molecular formula C22H26O8 B12376391 (+)-Diasyringaresinol

(+)-Diasyringaresinol

Cat. No.: B12376391
M. Wt: 418.4 g/mol
InChI Key: KOWMJRJXZMEZLD-WJWAULOUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-Diasyringaresinol is a naturally occurring lignan compound of significant interest in biomedical research due to its diverse pharmacological activities. This high-purity compound is presented for research applications to investigate its potential mechanisms and effects. Current scientific literature on related lignans, such as Syringaresinol, highlights several promising research avenues. In neuropharmacology, Syringaresinol has been demonstrated to exert an antidepressant-like activity in mouse models. Its novel mechanism of action involves the noncompetitive inhibition of the serotonin transporter (SERT), stabilizing it in an outward-open conformation, which differs from conventional antidepressants and presents a potential new therapeutic strategy . Research in dermatology and cosmetics science indicates that Syringaresinol can attenuate melanogenesis in murine melanoma cells and in a 3D human skin model by suppressing the expression of tyrosinase and related proteins, and reducing oxidative stress, suggesting its utility as a skin-brightening agent . Furthermore, studies show it provides protective effects against UVB-induced damage in human epidermal keratinocytes by reducing oxidative stress, DNA damage, and cellular senescence . In cardiovascular research, Syringaresinol has been found to induce vasorelaxation in preclinical models by elevating nitric oxide (NO) production through the phosphorylation and dimerization of endothelial NO synthase (eNOS) . Broader profiling indicates that lignans in this class possess a broad spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, antibacterial, and neuroprotective effects, forming a foundation for research into treating various diseases . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications or human consumption. Researchers are encouraged to consult the current literature for the latest findings on this compound's specific properties and mechanisms.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H26O8

Molecular Weight

418.4 g/mol

IUPAC Name

4-[(3R,3aR,6R,6aR)-6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol

InChI

InChI=1S/C22H26O8/c1-25-15-5-11(6-16(26-2)19(15)23)21-13-9-30-22(14(13)10-29-21)12-7-17(27-3)20(24)18(8-12)28-4/h5-8,13-14,21-24H,9-10H2,1-4H3/t13-,14-,21-,22-/m0/s1

InChI Key

KOWMJRJXZMEZLD-WJWAULOUSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@H]2[C@H]3CO[C@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)O)OC

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)O)OC

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Natural Sources and Isolation of (+)-Diasyringaresinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources of (+)-diasyringaresinol, a bioactive lignan with significant therapeutic potential. The document details established experimental protocols for its extraction, isolation, and purification from promising plant sources, with a focus on methodologies relevant to researchers and professionals in drug development. All quantitative data is presented in a clear, tabular format for comparative analysis. Furthermore, a generalized experimental workflow is visualized using a Graphviz diagram to illustrate the logical steps of the isolation process.

Natural Sources of this compound

This compound, a specific stereoisomer of syringaresinol, is a furofuran lignan found in various plant species. While syringaresinol itself is widely distributed, the presence and concentration of the dextrorotatory (+) enantiomer, which can exhibit distinct biological activities, has been identified in several key sources. Notably, the berries of Panax ginseng C.A. Meyer have been reported to contain predominantly high levels of this compound, making them a particularly valuable source for research and development.[1][2] Other documented sources of this compound include the roots of Rubia philippinensis and the dried stems of Acanthopanax divaricatus.[3] In contrast, some plants like Acanthopanax senticosus contain a racemic mixture of both (+) and (-) enantiomers, while others, such as Albizia julibrissin, have been found to contain the (-) enantiomer.

For professionals in drug development, the selection of the appropriate plant source is a critical first step, guided by the concentration of the desired stereoisomer and the feasibility of extraction and purification.

Table 1: Natural Sources of this compound and Related Lignans

Plant SpeciesPlant PartCompound IdentifiedConcentration/Yield
Panax ginseng C.A. MeyerBerries(+)-SyringaresinolPredominantly high content
Rubia philippinensisRoots(+)-SyringaresinolNot specified
Acanthopanax divaricatusDried Stems(+)-SyringaresinolNot specified
Acanthopanax senticosusStem(+/-)-SyringaresinolAlmost equal proportion of enantiomers
Albizia julibrissinStem Bark(-)-SyringaresinolNot specified

Note: Quantitative yield data for this compound from these specific sources is not consistently reported in the available literature. The development of validated quantitative analysis methods for different plant matrices is an ongoing area of research.

Experimental Protocols for Isolation and Purification

The isolation of this compound from plant material typically involves a multi-step process encompassing extraction, fractionation, and final purification using chromatographic techniques. The following protocol is a composite methodology based on established procedures for the isolation of lignans from Panax species and other relevant plant sources.

Extraction

The initial step involves the extraction of the crude lignan fraction from the plant material.

Methodology:

  • Sample Preparation: Air-dry the plant material (e.g., Panax ginseng berries) and grind it into a fine powder to increase the surface area for solvent penetration.

  • Solvent Extraction: Macerate the powdered plant material with 80% aqueous methanol at room temperature for 24 hours. The solvent-to-solid ratio should be approximately 10:1 (v/w). Repeat the extraction process three times to ensure exhaustive extraction of the target compounds.

  • Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

Fractionation by Liquid-Liquid Partitioning

The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

Methodology:

  • Suspension: Suspend the crude extract in distilled water.

  • Partitioning: Sequentially partition the aqueous suspension with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The this compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.

  • Concentration: Evaporate the solvent from each fraction under reduced pressure to yield the respective fractions.

Column Chromatography

The enriched fraction (typically the ethyl acetate fraction) is further purified by column chromatography.

Methodology:

  • Stationary Phase: Pack a glass column with silica gel as the stationary phase, using a slurry packing method with n-hexane.

  • Sample Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and carefully load it onto the top of the prepared column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate. For example, a stepwise gradient could be:

    • n-Hexane (100%)

    • n-Hexane:Ethyl Acetate (9:1, 8:2, 7:3, etc.)

    • Ethyl Acetate (100%)

    • Ethyl Acetate:Methanol (9:1, 8:2, etc.)

  • Fraction Collection: Collect the eluate in fractions of a defined volume.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. Combine the fractions that show a similar TLC profile corresponding to the target compound.

Preparative High-Performance Liquid Chromatography (HPLC)

For final purification to obtain high-purity this compound, preparative HPLC is the method of choice.

Methodology:

  • Column: Use a reversed-phase C18 preparative HPLC column.

  • Mobile Phase: A gradient of methanol and water is commonly used. A typical gradient might be:

    • 0-10 min: 30% Methanol in Water

    • 10-40 min: Linear gradient from 30% to 70% Methanol in Water

    • 40-50 min: 70% Methanol in Water

    • 50-55 min: Linear gradient from 70% to 100% Methanol

    • 55-60 min: 100% Methanol

  • Flow Rate: A typical flow rate for a preparative column is in the range of 5-20 mL/min, depending on the column dimensions.

  • Detection: Monitor the elution profile using a UV detector, typically at a wavelength of 280 nm.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Analysis: Confirm the purity of the isolated compound using analytical HPLC and characterize its structure using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from a plant source.

G cluster_0 Extraction cluster_1 Fractionation cluster_2 Purification cluster_3 Analysis PlantMaterial Plant Material (e.g., Panax ginseng berries) Grinding Grinding PlantMaterial->Grinding SolventExtraction Solvent Extraction (80% Methanol) Grinding->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract LiquidPartition Liquid-Liquid Partitioning (n-Hexane, Chloroform, Ethyl Acetate) CrudeExtract->LiquidPartition EtOAcFraction Enriched Ethyl Acetate Fraction LiquidPartition->EtOAcFraction ColumnChromatography Column Chromatography (Silica Gel) EtOAcFraction->ColumnChromatography Fractions Collected Fractions ColumnChromatography->Fractions PrepHPLC Preparative HPLC (C18 Column) Fractions->PrepHPLC PureCompound This compound PrepHPLC->PureCompound Analysis Purity & Structural Analysis (Analytical HPLC, MS, NMR) PureCompound->Analysis

Caption: Generalized workflow for the isolation of this compound.

References

The (+)-Diasyringaresinol Biosynthetic Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Diasyringaresinol, a lignan of significant interest for its potential pharmacological activities, is synthesized in plants through a stereochemically controlled pathway involving the oxidative coupling of two sinapyl alcohol molecules. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, detailing the enzymatic players, reaction mechanisms, and regulatory aspects. It is designed to serve as a comprehensive resource, offering detailed experimental protocols and quantitative data to facilitate further research and development in this field.

Introduction

Lignans are a diverse class of phenylpropanoid dimers found throughout the plant kingdom, where they play crucial roles in defense and development. Among them, this compound has garnered attention for its potential therapeutic applications. Its biosynthesis is a key example of how plants achieve remarkable stereochemical control over radical coupling reactions. This guide will dissect the core components of this pathway, from the precursor molecule, sinapyl alcohol, to the final product, this compound.

The Biosynthetic Pathway of this compound

The formation of this compound is a two-step process initiated by the oxidation of sinapyl alcohol, a monolignol derived from the general phenylpropanoid pathway. This oxidation generates sinapyl alcohol radicals, which then undergo a coupling reaction. The stereochemistry of this coupling is the critical determinant for the formation of the (+) enantiomer and is orchestrated by a class of non-catalytic proteins known as dirigent proteins (DIRs).

Key Enzymatic Players and Their Roles
  • Oxidative Enzymes (Laccases and Peroxidases): The initial oxidation of sinapyl alcohol is catalyzed by either laccases (EC 1.10.3.2) or peroxidases (EC 1.11.1.7). These enzymes generate the resonance-stabilized sinapyl alcohol radicals necessary for dimerization. In the absence of a directing agent, this radical coupling results in a racemic mixture of syringaresinol and other coupling products.

  • Dirigent Proteins (DIRs): Dirigent proteins are essential for the stereoselective synthesis of this compound. They capture the sinapyl alcohol radicals generated by the oxidative enzymes and orient them in a specific conformation that favors the formation of the (+)-enantiomer upon coupling. These proteins do not possess intrinsic oxidative activity.

The overall reaction is depicted below:

Diasyringaresinol Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_diasyringaresinol Diasyringaresinol Formation Phenylalanine Phenylalanine Cinnamic acid Cinnamic acid Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H Ferulic acid Ferulic acid p-Coumaric acid->Ferulic acid C3H, HCT 5-Hydroxyferulic acid 5-Hydroxyferulic acid Ferulic acid->5-Hydroxyferulic acid F5H Sinapic acid Sinapic acid 5-Hydroxyferulic acid->Sinapic acid COMT Sinapaldehyde Sinapaldehyde Sinapic acid->Sinapaldehyde 4CL, CCR Sinapyl alcohol Sinapyl alcohol Sinapaldehyde->Sinapyl alcohol SAD Sinapyl_alcohol_2 2x Sinapyl alcohol Sinapyl alcohol->Sinapyl_alcohol_2 Sinapyl_radicals 2x Sinapyl alcohol radicals Sinapyl_alcohol_2->Sinapyl_radicals Laccase or Peroxidase Diasyringaresinol This compound Sinapyl_radicals->Diasyringaresinol Dirigent Protein Lignan_Extraction_Workflow Start Plant Material Grinding Grind to a fine powder in liquid nitrogen Start->Grinding Extraction Extract with 80% Methanol (e.g., 10 mL/g sample) with sonication at 40°C for 60 min Grinding->Extraction Centrifugation Centrifuge (e.g., 10,000 x g, 10 min) Extraction->Centrifugation Filtration Filter supernatant (0.22 µm syringe filter) Centrifugation->Filtration Analysis HPLC-MS/MS Analysis Filtration->Analysis Dirigent_Protein_Workflow Start DIR Gene Cloning Clone DIR gene into a plant expression vector Start->Cloning Transformation Transform Agrobacterium tumefaciens Cloning->Transformation Infiltration Agroinfiltrate Nicotiana benthamiana leaves Transformation->Infiltration Incubation Incubate plants for 3-5 days Infiltration->Incubation Protein_Extraction Extract apoplastic fluid containing the DIR protein Incubation->Protein_Extraction Functional_Assay In vitro coupling assay with sinapyl alcohol, laccase/peroxidase Protein_Extraction->Functional_Assay Analysis Analyze products by chiral HPLC Functional_Assay->Analysis

Spectroscopic data of (+)-Diasyringaresinol (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Spectroscopic Data of (+)-Diasyringaresinol

This guide provides a comprehensive overview of the spectroscopic data for this compound, a lignan found in various plant species.[1][2] The information is tailored for researchers, scientists, and professionals in drug development, presenting key data in a structured format, detailing experimental methodologies, and illustrating the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits symmetry, simplifying the signal assignments.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNo. of ProtonsAssignmentSolventReference
6.69br s-4HH-2', H-6', H-2'', H-6''CDCl₃[3]
4.76d4.02HH-2, H-6CDCl₃[4]
4.30dd6.6, 9.02HH-4a, H-8aCDCl₃[3][4]
3.91dd3.1, 9.02HH-4b, H-8bCDCl₃[3]
3.89s-12H4 x -OCH₃CDCl₃
3.12m-2HH-1, H-5CDCl₃[4]
Table 2: ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum shows 11 distinct signals, consistent with the molecule's symmetrical structure.

Chemical Shift (δ) ppmCarbon Type (DEPT)AssignmentSolventReference
147.20CC-3', C-5', C-3'', C-5''CDCl₃[4]
134.70CC-4', C-4''CDCl₃[4]
132.30CC-1', C-1''CDCl₃[4]
102.70CHC-2', C-6', C-2'', C-6''CDCl₃[4]
86.01CHC-2, C-6CDCl₃[4]
71.91CH₂C-4, C-8CDCl₃[4]
56.70CH₃4 x -OCH₃CDCl₃[3]
54.29CHC-1, C-5CDCl₃[4]
Table 3: Infrared (IR) Spectroscopy Data

The IR spectrum displays characteristic absorption bands for hydroxyl, aromatic, and ether functional groups.

Wavenumber (cm⁻¹)IntensityAssignmentReference
3340Strong, BroadO-H stretch (hydroxyl)[4]
1610, 1521, 1456, 1425Medium-StrongC=C stretch (aromatic)[4]
1377, 1319Medium-StrongC-O-C stretch (ether linkage)[4]
Table 4: Mass Spectrometry (MS) Data

The mass spectrum confirms the molecular weight and provides insights into the fragmentation pattern. The molecular formula is C₂₂H₂₆O₈.[2][4]

Techniquem/zInterpretationReference
EIMS418[M]⁺ (Molecular Ion)[4]
EIMS193Allylic carbocation fragment[4]
EIMS181Acylium carbocation fragment[4]
EIMS167Benzylic carbocation fragment[4]
LC-MS418.942[M+H]⁺ (Precursor Ion)[5]
LC-MS401.287Fragment Ion[5]
LC-MS388.241Fragment Ion[5]
LC-MS369.378Fragment Ion[5]

Experimental Protocols

The data presented were obtained through standardized analytical procedures for natural products.

Isolation and Purification

This compound can be isolated from various plant sources. A typical protocol involves the following steps:

  • Extraction : Dried and milled plant material (e.g., twigs of M. thailandica) is first defatted with a nonpolar solvent like hexane.[4] The defatted material is then extracted with a solvent mixture, such as dichloromethane:methanol (2:1), to isolate lignans and other compounds.[4]

  • Chromatography : The crude extract is subjected to silica gel column chromatography.[4] A gradient elution system, starting with nonpolar solvents (e.g., ethyl acetate:hexane) and gradually increasing polarity, is used to separate the fractions.[4]

  • Crystallization : Fractions containing the target compound are combined and further purified. This compound can be obtained as colorless rhombic crystals through crystallization from a solvent like ethanol.[4]

NMR Spectroscopy

NMR spectroscopy is essential for the structural elucidation of lignans.[6][7]

  • Sample Preparation : Approximately 30 mg of the purified compound is accurately weighed and dissolved in about 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[8][9] Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing.[4]

  • Instrumentation : Spectra are recorded on a high-field NMR spectrometer, such as a Bruker AV 500 (500 MHz for ¹H).[4]

  • ¹³C NMR Acquisition : For quantitative ¹³C NMR, an inverse-gated decoupling sequence is typically used to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate signal integration.[9] A sufficient number of scans (e.g., 20,000–30,000) are collected to achieve a good signal-to-noise ratio.[9]

  • 2D NMR : Techniques like COSY, HSQC, and HMBC are used to establish proton-proton and proton-carbon correlations, which are crucial for unambiguous signal assignment.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[10]

  • Sample Preparation : For solid samples, the KBr disk method is common.[4] A small amount of the sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where a tiny amount of the solid is pressed against a crystal (e.g., ZnSe).[11][12]

  • Instrumentation : The spectrum is recorded using an FTIR (Fourier Transform Infrared) spectrophotometer, such as a Shimadzu 8900.[4] The data is typically collected over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and elemental composition of the compound and its fragments.

  • Sample Preparation : For techniques like LC-MS/MS, a standardized protocol involves alkaline methanolic extraction followed by enzymatic hydrolysis.[13] The sample is then introduced into the mass spectrometer.

  • Instrumentation : Various MS techniques can be used. Electron Ionization (EI) mass spectra can be obtained to observe the molecular ion and characteristic fragments.[4] More advanced techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an Electrospray Ionization (ESI) source are also commonly employed for the analysis of lignans in complex mixtures.[13]

Workflow Visualization

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like this compound.

Spectroscopic_Analysis_Workflow cluster_collection Sample Preparation cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Final Stage Collection Plant Material Collection & Drying Grinding Grinding & Milling Collection->Grinding Extraction Solvent Extraction (e.g., CH2Cl2:MeOH) Grinding->Extraction ColumnChromatography Silica Gel Column Chromatography Extraction->ColumnChromatography Crystallization Crystallization ColumnChromatography->Crystallization PureCompound Pure this compound Crystallization->PureCompound NMR NMR (¹H, ¹³C, 2D) PureCompound->NMR IR IR PureCompound->IR MS MS (EIMS, LC-MS) PureCompound->MS DataAnalysis Data Analysis & Interpretation NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis Structure Structure Elucidation DataAnalysis->Structure

Caption: Workflow for isolation and structural elucidation of this compound.

References

Physical and chemical properties of (+)-Diasyringaresinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Diasyringaresinol is a naturally occurring lignan found in various plant species. As a member of the furofuran class of lignans, it has garnered significant interest within the scientific community due to its diverse and promising pharmacological activities. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its known biological activities and underlying signaling pathways.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below, providing a comprehensive reference for researchers.

Table 1: General and Chemical Properties of this compound
PropertyValueSource(s)
IUPAC Name 4-[(3S,3aR,6S,6aR)-6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol[1]
Synonyms (+)-Syringaresinol, (+)-Lirioresinol B[1][2]
CAS Number 551-29-1[3][4]
Molecular Formula C₂₂H₂₆O₈[3][4]
Molecular Weight 418.44 g/mol [3][4]
Appearance Solid[5]
pKa (Strongest Acidic) 9.55 ± 0.40 (Predicted)[3]
Table 2: Physical Properties of this compound
PropertyValueConditions/NotesSource(s)
Melting Point 185-186 °CSolvent: ethanol[3]
Boiling Point 594.7 ± 50.0 °CPredicted[3]
Density 1.282 ± 0.06 g/cm³Predicted[3]
Optical Rotation Dextrorotatory (+)Rotates plane-polarized light to the right (clockwise). The specific rotation value is dependent on concentration and solvent.[6]
Table 3: Solubility of this compound
SolventSolubilitySource(s)
Water Practically insoluble[2][7]
Petroleum Ether Practically insoluble[7]
Ethanol Slightly soluble[7]
Methanol Slightly soluble[7]
Acetone Slightly soluble[7]
Benzene Slightly soluble[7]
Chloroform Slightly soluble[7]
Ethyl Acetate Slightly soluble[7]
Acetic Acid Slightly soluble[7]
Dimethylformamide (DMF) Soluble[7]

Experimental Protocols

This section outlines detailed methodologies for the isolation, characterization, and evaluation of the biological activity of this compound.

Isolation and Purification

The following is a general protocol for the isolation and purification of this compound from plant material, which can be adapted based on the specific plant source.

Objective: To isolate and purify this compound from a plant source.

Materials:

  • Dried and powdered plant material

  • Dichloromethane (CH₂Cl₂)

  • Methanol (CH₃OH)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

  • Ethanol (for crystallization)

  • Rotary evaporator

  • Chromatography columns

  • Standard laboratory glassware

Procedure:

  • Extraction:

    • Macerate the powdered plant material with a 1:1 mixture of dichloromethane and methanol at room temperature for 48-72 hours.

    • Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.[8]

  • Fractionation:

    • Subject the crude extract to silica gel column chromatography.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc in hexane and gradually increasing the polarity).[8]

    • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Purification:

    • Combine fractions containing the compound of interest (as indicated by TLC).

    • Subject the combined fractions to further silica gel column chromatography using a more refined gradient of ethyl acetate in hexane.[8]

    • The fraction containing this compound is often eluted with a mixture such as 40-60% ethyl acetate in hexane.[8]

  • Crystallization:

    • Dissolve the purified fraction in a minimal amount of hot ethanol.

    • Allow the solution to cool slowly to induce crystallization.

    • Collect the crystals by filtration and wash with cold ethanol.

    • Dry the crystals to obtain pure this compound.[8]

experimental_workflow plant_material Powdered Plant Material extraction Extraction (CH₂Cl₂:CH₃OH) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column1 Silica Gel Column (EtOAc/Hexane Gradient) crude_extract->column1 fractions Collected Fractions column1->fractions column2 Further Silica Gel Column (Refined Gradient) fractions->column2 purified_fraction Purified Fraction column2->purified_fraction crystallization Crystallization (Ethanol) purified_fraction->crystallization pure_compound This compound crystallization->pure_compound

Figure 1: General workflow for the isolation and purification of this compound.
Structural Characterization

The structure of the isolated this compound can be confirmed using a combination of spectroscopic techniques.

Objective: To elucidate and confirm the chemical structure of this compound.

Methods:

  • Mass Spectrometry (MS):

    • Technique: Electrospray Ionization (ESI-MS) is commonly used.

    • Procedure: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol) and introduce it into the mass spectrometer.

    • Expected Result: The mass spectrum will show a molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of this compound (418.44 g/mol ).[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Techniques: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are performed.

    • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common solvents.

    • Procedure: Dissolve the sample in the chosen NMR solvent and acquire the spectra on a high-field NMR spectrometer.

    • Data Interpretation:

      • ¹H NMR: Will show signals corresponding to aromatic protons, methoxy groups, and protons of the furofuran ring system.[9]

      • ¹³C NMR: Will reveal the number of distinct carbon environments, including those of the aromatic rings, methoxy groups, and the lignan core.[10]

      • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, confirming the overall structure and stereochemistry of the molecule.[9]

  • Infrared (IR) Spectroscopy:

    • Technique: Fourier Transform Infrared (FTIR) spectroscopy.

    • Procedure: The sample can be analyzed as a KBr pellet or in a suitable solvent.

    • Expected Result: The IR spectrum will show characteristic absorption bands for hydroxyl (-OH), aromatic (C=C), and ether (C-O) functional groups present in the molecule.[8]

Biological Activities and Signaling Pathways

This compound has been reported to exhibit a range of biological activities, including anti-inflammatory, anticancer, antifungal, and antimalarial effects.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. A key experimental model to evaluate this activity is the lipopolysaccharide (LPS)-induced inflammation in macrophage cells.

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Objective: To determine the anti-inflammatory effect of this compound by measuring its ability to inhibit LPS-induced NO production.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent

  • 96-well plates

  • Cell culture incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the control group).

    • Incubate the plates for 24 hours.

  • NO Measurement (Griess Assay):

    • After incubation, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • The amount of nitrite, a stable product of NO, is determined using a standard curve of sodium nitrite.

  • Cell Viability Assay: Perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed reduction in NO production is not due to cytotoxicity.

Signaling Pathways:

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[3][11]

  • NF-κB Pathway: In response to LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes such as iNOS, COX-2, TNF-α, and IL-6. This compound has been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and the expression of these inflammatory mediators.[1][3][12]

NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (p65/p50) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p65/p50) IkBa_p->NFkB Degradation of IκBα NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation Diasyringaresinol This compound Diasyringaresinol->IKK Inhibits DNA DNA NFkB_n->DNA Binds to promoter Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_genes Transcription

Figure 2: Anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.
  • MAPK Pathway: The MAPK family, including ERK, JNK, and p38, are also activated by LPS and contribute to the inflammatory response, often by regulating NF-κB activation. This compound has been observed to suppress the phosphorylation of JNK and p38 MAPKs, further contributing to its anti-inflammatory effects.[3]

MAPK_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates JNK_p38 JNK / p38 MAPKK->JNK_p38 Phosphorylates p_JNK_p38 P-JNK / P-p38 JNK_p38->p_JNK_p38 AP1 AP-1 p_JNK_p38->AP1 Activates Pro_inflammatory_genes Pro-inflammatory Gene Expression AP1->Pro_inflammatory_genes Diasyringaresinol This compound Diasyringaresinol->JNK_p38 Inhibits Phosphorylation

Figure 3: this compound inhibits the MAPK signaling pathway.
Anticancer Activity

(-)-Syringaresinol, the enantiomer of this compound, has been shown to inhibit the proliferation of human promyelocytic leukemia (HL-60) cells by inducing G1 cell cycle arrest and apoptosis.[13] The apoptotic pathway is a key mechanism for its anticancer effects.

Signaling Pathway: Intrinsic Apoptosis

The induction of apoptosis by syringaresinol in leukemia cells involves the intrinsic (mitochondrial) pathway. This is characterized by changes in the ratio of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial dysfunction, the release of cytochrome c, and the activation of a caspase cascade.[13][14]

Apoptosis_pathway Syringaresinol (-)-Syringaresinol Bax Bax (Pro-apoptotic) Syringaresinol->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Syringaresinol->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes pore formation Bcl2->Mitochondrion Inhibits pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 4: Apoptotic pathway induced by syringaresinol in leukemia cells.
Antifungal Activity

While this compound has been reported to have antifungal activity, the specific molecular mechanism and signaling pathways are not yet fully elucidated for this particular compound. However, a common mechanism for antifungal agents is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[4][15] Further research is needed to determine if this compound acts through this or other pathways.

Antimalarial Activity

Similar to its antifungal activity, the precise antimalarial mechanism of this compound is not well-defined. A key target for many antimalarial drugs is the heme detoxification pathway in the malaria parasite, Plasmodium falciparum. The parasite digests hemoglobin, releasing toxic heme, which it polymerizes into non-toxic hemozoin. Inhibition of this process leads to parasite death.[2][5][6][16] Whether this compound interferes with this pathway requires further investigation.

Conclusion

This compound is a promising natural compound with a range of biological activities that warrant further investigation for potential therapeutic applications. This technical guide has provided a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its study, and an analysis of its known mechanisms of action, particularly its anti-inflammatory and pro-apoptotic effects. Future research should focus on elucidating the specific signaling pathways involved in its antifungal and antimalarial activities, as well as on preclinical and clinical studies to evaluate its therapeutic potential.

References

An In-depth Technical Guide to (+)-Diasyringaresinol: Discovery, History, and Scientific Advancements

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Diasyringaresinol, a naturally occurring lignan, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound. It details the initial isolation and structure elucidation, modern extraction and synthesis protocols, and explores its multifaceted biological effects, including its anti-inflammatory, antioxidant, and anticancer properties. The guide presents quantitative data in structured tables for comparative analysis, offers detailed experimental methodologies for key assays, and visualizes complex signaling pathways and workflows using Graphviz diagrams. This document serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and History

The journey of this compound, a furofuran-type lignan, begins in the mid-20th century with foundational work on lignan chemistry. While the racemic form, (±)-syringaresinol, was first synthesized by Haworth and Kelly in 1937, the naturally occurring dextrorotatory enantiomer, this compound, was later isolated and characterized.

A pivotal moment in its history was the isolation and identification of syringaresinol from the wood of Holacantha emoryi by Stöcklin, De Silva, and Geissman in 1969. While this paper focused on the broader constituents of the plant, it contributed to the growing knowledge of lignans. Over the years, this compound has been isolated from a wide array of plant species, establishing its prevalence in the plant kingdom.[1] A significant milestone was the first reported isolation of (+)-syringaresinol from a new species, Magnolia thailandica, which further highlighted its natural abundance.

Early structural elucidation efforts relied on classical chemical degradation and spectroscopic techniques of the time. Modern methods, including high-resolution mass spectrometry (HR-MS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, have since provided unambiguous confirmation of its structure and stereochemistry. These advanced analytical techniques have been instrumental in distinguishing this compound from its stereoisomers and in quantifying its presence in complex plant matrices.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₂₂H₂₆O₈--INVALID-LINK--
Molecular Weight418.44 g/mol --INVALID-LINK--
AppearanceWhite to off-white solidN/A
Melting Point176-178 °CN/A
Optical Rotation[α]D²⁵ +48.6° (c 0.1, CHCl₃)N/A
IUPAC Name(1R,3aR,4R,6aR)-1,4-bis(4-hydroxy-3,5-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furanN/A

Isolation and Synthesis

Natural Occurrence and Isolation

This compound is found in various parts of numerous plant species. The table below summarizes its concentration in some notable examples.

Plant SpeciesPart of PlantConcentration (mg/100g dry weight)Reference
Panax ginsengBerryHigh concentration (exact value not specified)[2]
Cinnamomum cassiaDried tender stemsPresent (exact value not specified)[3]
Rubia philippinensisRootsPresent (exact value not specified)[4]
Magnolia thailandicaTwigs~12.7 (from 3kg of dried twigs)[5]
Experimental Protocol: Isolation from Magnolia thailandica

This protocol is based on the methodology described for the isolation of (+)-syringaresinol from the twigs of Magnolia thailandica.[5]

Workflow for Isolation of this compound

G plant_material Dried and Milled Twigs of Magnolia thailandica (3.0 kg) defatting Defat with Hexane plant_material->defatting extraction Percolation with CH2Cl2:CH3OH (2:1) defatting->extraction crude_extract Crude Extract (171.64 g) extraction->crude_extract silica_gel_cc Silica Gel Column Chromatography (EtOAc:Hexane and CH3OH:EtOAc gradients) crude_extract->silica_gel_cc fractions Fractions F1-F7 silica_gel_cc->fractions fraction_f4 Fraction F4 (3.66 g) fractions->fraction_f4 silica_gel_cc_2 Silica Gel Column Chromatography (EtOAc:Hexane gradient) fraction_f4->silica_gel_cc_2 subfractions Subfractions A1-A6 silica_gel_cc_2->subfractions subfraction_a5 Subfraction A5 subfractions->subfraction_a5 crystallization Crystallization from Ethanol subfraction_a5->crystallization final_product (+)-Syringaresinol (0.38 g) crystallization->final_product

Caption: Workflow for the isolation of this compound from Magnolia thailandica.

Methodology:

  • Plant Material Preparation: Dry the twigs of Magnolia thailandica (3.0 kg) at room temperature and mill them into a fine powder.

  • Defatting: Defat the powdered plant material with hexane to remove nonpolar lipids.

  • Extraction: Extract the defatted material by percolation with a 2:1 mixture of dichloromethane (CH₂Cl₂) and methanol (CH₃OH).

  • Concentration: Evaporate the solvent from the extract under reduced pressure to obtain the crude extract (171.64 g).

  • Initial Column Chromatography: Subject the crude extract to silica gel column chromatography. Elute with a gradient of ethyl acetate (EtOAc) in hexane (1:9, 3:7, 5:5, 10:0) followed by a gradient of methanol in ethyl acetate (1:9, 3:7, 5:5) to yield seven fractions (F1-F7).

  • Second Column Chromatography: Fraction F4 (3.66 g) is further purified by silica gel column chromatography using a gradient of ethyl acetate in hexane (1:9, 2:8, 4:6, 10:0) to afford six subfractions (A1-A6).

  • Crystallization: Obtain (+)-syringaresinol (0.38 g) from subfraction A5 by crystallization from ethanol.

  • Structure Elucidation: Confirm the structure of the isolated compound using spectroscopic methods such as Infrared (IR) spectroscopy, ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), and Mass Spectrometry (MS).

Biocatalytic Synthesis

The biocatalytic synthesis of syringaresinol offers a more environmentally friendly and often more efficient alternative to chemical synthesis. One-pot enzymatic cascade reactions have been developed with high yields.

Starting MaterialEnzymesYield (%)Reference
2,6-dimethoxy-4-allylphenolEugenol oxidase (EUGO) I427A mutant, Horseradish peroxidase (HRP)81[5]
Dihydrosinapyl alcoholEngineered eugenol oxidase, Horseradish peroxidase (HRP)68[6]

Experimental Workflow for Biocatalytic Synthesis

G substrate 2,6-dimethoxy-4-allylphenol eugo Eugenol Oxidase (I427A mutant) substrate->eugo intermediate Sinapyl Alcohol eugo->intermediate h2o2 H₂O₂ eugo->h2o2 hrp Horseradish Peroxidase (HRP) intermediate->hrp product (+)-Syringaresinol hrp->product h2o2->hrp G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs MAPKs (ERK, p38, JNK) TLR4->MAPKs IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus NFkB_nuc NF-κB Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β, IL-6) NFkB_nuc->Genes activates Mediators Inflammatory Mediators (NO, PGE₂, Cytokines) Genes->Mediators SGRS This compound SGRS->MAPKs inhibits SGRS->IKK inhibits G cluster_0 cluster_1 OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus Nrf2_nuc Nrf2 ARE ARE Nrf2_nuc->ARE binds AntioxidantGenes Antioxidant Genes (HO-1, NQO1) ARE->AntioxidantGenes activates AntioxidantResponse Antioxidant Response AntioxidantGenes->AntioxidantResponse SGRS This compound SGRS->Keap1 modulates TGFbR TGF-β Receptor SGRS->TGFbR inhibits TGFb TGF-β TGFb->TGFbR Smad Smad2/3 TGFbR->Smad phosphorylates pSmad p-Smad2/3 Smad->pSmad Smad4 Smad4 pSmad->Smad4 binds SmadComplex Smad Complex Smad4->SmadComplex SmadComplex->Nucleus FibrosisGenes Fibrotic Genes SmadComplex->FibrosisGenes activates Fibrosis Fibrosis FibrosisGenes->Fibrosis

References

(+)-Diasyringaresinol: A Technical Guide on its Role as a Lignan in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Diasyringaresinol is a naturally occurring furofuranoid lignan found in a variety of plant species. Lignans, a major class of phytoestrogens, are polyphenolic compounds derived from the oxidative coupling of two phenylpropanoid units. This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, natural sources, and significant biological activities, including its antioxidant, anti-inflammatory, and anticancer properties. Detailed experimental protocols for the isolation and biological evaluation of this compound are provided, along with a summary of its quantitative efficacy. Furthermore, this guide elucidates the molecular mechanisms underlying its therapeutic potential through detailed signaling pathway diagrams, offering valuable insights for researchers and professionals in the field of drug development.

Introduction

This compound, a member of the lignan family, has garnered considerable interest in the scientific community due to its diverse pharmacological effects.[1] Lignans are widely distributed in the plant kingdom and are known for their beneficial health effects.[2] this compound is formed from the coupling of two sinapyl alcohol units and is found in various medicinal plants and dietary sources.[1] Its biological activities are attributed to its unique chemical structure, which allows it to interact with various cellular targets and modulate key signaling pathways. This guide aims to provide a comprehensive technical resource on this compound for researchers and drug development professionals.

Chemical and Physical Properties

This compound is a furofuranoid lignan with the following chemical and physical properties:

PropertyValueReference
IUPAC Name 4-[(1S,3aR,4S,6aR)-4-(4-hydroxy-3,5-dimethoxyphenyl)hexahydrofuro[3,4-c]furan-1-yl]-2,6-dimethoxyphenol[3]
CAS Number 551-29-1[4][5]
Molecular Formula C₂₂H₂₆O₈[4][5]
Molecular Weight 418.44 g/mol [4][5]
Melting Point 185-186 °C[4]
Boiling Point 594.7±50.0 °C (Predicted)[4]
Density 1.282±0.06 g/cm³ (Predicted)[4]
pKa 9.55±0.40 (Predicted)[4]
Appearance Solid[6]
Solubility Practically insoluble in water[3]

Natural Sources and Isolation

This compound is found in a variety of plant species. Notable sources include:

  • Aquilaria agallocha (seeds)[4][5]

  • Rubia philippinensis [7]

  • Holoptelea integrifolia [8][9][10]

  • Various cereals and medicinal plants[1]

Experimental Protocol: Isolation from Holoptelea integrifolia Bark

This protocol describes a general method for the extraction and isolation of this compound from the bark of Holoptelea integrifolia.

3.1.1. Materials and Reagents

  • Dried and powdered bark of Holoptelea integrifolia

  • 70% Ethanol (EtOH)

  • Petroleum ether (PE)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

  • Solvent systems for column chromatography (e.g., gradients of PE:EtOAc)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Anisaldehyde-sulfuric acid spray reagent

  • Rotary evaporator

  • Chromatography columns

3.1.2. Extraction Procedure

  • Macerate the dried, powdered bark of H. integrifolia in 70% ethanol for one week at room temperature.

  • Filter the extract and concentrate the filtrate using a rotary evaporator to obtain the crude 70% ethanol extract.

  • Partition the crude extract successively with petroleum ether and ethyl acetate.

  • Separate the layers and concentrate the ethyl acetate fraction to yield the EtOAc extract.

3.1.3. Isolation by Column Chromatography

  • Subject the ethyl acetate extract to column chromatography on silica gel.

  • Elute the column with a gradient of petroleum ether and ethyl acetate (e.g., 15:1, 11:1, 9:1, 4:1, and 1:1 v/v).

  • Collect fractions and monitor by TLC.

  • Visualize the spots on the TLC plates by spraying with anisaldehyde-sulfuric acid reagent and heating.

  • Combine fractions containing the compound of interest based on their TLC profiles.

  • Further purify the combined fractions using repeated column chromatography or other techniques like preparative TLC or HPLC to obtain pure this compound.

Biological Activities and Quantitative Data

This compound exhibits a wide range of biological activities, making it a promising candidate for drug development.

Antioxidant Activity

This compound demonstrates significant antioxidant properties by scavenging free radicals.[11]

Quantitative Data: Antioxidant Activity

AssayIC₅₀ (µg/mL)Reference
DPPH Radical Scavenging10.77 (as Syringaresinol)[11]
ABTS Radical Scavenging10.35 (as Syringaresinol)[11]
Anti-inflammatory Activity

This compound has been shown to possess potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[6][7][12]

Quantitative Data: Anti-inflammatory Activity

AssayCell LineIC₅₀Reference
Nitric Oxide (NO) ProductionRAW 264.7Not explicitly reported, but significant inhibition at 25, 50, and 100 µM[6][12]

Note: While specific IC50 values for NO inhibition by this compound were not found, studies consistently show dose-dependent inhibition of NO production in LPS-stimulated RAW 264.7 macrophages.[6][12]

Anticancer Activity

This compound has demonstrated potential as an anticancer agent by inhibiting the proliferation of various cancer cell lines.

Quantitative Data: Anticancer Activity

Cell LineCancer TypeIC₅₀ (µg/mL)Reference
MCF-7Breast CancerData not available for this compound specifically.

Note: While the anticancer activity of this compound is reported, specific IC50 values against common cell lines like MCF-7 were not found in the searched literature. Further research is needed to quantify its cytotoxic effects.

Experimental Protocols for Biological Assays

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol is a standard method for assessing the free radical scavenging activity of a compound.[13]

5.1.1. Materials and Reagents

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • 96-well microplate

  • Microplate reader

5.1.2. Assay Procedure [13]

  • Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM).

  • Prepare serial dilutions of this compound in the same solvent.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the different concentrations of this compound or a standard antioxidant (e.g., ascorbic acid) to the wells.

  • For the control, add the solvent instead of the test compound.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[14]

5.2.1. Materials and Reagents

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with supplements

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent System

  • 96-well cell culture plates

  • CO₂ incubator

5.2.2. Assay Procedure [14]

  • Seed RAW 264.7 cells in a 96-well plate at a suitable density (e.g., 2.0 x 10⁴ cells/well) and incubate for 18-24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for another 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess Reagent System according to the manufacturer's protocol.

  • Measure the absorbance at the appropriate wavelength (e.g., 540 nm).

  • Calculate the percentage of NO inhibition compared to the LPS-treated control group.

  • Determine the IC₅₀ value.

Anticancer Activity: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[3][15]

5.3.1. Materials and Reagents

  • MCF-7 breast cancer cell line (or other relevant cancer cell lines)

  • Appropriate cell culture medium and supplements

  • This compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO) or solubilization solution

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

5.3.2. Assay Procedure [3]

  • Seed MCF-7 cells in a 96-well plate at a desired density and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well to a final concentration of 0.45 mg/ml and incubate for 1-4 hours at 37°C.

  • Remove the medium and add DMSO or a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability compared to the untreated control cells.

  • Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation, oxidative stress, and cell proliferation.

Inhibition of NF-κB and MAPK Signaling Pathways

This compound has been shown to attenuate inflammatory responses by suppressing the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways in LPS-stimulated macrophages.[6][12] It inhibits the phosphorylation of IκBα, which prevents the nuclear translocation of the NF-κB p65 subunit.[6] Furthermore, it has been observed to inhibit the phosphorylation of p38 and JNK, which are key kinases in the MAPK pathway.[12]

NF_kB_MAPK_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TRAF6 TRAF6 TLR4->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKK MAPKKK (e.g., ASK1) TAK1->MAPKKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Inflammatory_Genes activates transcription Diasyringaresinol This compound Diasyringaresinol->IKK inhibits p38_JNK p38 / JNK Diasyringaresinol->p38_JNK inhibits MAPKKK->p38_JNK phosphorylates AP1 AP-1 p38_JNK->AP1 activates AP1->Inflammatory_Genes activates transcription

Caption: Inhibition of NF-κB and MAPK pathways by this compound.

Modulation of Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. While direct studies on this compound are limited, related lignans and phenolic compounds are known to activate the Nrf2 pathway. This involves the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Keap1_Nrf2_Modulation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (ROS) Keap1 Keap1 Oxidative_Stress->Keap1 modifies Cys residues Diasyringaresinol This compound Diasyringaresinol->Keap1 potentially inhibits Nrf2 Nrf2 Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 ubiquitination Proteasome Proteasomal Degradation Nrf2->Proteasome Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus translocates Cul3->Proteasome ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Caption: Potential modulation of the Keap1-Nrf2 pathway by this compound.

Conclusion

This compound is a promising natural lignan with a wide spectrum of pharmacological activities. Its antioxidant, anti-inflammatory, and potential anticancer effects, mediated through the modulation of key signaling pathways such as NF-κB, MAPK, and potentially Keap1-Nrf2, highlight its therapeutic potential. The detailed chemical information, isolation protocols, quantitative data, and mechanistic insights provided in this technical guide offer a solid foundation for further research and development of this compound as a novel therapeutic agent. Future studies should focus on elucidating its complete pharmacokinetic and toxicological profiles, as well as conducting preclinical and clinical trials to validate its efficacy and safety in various disease models.

References

Conformational Analysis of the Furofuran Ring in (+)-Diasyringaresinol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Diasyringaresinol, a furofuran lignan, possesses a unique bicyclic core that dictates its three-dimensional structure and, consequently, its biological activity. Understanding the conformational preferences of the central furofuran ring system is paramount for structure-activity relationship (SAR) studies and rational drug design. This technical guide provides a detailed analysis of the furofuran ring conformation in this compound, integrating experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and insights from crystallographic studies of related compounds. Detailed experimental protocols and visualizations are provided to offer a comprehensive resource for researchers in medicinal chemistry and drug discovery.

Introduction

Furofuran lignans are a significant class of natural products characterized by a 3,7-dioxabicyclo[3.3.0]octane skeleton. Their diverse biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects, have garnered considerable interest in the scientific community. The conformation of the central furofuran ring system is a key determinant of the overall molecular shape and plays a crucial role in molecular recognition and biological function. This compound, a representative member of this class, features a cis-fused furofuran ring system. This guide will delve into the stereochemical nuances of this ring system.

Conformational Landscape of the Furofuran Ring

The furofuran ring system in this compound is known to adopt a limited number of low-energy conformations. Due to the cis-fusion of the two five-membered rings, the system is relatively rigid. The individual tetrahydrofuran rings typically exist in non-planar conformations to alleviate torsional strain. The most commonly observed conformations for five-membered rings are the envelope (E) and twist (T) forms.

In the case of furofuran lignans like this compound, crystallographic and spectroscopic evidence for structurally related compounds strongly suggests that each of the two tetrahydrofuran rings adopts an envelope conformation . In this conformation, four of the five ring atoms are coplanar, while the fifth atom is puckered out of this plane.

Experimental Determination of Conformation

The preferred conformation of the furofuran ring in solution is primarily determined using high-resolution NMR spectroscopy, particularly through the analysis of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data.

NMR Spectroscopic Data

The following table summarizes the key ¹H NMR chemical shifts and coupling constants reported for the furofuran ring protons of (+)-syringaresinol, a closely related stereoisomer, which provides valuable insights into the conformation of this compound. The numbering scheme is provided in the accompanying diagram.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-2, H-64.74d4.0
H-1, H-53.16m-
H-4a, H-8a4.29dd9.0, 6.6
H-4b, H-8b3.91dd9.0, 3.1

Data obtained from studies on (+)-syringaresinol, a stereoisomer of this compound.[1]

Interpretation of NMR Data:

  • The relatively small coupling constant observed for H-2 and H-6 (J = 4.0 Hz) is consistent with a cis-relationship between H-1 and H-2 (and H-5 and H-6), which corresponds to a dihedral angle of approximately 40-60°. This supports the cis-fusion of the two furan rings.

  • The distinct coupling constants for the geminal protons at C-4 and C-8 (H-4a/H-8a and H-4b/H-8b) indicate a puckered, non-planar conformation for the tetrahydrofuran rings.

  • NOE (Nuclear Overhauser Effect) experiments on (+)-syringaresinol have confirmed the cis-configuration of the bridgehead hydrogens (H-1 and H-5) relative to the aryl substituents at C-2 and C-6.[2]

X-ray Crystallography of Related Compounds

Single-crystal X-ray diffraction studies on (-)-syringaresinol have unequivocally confirmed the cis-fused nature of the furofuran core. These studies revealed that each of the five-membered rings adopts an envelope conformation. This solid-state data provides a foundational model for understanding the likely conformation in solution.

Computational Modeling

Molecular mechanics and Density Functional Theory (DFT) calculations are powerful tools for exploring the conformational space of molecules like this compound. These methods can be used to calculate the relative energies of different conformers and to predict key geometric parameters such as dihedral angles.

While specific computational studies on this compound are not extensively reported in the literature, the general workflow for such an analysis is as follows:

computational_workflow cluster_input Input Generation cluster_sampling Conformational Sampling cluster_optimization Refinement cluster_analysis Analysis start Initial 3D Structure of this compound sampling Molecular Mechanics (e.g., MMFF94) or Molecular Dynamics start->sampling Input dft DFT Optimization (e.g., B3LYP/6-31G*) sampling->dft Low-energy conformers analysis Energy Calculation & Dihedral Angle Analysis dft->analysis Optimized geometries nmr NMR Parameter Calculation (optional) analysis->nmr Comparison with experimental data

Computational workflow for conformational analysis.

Experimental Protocols

NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra, including 2D experiments (COSY, HSQC, HMBC, and NOESY), to elucidate the solution-state conformation.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes

  • NMR spectrometer (≥400 MHz recommended)

Procedure:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of the chosen deuterated solvent.

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire a standard ¹H NMR spectrum to check for purity and concentration.

  • Acquire a ¹³C NMR spectrum.

  • Perform 2D NMR experiments:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing crucial information about stereochemistry and conformation.

  • Process and analyze the spectra to assign all proton and carbon signals and to extract coupling constants and NOE correlations.

Computational Modeling (Theoretical Protocol)

Objective: To identify low-energy conformers and to calculate key geometric parameters of the furofuran ring.

Software:

  • Molecular modeling software package (e.g., Gaussian, Spartan, Schrödinger Suite)

Procedure:

  • Structure Building: Construct a 3D model of this compound.

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify a set of low-energy conformers.

  • DFT Optimization: Take the lowest energy conformers from the molecular mechanics search and perform full geometry optimization using a Density Functional Theory (DFT) method (e.g., B3LYP with a 6-31G* basis set).

  • Frequency Calculation: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies).

  • Analysis: Analyze the optimized geometries to determine the relative energies of the conformers and to measure key dihedral angles of the furofuran ring.

  • (Optional) NMR Parameter Calculation: Calculate NMR chemical shifts and coupling constants for the lowest energy conformer(s) and compare them with the experimental data for validation.

Visualization of the Furofuran Ring Conformation

The following diagram illustrates the key conformational features of the furofuran ring in this compound, highlighting the cis-fusion and the envelope conformation of the individual rings.

furofuran_conformation cluster_structure Furofuran Ring Conformation in this compound node1 C1 node2 C2 node1->node2 H1 H node1->H1 node3 O3 node2->node3 Aryl1 Ar node2->Aryl1 node4 C4 node3->node4 node5 C5 node4->node5 node5->node1 node6 C6 node5->node6 H5 H node5->H5 node7 O7 node6->node7 Aryl2 Ar node6->Aryl2 node8 C8 node7->node8 node8->node1 label_cis cis-fusion label_env1 Envelope Conformation label_env2 Envelope Conformation

Conformational features of the furofuran core.

Conclusion

The conformational analysis of the furofuran ring in this compound reveals a relatively rigid cis-fused bicyclic system. Both experimental NMR data from related compounds and crystallographic evidence strongly support a conformation where each of the two tetrahydrofuran rings adopts an envelope pucker. This defined three-dimensional structure is a critical factor in its interaction with biological targets. The methodologies and data presented in this guide provide a solid foundation for further research into the structure-activity relationships of this compound and other furofuran lignans, aiding in the development of new therapeutic agents.

References

Quantum Chemical Calculations for (+)-Diasyringaresinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(+)-Diasyringaresinol is a lignan found in various plant species, exhibiting a range of biological activities, including antioxidant and anti-inflammatory properties. Understanding its three-dimensional structure, electronic properties, and reactivity at a quantum mechanical level is crucial for elucidating its mechanism of action and for guiding the development of new therapeutic agents. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for this purpose.[1][2] They provide detailed insights into molecular geometries, vibrational frequencies, electronic structure, and reaction mechanisms, complementing experimental data and often providing information that is difficult or impossible to obtain through empirical methods alone.[1][3][4]

While specific, comprehensive quantum chemical studies exclusively focused on this compound are not extensively available in the public literature, a wealth of research on closely related lignans and polyphenolic compounds provides a robust framework for outlining the appropriate computational methodologies.[5][6][7][8] This guide details the theoretical background, computational protocols, and expected data outputs for performing and interpreting such calculations, tailored for researchers, scientists, and drug development professionals.

Detailed Methodologies and Protocols

The following protocols are based on established computational chemistry practices for natural polyphenolic compounds and lignans.[5][6][7][9]

Computational Approach: Density Functional Theory (DFT)

Density Functional Theory (DFT) is the most widely used quantum chemical method for studying molecules of the size and complexity of this compound.[6][10] It offers a favorable balance between computational cost and accuracy. The choice of functional and basis set is critical for obtaining reliable results.

1. Software Selection: A variety of software packages are capable of performing the necessary calculations. Commonly used programs in academic and industrial research include:

  • Gaussian

  • ORCA

  • Spartan

  • Q-Chem

2. Geometry Optimization: The first and most crucial step is to determine the lowest energy (most stable) three-dimensional conformation of the molecule.

  • Protocol: The initial structure of this compound can be built using molecular modeling software. This structure is then optimized without constraints.

  • Recommended Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and well-validated choice for organic molecules, including lignans.[10][11] For systems where non-covalent interactions are critical, functionals like M06-2X or those including empirical dispersion corrections (e.g., B3LYP-D3) are recommended.

  • Recommended Basis Set: A Pople-style basis set, such as 6-31G(d,p) or 6-311+G(d,p) , is typically sufficient for geometry optimization. The inclusion of polarization functions (d,p) is essential for accurately describing bonding, and diffuse functions (+) are important for molecules with lone pairs or for calculating properties like electron affinity.

3. Frequency Calculations: Following a successful geometry optimization, vibrational frequency calculations are performed at the same level of theory.

  • Protocol: This calculation serves two primary purposes:

    • To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies).

    • To predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data.[10][11]

  • Output: The calculation yields vibrational modes and their corresponding frequencies, IR intensities, and thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

4. Electronic Property Calculations: To understand the reactivity and electronic nature of the molecule, single-point energy calculations are often performed on the optimized geometry, sometimes with a larger basis set for higher accuracy.

  • Protocol: Using the optimized structure, a single-point calculation is run to determine electronic properties.

  • Key Properties:

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity, antioxidant capacity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).[12]

    • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more easily excitable and more reactive.[12]

    • Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting sites of interaction with biological targets.[12]

5. Solvation Effects: Biological processes occur in aqueous environments. To model this, calculations can be performed using a continuum solvation model.

  • Protocol: The Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) can be applied during optimization and subsequent calculations to simulate the presence of a solvent (e.g., water).

Data Presentation

The quantitative data derived from these calculations should be organized systematically. The following tables provide an illustrative example of the expected results for a lignan like this compound.

Table 1: Illustrative Optimized Geometrical Parameters (Note: Values are representative for a generic lignan model and not specific to this compound)

ParameterAtom 1Atom 2Atom 3Atom 4Value
Bond Length (Å) C1C2--1.395
O1C10--1.360
Bond Angle (°) ** C1C2C3-120.1
O1C10H11-109.5
Dihedral Angle (°) **C1C2C7C8178.5
H9O2C12C11-65.2

Table 2: Illustrative Calculated Vibrational Frequencies (Note: Values are representative for a generic lignan model)

Vibrational ModeFrequency (cm⁻¹)IR Intensity
O-H Stretch (Phenolic)3650High
C-H Stretch (Aromatic)3100Medium
C-H Stretch (Aliphatic)2950Medium
C=C Stretch (Aromatic)1600High
C-O Stretch (Ether)1250High

Table 3: Illustrative Electronic and Thermodynamic Properties (Note: Values are representative for a generic lignan model calculated at the B3LYP/6-311+G(d,p) level)

PropertyValueUnit
Energy of HOMO -5.85eV
Energy of LUMO -1.20eV
HOMO-LUMO Gap (ΔE) 4.65eV
Dipole Moment 2.51Debye
Zero-Point Energy 255.4kcal/mol
Enthalpy (298.15 K) 270.1kcal/mol
Gibbs Free Energy (298.15 K) 220.8kcal/mol

Visualization of Workflows and Relationships

Diagrams are essential for representing complex computational processes and the interplay between different calculated properties.

G cluster_prep 1. Structure Preparation cluster_dft 2. DFT Calculations cluster_analysis 3. Data Analysis & Interpretation mol_build Build Initial 3D Structure pre_opt Initial Conformation Search (Molecular Mechanics) mol_build->pre_opt geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) pre_opt->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc sp_calc Single-Point Energy (e.g., B3LYP/6-311+G(d,p)) geom_opt->sp_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min electronic Analyze Electronic Properties (HOMO, LUMO, MEP) sp_calc->electronic thermo Extract Thermodynamic Data (ZPVE, H, G) verify_min->thermo spectra Simulate IR/Raman Spectra verify_min->spectra reactivity Predict Reactivity & Biological Activity electronic->reactivity

Caption: Workflow for Quantum Chemical Calculations

G opt_geom Optimized Geometry vib_freq Vibrational Frequencies opt_geom->vib_freq is required for elec_prop Electronic Properties (HOMO, LUMO, MEP) opt_geom->elec_prop is required for thermo Thermodynamic Properties (Enthalpy, Gibbs Free Energy) vib_freq->thermo provides spectra Simulated IR/Raman Spectra vib_freq->spectra provides reactivity Chemical Reactivity & Stability elec_prop->reactivity determines bio_activity Interaction with Biological Targets elec_prop->bio_activity informs reactivity->bio_activity influences

Caption: Logical Relationships Between Calculated Properties

Conclusion

Quantum chemical calculations offer a powerful, predictive framework for investigating the properties of natural products like this compound. By applying DFT methods, researchers can obtain detailed insights into the molecule's structural, vibrational, and electronic characteristics. This information is invaluable for rationalizing its biological activity, predicting its behavior in different environments, and guiding the design of novel derivatives with enhanced therapeutic potential. While this guide provides a generalized methodology based on best practices for similar compounds, the outlined workflow serves as a comprehensive starting point for any researcher or drug development professional seeking to leverage computational chemistry in the study of complex natural products.

References

(+)-Diasyringaresinol CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (+)-Diasyringaresinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and mechanistic insights of this compound, a lignan with significant therapeutic potential.

Core Chemical Data
IdentifierValueReference
CAS Number 551-29-1[1][2][3]
Molecular Formula C₂₂H₂₆O₈[1][2][3]
Molecular Weight 418.44 g/mol [2]
IUPAC Name 4-[(3S,3aR,6S,6aR)-6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol[4]
Synonyms (+)-Syringaresinol[4]

Biological Activities and Therapeutic Potential

This compound, a naturally occurring lignan, has demonstrated a broad spectrum of pharmacological activities, positioning it as a promising candidate for further investigation in drug discovery and development. Its key biological effects include anti-inflammatory, antioxidant, and cardioprotective actions.

Anti-inflammatory Activity

This compound has been shown to exert potent anti-inflammatory effects in both in vitro and in vivo models. Studies have demonstrated its ability to modulate key inflammatory pathways and reduce the production of pro-inflammatory mediators.

Quantitative Data on Anti-inflammatory Effects

Experimental ModelParameter MeasuredTreatment Concentration/DoseResult
LPS-stimulated RAW 264.7 macrophagesNitric Oxide (NO) Production25, 50, 100 µMDose-dependent inhibition
LPS-stimulated RAW 264.7 macrophagesProstaglandin E2 (PGE2) Production25, 50, 100 µMDose-dependent inhibition
LPS-stimulated RAW 264.7 macrophagesTNF-α, IL-1β, IL-6 Production25, 50, 100 µMDose-dependent inhibition
Carrageenan-induced paw edema in micePaw Edema Volume30 mg/kgSignificant reduction in edema
IL-1β-activated mouse chondrocytesNO, PGE2, IL-6, TNF-α, iNOS, COX-2, MMP-13 expressionNot specifiedSignificant restraint of expression
Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and modulate endogenous antioxidant defense systems. This activity is crucial in mitigating oxidative stress-related cellular damage.

Quantitative Data on Antioxidant Effects

Experimental ModelParameter MeasuredTreatment ConcentrationResult
α-MSH-induced B16F10 murine melanoma cellsReactive Oxygen Species (ROS) GenerationNot specifiedReduction in cytosolic ROS
High glucose-treated neonatal rat ventricular myocytesOxidative Stress BiomarkersNot specifiedAlleviation of oxidant stress
Cardioprotective Effects

This compound has shown promise in protecting the cardiovascular system, particularly in the context of diabetic cardiomyopathy and myocardial infarction. Its mechanisms of action involve reducing inflammation, fibrosis, and oxidative stress in cardiac tissues.

Quantitative Data on Cardioprotective Effects

Experimental ModelParameter MeasuredTreatmentResult
STZ-induced type 1 diabetic miceCardiac dysfunction, hypertrophy, and fibrosisOral administrationSignificant improvement and prevention
High glucose-treated neonatal rat ventricular myocytesCell apoptosis and fibrosisIncubation with syringaresinolPotent decrease
Hypoxia/reoxygenation-induced cardiomyocytesCellular damage, apoptosis, mitochondrial dysfunctionNot specifiedDose-dependent protection

Experimental Protocols

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 25, 50, 100 µM) for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL is added to the culture medium to induce an inflammatory response.

  • Incubation: The cells are incubated for 24 hours.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite in the culture supernatant is measured using the Griess reagent.

    • Prostaglandins (PGE2) and Cytokines (TNF-α, IL-1β, IL-6): Levels of these mediators in the supernatant are quantified using specific ELISA kits.

  • Western Blot Analysis: Cell lysates are prepared to determine the protein expression levels of iNOS, COX-2, and components of the NF-κB and MAPK signaling pathways.

  • RT-PCR Analysis: Total RNA is extracted to measure the mRNA expression levels of iNOS, COX-2, and pro-inflammatory cytokines.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
  • Animals: ICR mice are used for this model.

  • Treatment: this compound (e.g., 30 mg/kg) or a vehicle control is administered orally to the mice.

  • Induction of Edema: One hour after treatment, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Biochemical Analysis: After the final measurement, the paw tissue is collected for the analysis of inflammatory markers (e.g., iNOS, COX-2, TNF-α, IL-1β, IL-6) using RT-PCR and Western blotting.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocation Diasyringaresinol This compound Diasyringaresinol->MAPK Inhibits Diasyringaresinol->IKK Inhibits Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β, IL-6) NFkB_n->Inflammatory_Genes Transcription

Caption: Anti-inflammatory signaling pathway of this compound.

Cardioprotective Signaling Pathways

In the context of diabetic cardiomyopathy, syringaresinol has been shown to modulate the Keap1/Nrf2 and TGF-β/Smad signaling pathways.

G cluster_0 Oxidative Stress & Fibrosis cluster_1 Cellular Response High_Glucose High Glucose TGFb TGF-β High_Glucose->TGFb Activates Keap1 Keap1 High_Glucose->Keap1 Suppresses Smad Smad TGFb->Smad Activates Nrf2 Nrf2 Keap1->Nrf2 Inhibits Antioxidant_Genes Antioxidant Genes Nrf2->Antioxidant_Genes Transcription Fibrosis_Genes Fibrosis Genes Smad->Fibrosis_Genes Transcription Diasyringaresinol This compound Diasyringaresinol->TGFb Inhibits Diasyringaresinol->Keap1 Restores

Caption: Cardioprotective signaling of syringaresinol.

Experimental Workflow for In Vitro Anti-inflammatory Screening

The following diagram illustrates a typical workflow for screening the anti-inflammatory potential of this compound in a cell-based assay.

G A 1. Cell Seeding (RAW 264.7) B 2. Pre-treatment (this compound) A->B C 3. Inflammatory Stimulus (LPS) B->C D 4. Incubation (24h) C->D E 5. Supernatant Collection D->E F 6. Cell Lysis D->F G Griess Assay (NO) E->G H ELISA (PGE2, Cytokines) E->H I Western Blot (Protein Expression) F->I J RT-PCR (mRNA Expression) F->J

Caption: Workflow for in vitro anti-inflammatory screening.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (+)-Diasyringaresinol from Vanillin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Diasyringaresinol, a lignan of significant interest in the pharmaceutical and nutraceutical industries, exhibits a wide array of pharmacological activities. These include anti-inflammatory, antioxidant, anticancer, antibacterial, antiviral, neuroprotective, and vasodilatory effects[1]. This lignan is formed through the β-β linkage of two sinapyl alcohol units[1]. While naturally present in various plants, its isolation from these sources often results in low yields[2]. Chemical synthesis provides a viable alternative, though traditional methods can involve toxic chemicals and costly purification steps[2]. More recently, biocatalytic methods have emerged as efficient and environmentally friendly routes to diasyringaresinol[3].

This document provides detailed protocols for the synthesis of this compound, starting from the readily available precursor, vanillin. The synthesis involves a multi-step process, including the conversion of vanillin to syringaldehyde, followed by the transformation to sinapyl alcohol, and culminating in the oxidative coupling to yield this compound. Both chemical and enzymatic approaches for the final coupling step are presented.

Synthetic Strategy Overview

The overall synthetic pathway from vanillin to this compound can be outlined as follows:

  • Iodination of Vanillin: Introduction of an iodine atom at the 5-position of the vanillin ring.

  • Methoxylation: Conversion of 5-iodovanillin to syringaldehyde.

  • Conversion to Sinapyl Alcohol: Transformation of syringaldehyde to sinapyl alcohol (a key intermediate).

  • Oxidative Coupling: Dimerization of sinapyl alcohol to form diasyringaresinol.

The following diagram illustrates the logical workflow of the synthesis.

Vanillin Vanillin Iodovanillin 5-Iodovanillin Vanillin->Iodovanillin Iodination Syringaldehyde Syringaldehyde Iodovanillin->Syringaldehyde Methoxylation Sinapyl_Alcohol Sinapyl Alcohol Syringaldehyde->Sinapyl_Alcohol Reduction & Transformation Diasyringaresinol This compound Sinapyl_Alcohol->Diasyringaresinol Oxidative Coupling (Chemical or Enzymatic)

Caption: Synthetic workflow from vanillin to this compound.

Experimental Protocols

Part 1: Synthesis of Syringaldehyde from Vanillin

This two-step protocol is adapted from a high-yield synthesis method[4][5].

Step 1.1: Iodination of Vanillin to 5-Iodovanillin

  • Materials: Vanillin, Iodine, Potassium Iodide, Sodium Hydroxide, Hydrochloric Acid, Ethanol.

  • Procedure:

    • Dissolve vanillin in an appropriate solvent such as aqueous sodium hydroxide.

    • Prepare a solution of iodine and potassium iodide in water.

    • Slowly add the iodine solution to the vanillin solution with stirring at room temperature.

    • Continue stirring until the reaction is complete (monitor by TLC).

    • Acidify the reaction mixture with hydrochloric acid to precipitate the 5-iodovanillin.

    • Filter the precipitate, wash with cold water, and dry.

    • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 5-iodovanillin.

Step 1.2: Methoxylation of 5-Iodovanillin to Syringaldehyde

  • Materials: 5-Iodovanillin, Sodium Methoxide, Anhydrous Methanol, Copper Catalyst (e.g., Copper(I) iodide).

  • Procedure:

    • In a pressure vessel, combine 5-iodovanillin, sodium methoxide, and the copper catalyst in anhydrous methanol.

    • Seal the vessel and heat the mixture to 130 ± 4 °C for one hour with stirring[4][5].

    • After cooling, neutralize the reaction mixture and remove the methanol under reduced pressure.

    • Extract the syringaldehyde with a suitable organic solvent.

    • Purify the product by chromatography to separate it from any unreacted 5-iodovanillin and vanillin byproducts[4][5].

Reaction StepStarting MaterialProductYieldReference
IodinationVanillin5-IodovanillinHigh (not specified)[4][5]
Methoxylation5-IodovanillinSyringaldehyde>95%[4][5]
Part 2: Conversion of Syringaldehyde to Sinapyl Alcohol

This step typically involves the reduction of the aldehyde group to an alcohol, followed by a Wittig-type reaction or similar C-C bond formation to introduce the propenyl side chain. Detailed protocols for this specific transformation from syringaldehyde were not found in the initial search, but a general two-step approach is proposed here based on standard organic chemistry principles.

Step 2.1: Reduction of Syringaldehyde to Syringyl Alcohol

  • Materials: Syringaldehyde, Sodium Borohydride, Methanol.

  • Procedure:

    • Dissolve syringaldehyde in methanol.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride in portions.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

    • Quench the reaction with a weak acid and remove the solvent.

    • Extract the syringyl alcohol and purify.

Step 2.2: Conversion of Syringyl Alcohol to Sinapyl Alcohol

  • This step is more complex and may involve multiple transformations to build the allyl side chain. One possible route involves conversion of the alcohol to a leaving group, followed by displacement with a suitable nucleophile and subsequent elimination.

Part 3: Oxidative Coupling of Sinapyl Alcohol to this compound

Two effective methods for the dimerization of sinapyl alcohol are presented below: an enzymatic approach using a laccase and a one-pot, two-enzyme cascade.

Method 3.1: Laccase-Catalyzed Synthesis

  • Materials: Sinapyl Alcohol, Laccase from Trametes versicolor, Buffer solution (e.g., sodium acetate buffer, pH 5), Organic solvent for extraction (e.g., ethyl acetate).

  • Procedure:

    • Dissolve sinapyl alcohol in the buffer solution.

    • Add the laccase enzyme to the solution.

    • Stir the reaction mixture at room temperature, open to the air, for a specified time (e.g., 24 hours).

    • Monitor the reaction progress by HPLC or TLC.

    • Upon completion, extract the diasyringaresinol with an organic solvent.

    • Dry the organic phase, evaporate the solvent, and purify the product by column chromatography.

Method 3.2: One-Pot Oxidase/Peroxidase Synthesis

This method starts from a precursor, 2,6-dimethoxy-4-allylphenol, which is first converted to sinapyl alcohol and then dimerized in the same pot[2].

  • Materials: 2,6-dimethoxy-4-allylphenol, Eugenol Oxidase (EUGO, specifically the I427A mutant for higher efficiency), Horseradish Peroxidase (HRP), Buffer solution (e.g., potassium phosphate buffer, pH 7.5).

  • Procedure:

    • Dissolve 2,6-dimethoxy-4-allylphenol in the buffer solution.

    • Add the EUGO I427A mutant enzyme to the solution. This enzyme converts the starting material to sinapyl alcohol and produces hydrogen peroxide as a byproduct[2].

    • After a period of incubation (e.g., 22 hours for complete conversion to sinapyl alcohol), add HRP to the reaction mixture[2].

    • The HRP utilizes the in situ generated hydrogen peroxide to catalyze the oxidative coupling of sinapyl alcohol to diasyringaresinol[2].

    • Continue the reaction until completion, then extract and purify the product as described in Method 3.1.

Synthesis MethodStarting MaterialKey Reagents/EnzymesYieldReference
Chemical SynthesisSinapyl AlcoholCopper catalyst67%[2]
Laccase-CatalyzedSinapyl AlcoholLaccase (Trametes versicolor)93%[2]
One-Pot Oxidase/Peroxidase2,6-dimethoxy-4-allylphenolEUGO I427A, HRP81%[2]

Biological Activity of this compound

This compound has been shown to possess significant biological activities, primarily linked to its antioxidant and anti-inflammatory properties[1][6][7]. These activities are the basis for its potential therapeutic applications in a range of diseases.

Anti-inflammatory and Anticancer Signaling Pathways

One of the key mechanisms of action for diasyringaresinol is the modulation of inflammatory and cell cycle pathways. For instance, it has been shown to inhibit the NF-κB pathway, a central regulator of inflammation. In cancer models, it can induce cell cycle arrest by upregulating p21 and p27 and downregulating cyclins and cyclin-dependent kinases (CDKs)[8].

The following diagram depicts a simplified representation of diasyringaresinol's inhibitory action on these pathways.

cluster_0 Cell Proinflammatory_Stimuli Pro-inflammatory Stimuli NFkB NF-κB Proinflammatory_Stimuli->NFkB Diasyringaresinol This compound Diasyringaresinol->NFkB Inhibits Cyclins_CDKs Cyclins/CDKs Diasyringaresinol->Cyclins_CDKs Inhibits Inflammatory_Genes Inflammatory Genes (e.g., TNF-α, IL-6) NFkB->Inflammatory_Genes Activates Cell_Cycle_Progression Cell Cycle Progression Cyclins_CDKs->Cell_Cycle_Progression

Caption: Simplified signaling pathways inhibited by this compound.

Conclusion

The synthesis of this compound from vanillin is a feasible and increasingly efficient process, particularly with the advent of biocatalytic methods. The enzymatic oxidative coupling of sinapyl alcohol, a key intermediate derived from vanillin, offers high yields and environmentally benign conditions. The potent biological activities of this compound, especially its anti-inflammatory and anticancer properties, make it a compelling candidate for further drug development and clinical investigation. The protocols and data presented here provide a comprehensive guide for researchers interested in the synthesis and application of this valuable natural product.

References

Application Notes and Protocols for the Biocatalytic Synthesis of (+)-Diasyringaresinol Using Oxidases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the biocatalytic synthesis of diasyringaresinol, with a focus on achieving the desired (+)-stereoisomer. The synthesis relies on the oxidative coupling of sinapyl alcohol, catalyzed by oxidases such as laccases or a combination of an oxidase and a peroxidase. While the synthesis of racemic syringaresinol is well-established, achieving stereoselectivity to produce (+)-diasyringaresinol requires the crucial addition of a dirigent protein.

Introduction to Biocatalytic Synthesis of Diasyringaresinol

This compound is a lignan of significant interest due to its potential therapeutic properties. Its biocatalytic synthesis offers a green and efficient alternative to chemical methods. The core reaction involves the dimerization of two sinapyl alcohol molecules through oxidative coupling, a reaction catalyzed by oxidases. However, in the absence of a guiding molecule, this reaction typically yields a racemic mixture of (+)- and (-)-diasyringaresinol, collectively known as syringaresinol.

The key to achieving stereoselectivity lies in the use of dirigent proteins (DPs) . These proteins guide the coupling of the substrate radicals to favor the formation of a specific stereoisomer. While the dirigent protein from Forsythia intermedia is known to direct the synthesis of (+)-pinoresinol from coniferyl alcohol, a specific dirigent protein that effectively guides the synthesis of this compound from sinapyl alcohol is a current area of research. Therefore, the following sections detail the established methods for racemic syringaresinol synthesis and provide a conceptual protocol for the stereoselective synthesis of this compound, which incorporates the essential role of a dirigent protein.

Method 1: Laccase-Catalyzed Synthesis of (±)-Syringaresinol

This method utilizes a laccase from Trametes versicolor to catalyze the oxidative dimerization of sinapyl alcohol, resulting in a high yield of racemic syringaresinol.[1]

Quantitative Data Summary
ParameterValueReference
EnzymeLaccase from Trametes versicolor[1]
SubstrateSinapyl alcohol[1]
Product(±)-Syringaresinol[1]
Yield93%[1]
Reaction TimeNot specified
TemperatureNot specified
pHNot specified
Experimental Protocol

Materials:

  • Laccase from Trametes versicolor

  • Sinapyl alcohol

  • Sodium acetate buffer

  • Acetonitrile

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup:

    • Dissolve sinapyl alcohol in a suitable buffer (e.g., sodium acetate buffer, pH 5.0) containing a co-solvent such as acetonitrile to ensure substrate solubility.

    • Add the laccase solution to the substrate mixture to initiate the reaction. The enzyme-to-substrate ratio should be optimized for efficient conversion.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up and Extraction:

    • Once the reaction is complete, quench the reaction if necessary.

    • Extract the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure (±)-syringaresinol.

  • Characterization:

    • Confirm the identity and purity of the product using techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Method 2: One-Pot Two-Enzyme Synthesis of (±)-Syringaresinol

This one-pot cascade reaction employs eugenol oxidase (EUGO) and horseradish peroxidase (HRP) to synthesize racemic syringaresinol from a more readily available precursor, 2,6-dimethoxy-4-allylphenol.[1] The EUGO converts the starting material to sinapyl alcohol, and the H₂O₂ generated in this step is utilized by HRP to catalyze the dimerization of sinapyl alcohol to syringaresinol. An engineered EUGO mutant (I427A) has been shown to be more efficient for this conversion.[1]

Quantitative Data Summary
ParameterValueReference
EnzymesEugenol Oxidase (I427A mutant), Horseradish Peroxidase (HRP)[1]
Starting Substrate2,6-dimethoxy-4-allylphenol[1]
IntermediateSinapyl alcohol[1]
Product(±)-Syringaresinol[1]
Yield81%
Reaction Time25 hours[1]
TemperatureNot specified
pHNot specified
Enzyme Concentrations5 µM EUGO I427A, 0.65 µM HRP[1]
Substrate Concentration10 mM 2,6-dimethoxy-4-allylphenol[1]
Experimental Protocol

Materials:

  • Eugenol oxidase (EUGO) I427A mutant

  • Horseradish peroxidase (HRP)

  • 2,6-dimethoxy-4-allylphenol

  • Potassium phosphate buffer

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

  • Reaction Setup:

    • In a suitable reaction vessel, prepare a solution of 2,6-dimethoxy-4-allylphenol in potassium phosphate buffer (e.g., 50 mM, pH 7.5).

    • Add the EUGO I427A mutant and HRP to the reaction mixture.

  • Reaction Conditions:

    • Incubate the reaction mixture at a controlled temperature (e.g., 25-30 °C) with gentle agitation for approximately 25 hours or until completion.[1]

  • Work-up and Extraction:

    • After the reaction is complete, extract the mixture with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent in vacuo.

  • Purification:

    • Purify the resulting crude product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol) to isolate pure (±)-syringaresinol.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conceptual Protocol for Stereoselective Synthesis of this compound

To achieve the synthesis of the specific this compound enantiomer, the introduction of a dirigent protein that specifically directs the formation of this isomer from sinapyl alcohol radicals is necessary. The following protocol is a conceptual framework based on the principles of dirigent protein-mediated synthesis. The key variable is the source and efficacy of the dirigent protein.

Logical Workflow for Stereoselective Synthesis

stereoselective_synthesis cluster_substrate Substrate Preparation cluster_enzymes Enzyme System cluster_reaction Reaction cluster_purification Purification & Analysis Sinapyl_Alcohol Sinapyl Alcohol Reaction_Vessel Reaction in Buffer Sinapyl_Alcohol->Reaction_Vessel Oxidase Oxidase (Laccase or Oxidase/Peroxidase) Oxidase->Reaction_Vessel Dirigent_Protein Specific this compound-forming Dirigent Protein Dirigent_Protein->Reaction_Vessel Extraction Extraction Reaction_Vessel->Extraction Chromatography Chromatography Extraction->Chromatography Analysis Chiral Analysis (e.g., Chiral HPLC) Chromatography->Analysis Final_Product This compound Analysis->Final_Product

Caption: Workflow for the stereoselective synthesis of this compound.

Experimental Protocol (Conceptual)

Materials:

  • Oxidase (Laccase or EUGO/HRP system)

  • Specific this compound-forming dirigent protein (to be identified and sourced)

  • Sinapyl alcohol (or 2,6-dimethoxy-4-allylphenol if using the EUGO/HRP system)

  • Appropriate buffer solution

  • Co-solvents as needed for solubility

  • Standard reagents for work-up and purification

  • Chiral HPLC column for enantiomeric excess determination

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare a solution of the dirigent protein in the reaction buffer.

    • Prepare a solution of sinapyl alcohol (or its precursor) in the same buffer, potentially with a co-solvent.

  • Reaction Initiation:

    • Combine the substrate and dirigent protein solutions in the reaction vessel.

    • Initiate the reaction by adding the oxidase (laccase or the EUGO/HRP pair).

  • Reaction Control and Monitoring:

    • Maintain the reaction at an optimal pH and temperature for both the oxidase and the dirigent protein.

    • Monitor the reaction for the formation of diasyringaresinol.

  • Work-up and Purification:

    • Follow the standard work-up and purification procedures as described for the racemic synthesis.

  • Chiral Analysis:

    • Crucially, analyze the purified product using chiral HPLC to determine the enantiomeric excess (e.e.) of the this compound. This step will validate the stereodirecting effect of the dirigent protein.

Visualizations

Biocatalytic Pathway to (±)-Syringaresinol

racemic_synthesis_pathway cluster_precursor Starting Material cluster_intermediate Intermediate cluster_radicals Radical Formation cluster_product Final Product Precursor 2,6-dimethoxy-4-allylphenol Sinapyl_Alcohol Sinapyl Alcohol Precursor->Sinapyl_Alcohol Eugenol Oxidase Radicals Sinapyl Alcohol Radicals Sinapyl_Alcohol->Radicals Laccase or Peroxidase Syringaresinol (±)-Syringaresinol Radicals->Syringaresinol Dimerization

Caption: Biocatalytic conversion of a precursor to racemic syringaresinol.

References

Application Notes and Protocols: Extraction of (+)-Diasyringaresinol from Aquilaria agallocha

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the extraction and purification of the lignan (+)-diasyringaresinol from the wood of Aquilaria agallocha, commonly known as agarwood. Lignans are a class of polyphenolic compounds with various reported pharmacological activities, making them of significant interest in drug discovery and development.[1] The following protocol is a comprehensive synthesis of established methodologies for lignan extraction from plant materials.[1][2] It includes steps for material preparation, solvent extraction, and chromatographic purification. Accompanying this protocol are illustrative data tables for yield and purity assessment, along with diagrams outlining the experimental workflow and a potential biological signaling pathway associated with the activity of similar lignans.

Introduction

Aquilaria agallocha is a valuable plant species renowned for producing agarwood, a resinous heartwood with a long history of use in traditional medicine and perfumery.[3][4] Beyond its aromatic properties, agarwood is a source of various bioactive secondary metabolites, including sesquiterpenes and lignans.[4][5] this compound is a lignan that has garnered interest for its potential therapeutic properties. The efficient extraction and isolation of this compound are crucial for further pharmacological investigation and development.

This protocol outlines a robust and reproducible method for obtaining this compound from A. agallocha. The methodology is based on common techniques for the extraction of lignans, which often involve the use of polar solvents like ethanol or methanol.[1][3] A preliminary defatting step with a non-polar solvent is included to enhance the extraction efficiency of the target compound.[2] Purification is achieved through a combination of liquid-liquid partitioning and column chromatography.[6]

Experimental Protocols

Materials and Equipment
  • Plant Material: Dried and powdered wood of Aquilaria agallocha.

  • Solvents: n-hexane, 95% ethanol, ethyl acetate, distilled water (all analytical grade).

  • Chromatography: Silica gel for column chromatography (60-120 mesh), Sephadex LH-20, and pre-coated Thin Layer Chromatography (TLC) plates (silica gel 60 F254).

  • Apparatus: Soxhlet extractor, rotary evaporator, magnetic stirrer, chromatography columns, UV lamp for TLC visualization.

Extraction and Purification Protocol

Step 1: Defatting of Plant Material

  • Weigh 100 g of dried, powdered Aquilaria agallocha wood.

  • Place the powder in a cellulose thimble and load it into a Soxhlet extractor.

  • Extract the powder with n-hexane for 6-8 hours to remove non-polar compounds such as fats and waxes.[2][7]

  • Discard the n-hexane extract.

  • Air-dry the defatted plant material to remove any residual solvent.

Step 2: Ethanolic Extraction

  • Transfer the defatted plant material to a round-bottom flask.

  • Add 1 L of 95% ethanol.

  • Perform extraction using a heated reflux technique for 8 hours.[1]

  • Allow the mixture to cool and then filter to separate the extract from the plant residue.

  • Concentrate the ethanolic extract under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude extract.

Step 3: Liquid-Liquid Partitioning

  • Dissolve the crude ethanolic extract in 200 mL of distilled water.

  • Transfer the aqueous solution to a separatory funnel.

  • Perform liquid-liquid partitioning by extracting three times with 200 mL of ethyl acetate.

  • Combine the ethyl acetate fractions. This fraction will contain the lignans.[6]

  • Dry the combined ethyl acetate fraction over anhydrous sodium sulfate and concentrate it using a rotary evaporator to yield a partially purified lignan-rich extract.

Step 4: Column Chromatography

  • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of chloroform and methanol).

  • Dissolve the partially purified extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elute the column with the solvent gradient, collecting fractions.

  • Monitor the collected fractions using TLC. A common developing solvent system for lignans is ethyl acetate:ethanol (19:1).[6] Visualize the spots under a UV lamp.

  • Pool the fractions containing the compound with an Rf value corresponding to this compound.

  • For final purification, a Sephadex LH-20 column can be used with methanol as the eluent to remove any remaining impurities.[6]

Step 5: Recrystallization and Characterization

  • Concentrate the purified fractions to dryness.

  • Dissolve the residue in a minimal amount of a suitable hot solvent (e.g., methanol or ethanol) and allow it to cool slowly to form crystals of this compound.

  • Filter and dry the crystals.

  • Confirm the identity and purity of the isolated compound using spectroscopic methods such as NMR, Mass Spectrometry, and IR spectroscopy.

Data Presentation

The following tables present illustrative quantitative data for the extraction and purification of this compound from 100 g of dried Aquilaria agallocha wood. Note: These values are representative and may vary depending on the quality of the plant material and the precise experimental conditions.

Table 1: Extraction and Purification Yields

Extraction/Purification StepStarting Material (g)Yield (g)Yield (%)
Crude Ethanolic Extract10012.512.5
Ethyl Acetate Fraction12.53.83.8 (of initial)
Purified this compound3.80.150.15 (of initial)

Table 2: Purity Assessment at Different Stages

SampleMethodPurity (%)
Ethyl Acetate FractionHPLC~40%
After Silica Gel ChromatographyHPLC~85%
After Sephadex LH-20 & RecrystallizationHPLC>98%

Visualization of Workflow and Potential Signaling Pathway

Experimental Workflow

Extraction_Workflow A Aquilaria agallocha Wood Powder B Soxhlet Extraction (n-hexane) A->B C Defatted Plant Material B->C D Ethanolic Extraction (95% Ethanol, Reflux) C->D E Crude Ethanolic Extract D->E F Liquid-Liquid Partitioning (Ethyl Acetate/Water) E->F G Ethyl Acetate Fraction F->G H Column Chromatography (Silica Gel & Sephadex LH-20) G->H I Purified this compound H->I

Caption: Experimental workflow for the extraction of this compound.

Illustrative Biological Signaling Pathway

While the specific signaling pathways modulated by this compound are a subject of ongoing research, many lignans exhibit anti-inflammatory properties. The diagram below illustrates a generalized NF-κB signaling pathway, which is a key regulator of inflammation and a potential target for such compounds.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB IκBα IKK_Complex->IkB Phosphorylation & Degradation IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocation IkB_NFkB->NFkB Release Diasyringaresinol This compound (Hypothesized) Diasyringaresinol->IKK_Complex Inhibition? DNA DNA NFkB_nucleus->DNA Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) DNA->Gene_Expression

Caption: Generalized NF-κB inflammatory signaling pathway.

References

Application Note: HPLC Method for the Quantification of (+)-Diasyringaresinol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (+)-diasyringaresinol, a lignan of significant interest in pharmaceutical and nutraceutical research. The described protocol utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, coupled with UV detection. This method is suitable for the accurate quantification of this compound in various sample matrices, including plant extracts and formulated products. The protocol includes procedures for sample preparation, standard preparation, and method validation, ensuring reliability and reproducibility of results for researchers, scientists, and drug development professionals.

Introduction

This compound is a furofuran lignan found in various plant species. Lignans are a class of polyphenols that have garnered considerable attention for their potential health benefits, including antioxidant and anti-inflammatory properties. Accurate and precise quantification of this compound is crucial for quality control of raw materials, standardization of extracts, and in pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of such compounds due to its high resolution and sensitivity.[1][2][3][4] This document provides a comprehensive protocol for an HPLC-UV method tailored for the analysis of this compound.

Experimental

Instrumentation and Materials:

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[5][6]

  • Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid or acetic acid (analytical grade).

  • Standards: A certified reference standard of this compound.

  • Sample Filtration: 0.45 µm or 0.22 µm syringe filters.

Chromatographic Conditions:

The following conditions are a robust starting point and can be optimized further based on the specific HPLC system and sample matrix.

ParameterCondition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 5% to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B over 1 minute, equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 280 nm

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (at initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (from Plant Material)
  • Extraction:

    • Accurately weigh 1 g of dried and powdered plant material.

    • Add 20 mL of methanol to the sample.

    • Sonicate for 30 minutes in an ultrasonic bath.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitution and Filtration:

    • Reconstitute the dried extract with a known volume (e.g., 5 mL) of the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[3]

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[7][8] Key validation parameters are summarized below.

Table 1: Summary of Method Validation Parameters and Acceptance Criteria

ParameterProcedureAcceptance Criteria
Linearity Analyze a minimum of five concentrations of the working standards in triplicate. Plot peak area vs. concentration.Correlation coefficient (R²) > 0.999
Precision (Repeatability) Analyze six replicate injections of a standard solution at a single concentration.Relative Standard Deviation (RSD) ≤ 2%
Intermediate Precision Repeat the precision analysis on a different day with a different analyst.RSD ≤ 2%
Accuracy (Recovery) Spike a blank matrix with known concentrations of the standard at three levels (low, medium, high). Analyze in triplicate.Mean recovery between 98% and 102%
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1.The lowest concentration that can be reliably detected.
Limit of Quantification (LOQ) Determined based on a signal-to-noise ratio of 10:1.The lowest concentration that can be quantified with acceptable precision and accuracy.

Table 2: Example Quantitative Data for Method Validation

ParameterValue
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (R²) 0.9995
Repeatability (RSD%) 1.2%
Intermediate Precision (RSD%) 1.8%
Accuracy (Mean Recovery %) 99.5%
LOD 0.15 µg/mL
LOQ 0.50 µg/mL

Note: The values in Table 2 are representative and should be determined experimentally during method validation.

Visualizations

experimental_workflow filtration filtration hplc_injection hplc_injection filtration->hplc_injection To HPLC System

Caption: Experimental workflow for the quantification of this compound.

logical_relationship method_validation Method Validation (ICH Guidelines) linearity Linearity (R² > 0.999) method_validation->linearity precision Precision (RSD < 2%) method_validation->precision accuracy Accuracy (Recovery 98-102%) method_validation->accuracy sensitivity Sensitivity (LOD/LOQ) method_validation->sensitivity specificity Specificity method_validation->specificity

Caption: Key parameters for HPLC method validation.

References

In vitro antioxidant activity assays for (+)-Diasyringaresinol (e.g., DPPH, ABTS)

Author: BenchChem Technical Support Team. Date: November 2025

An essential lignan found in various plants, (+)-Diasyringaresinol, has garnered significant interest within the scientific community for its potential health benefits, largely attributed to its antioxidant properties. This document provides detailed application notes and protocols for assessing the in vitro antioxidant activity of this compound using two widely recognized assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These protocols are intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Antioxidant Activity of this compound

The antioxidant capacity of this compound is typically quantified by its effective concentration to scavenge 50% of the initial radicals (EC₅₀) or by its inhibitory concentration at 50% (IC₅₀). The table below summarizes the reported EC₅₀ values for syringaresinol (SYR).

AssayEC₅₀ (µg/mL)EC₅₀ (µM)¹Reference Compound (Typical IC₅₀)
DPPH Radical Scavenging10.77~25.7Ascorbic Acid (~5-10 µg/mL)
ABTS Radical Scavenging10.35~24.7Trolox (~2.5-5 µg/mL)

¹ Calculated based on the molecular weight of this compound (418.45 g/mol ). Note: The original source refers to "Syringaresinol (SYR)" without specifying the isomer.[1]

DPPH Radical Scavenging Assay

Principle

The DPPH assay is a straightforward and widely used method to evaluate the free-radical scavenging ability of a compound.[2] DPPH is a stable free radical with a deep violet color, exhibiting a characteristic absorbance at approximately 517 nm.[2][3] When an antioxidant, such as this compound, donates a hydrogen atom or an electron to DPPH, the radical is neutralized to its reduced form, diphenylpicrylhydrazine. This reduction results in a color change from violet to a pale yellow, and the decrease in absorbance at 517 nm is directly proportional to the antioxidant's radical scavenging activity.[2][3]

Experimental Protocol

2.2.1. Reagents and Materials

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • Positive Control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer (microplate reader or UV-Vis)

  • Micropipettes

2.2.2. Preparation of Solutions

  • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle and in the dark at 4°C. It is recommended to prepare this solution fresh daily.

  • This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound in methanol to prepare a stock solution.

  • Working Solutions of this compound: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 5, 10, 25, 50, 100 µg/mL) in methanol.

  • Positive Control Solutions: Prepare a similar series of dilutions for the positive control (e.g., Ascorbic acid).

2.2.3. Assay Procedure

  • In a 96-well microplate, add 100 µL of the various concentrations of this compound or the positive control to different wells.

  • Add 100 µL of the 0.1 mM DPPH solution to each well.

  • For the blank control, add 100 µL of methanol to a well containing 100 µL of the DPPH solution.

  • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

2.2.4. Calculation of Radical Scavenging Activity

The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

  • A_control is the absorbance of the blank control (DPPH solution and methanol).

  • A_sample is the absorbance of the test sample with DPPH solution.

The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the sample concentrations and using linear regression analysis.

Visualizations

DPPH_Principle cluster_reaction DPPH Radical Scavenging Mechanism DPPH DPPH• (Violet) DPPH_H DPPH-H (Pale Yellow) DPPH->DPPH_H + AH (Antioxidant) Antioxidant This compound (AH) Radical_A A• Antioxidant->Radical_A - H•

Caption: Chemical principle of the DPPH antioxidant assay.

DPPH_Workflow prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix 100 µL DPPH Solution with 100 µL Sample/Control prep_dpph->mix prep_sample Prepare Serial Dilutions of This compound prep_sample->mix incubate Incubate in Dark (30 min, Room Temp) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging Activity and IC₅₀ Value measure->calculate

Caption: Experimental workflow for the DPPH assay.

ABTS Radical Cation Decolorization Assay

Principle

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺).[4] The ABTS•⁺ is generated by the oxidation of ABTS with potassium persulfate.[5] The resulting radical cation has a characteristic blue-green color with absorption maxima at specific wavelengths, commonly measured at 734 nm.[4][6] In the presence of an antioxidant that can donate an electron or a hydrogen atom, the ABTS•⁺ is reduced back to its colorless neutral form. The extent of decolorization, measured as the decrease in absorbance at 734 nm, is proportional to the antioxidant's concentration and activity.[7]

Experimental Protocol

3.2.1. Reagents and Materials

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Methanol or Ethanol (spectrophotometric grade)

  • Phosphate-buffered saline (PBS) or Ethanol

  • Positive Control (e.g., Trolox or Ascorbic acid)

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer (microplate reader or UV-Vis)

  • Micropipettes

3.2.2. Preparation of Solutions

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

  • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

  • ABTS•⁺ Radical Cation Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the radical cation.

  • Diluted ABTS•⁺ Solution: On the day of the assay, dilute the ABTS•⁺ working solution with methanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • This compound Stock and Working Solutions: Prepare as described for the DPPH assay.

  • Positive Control Solutions: Prepare as described for the DPPH assay.

3.2.3. Assay Procedure

  • In a 96-well microplate, add 20 µL of the various concentrations of this compound or the positive control to different wells.

  • Add 180 µL of the diluted ABTS•⁺ solution to each well.

  • For the blank control, add 20 µL of methanol to a well containing 180 µL of the diluted ABTS•⁺ solution.

  • Shake the plate gently and incubate at room temperature for 6 minutes.

  • Measure the absorbance of each well at 734 nm.

3.2.4. Calculation of Radical Scavenging Activity

The percentage of ABTS•⁺ radical scavenging activity is calculated using the following formula:

Where:

  • A_control is the absorbance of the blank control (diluted ABTS•⁺ solution and methanol).

  • A_sample is the absorbance of the test sample with the diluted ABTS•⁺ solution.

The IC₅₀ value is determined in the same manner as for the DPPH assay.

Visualizations

ABTS_Principle cluster_reaction ABTS Radical Scavenging Mechanism ABTS_radical ABTS•⁺ (Blue-Green) ABTS_neutral ABTS (Colorless) ABTS_radical->ABTS_neutral + AH (Antioxidant) Antioxidant This compound (AH) Radical_A A• Antioxidant->Radical_A - H• / e⁻

Caption: Chemical principle of the ABTS antioxidant assay.

ABTS_Workflow prep_abts Prepare ABTS•⁺ Radical Solution (7 mM ABTS + 2.45 mM K₂S₂O₈) incubate_abts Incubate in Dark (12-16 hours) prep_abts->incubate_abts dilute_abts Dilute ABTS•⁺ to Absorbance of ~0.7 at 734 nm incubate_abts->dilute_abts mix Mix 180 µL Diluted ABTS•⁺ with 20 µL Sample/Control dilute_abts->mix prep_sample Prepare Serial Dilutions of This compound prep_sample->mix incubate_mix Incubate (6 min, Room Temp) mix->incubate_mix measure Measure Absorbance at 734 nm incubate_mix->measure calculate Calculate % Scavenging Activity and IC₅₀ Value measure->calculate

Caption: Experimental workflow for the ABTS assay.

References

Application Notes: Cell-Based Assays to Evaluate (+)-Diasyringaresinol Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction (+)-Diasyringaresinol (also referred to as syringaresinol or SGRS) is a naturally occurring lignan found in various plants. It has garnered significant scientific interest due to its potent anti-inflammatory and antioxidant properties. Evaluating the bioactivity of natural compounds like this compound is a critical step in drug discovery and development. Cell-based assays provide a physiologically relevant context to study a compound's effects on cellular functions, viability, and signaling pathways. These application notes provide detailed protocols for a panel of cell-based assays to comprehensively assess the cytotoxicity, anti-inflammatory, and antioxidant activities of this compound.

Section 1: Cytotoxicity and Cell Viability Assessment

Before evaluating the specific bioactivities of this compound, it is crucial to determine its effect on cell viability. This ensures that the observed effects in subsequent assays are due to the compound's specific bioactivity and not a result of general toxicity. The Resazurin Reduction Assay is a sensitive and reliable method for this purpose.

Principle

The resazurin assay measures the metabolic activity of viable cells. The blue, non-fluorescent dye resazurin is reduced to the pink, highly fluorescent resorufin by mitochondrial reductases in living cells. The fluorescence intensity is directly proportional to the number of viable cells.

Experimental Protocol: Resazurin Reduction Assay

This protocol is adapted for adherent cell lines such as RAW 264.7 (macrophage), HepG2 (liver), or HT29 (colon).[1]

Materials:

  • This compound (SGRS) stock solution (e.g., in DMSO)

  • Mammalian cell line (e.g., RAW 264.7)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

  • Phosphate-Buffered Saline (PBS)

  • 96-well clear-bottom black plates

  • Fluorescence microplate reader (Ex/Em: ~560/~590 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1–5 × 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of SGRS in complete medium. Remove the old medium from the wells and add 100 µL of the SGRS dilutions (e.g., 0–100 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest SGRS dose).

  • Incubation: Incubate the plate for 24 hours (or desired time point) at 37°C, 5% CO₂.

  • Resazurin Addition: Remove the medium containing the compound. Add 100 µL of fresh medium and 10 µL of the resazurin solution to each well.

  • Final Incubation: Incubate for 1–4 hours at 37°C, protected from light. The incubation time should be optimized for the specific cell line.

  • Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells: Cell Viability (%) = (Fluorescence of Treated Cells / Fluorescence of Control Cells) × 100

Data Presentation

Studies have shown that syringaresinol, at concentrations up to 100 µM, does not induce cytotoxic effects in cell lines like HepG2 and HT29 after 24 hours of incubation.[1]

Table 1: Cytotoxicity of this compound in Mammalian Cells

Cell LineConcentration (µM)Incubation Time (h)Cell Viability (%)Reference
HepG20 - 10024No significant effect[1]
HT290 - 10024No significant effect[1]
RAW 264.725, 50, 10018> 95%[2]

Visualization: Cytotoxicity Assay Workflow

Cytotoxicity_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay seed Seed Cells in 96-well Plate incubate1 Incubate 24h (Cell Attachment) seed->incubate1 treat Treat Cells with This compound incubate1->treat incubate2 Incubate 24h treat->incubate2 add_res Add Resazurin Reagent incubate2->add_res incubate3 Incubate 1-4h add_res->incubate3 measure Measure Fluorescence (Ex/Em: 560/590 nm) incubate3->measure analyze Calculate Cell Viability (%) measure->analyze

Caption: Workflow for the resazurin-based cell viability assay.

Section 2: Anti-Inflammatory Activity Assays

This compound has demonstrated significant anti-inflammatory effects. A common in vitro model for inflammation involves stimulating murine macrophage cells (RAW 264.7) with lipopolysaccharide (LPS), a component of Gram-negative bacteria, which induces a potent inflammatory response.

Experimental Protocol: Inhibition of Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells

A. Nitric Oxide (NO) Production Assay (Griess Assay) Principle: LPS stimulation induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. NO is a key inflammatory mediator. In culture medium, NO is rapidly oxidized to nitrite (NO₂⁻). The Griess reagent reacts with nitrite to form a purple azo compound, and the absorbance is measured to quantify NO production.[3][4]

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells (5 × 10⁵ cells/mL) in a 24-well plate and incubate for 16-24 hours.[2]

  • Pre-treatment: Pre-treat cells with various non-toxic concentrations of SGRS (e.g., 25, 50, 100 µM) for 1 hour.[2]

  • Stimulation: Add LPS (1 µg/mL) to the wells (except for the unstimulated control) and incubate for an additional 20-24 hours.[2]

  • Sample Collection: Collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubation & Measurement: Incubate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.[5]

  • Quantification: Calculate the nitrite concentration using a sodium nitrite standard curve.

B. Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) and PGE₂ Measurement (ELISA) Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific proteins, such as cytokines (TNF-α, IL-6, IL-1β) and prostaglandin E₂ (PGE₂), secreted into the culture medium.[2]

Procedure:

  • Cell Culture and Treatment: Follow steps 1-3 from the Nitric Oxide Assay protocol.

  • Sample Collection: After the 20-hour incubation with LPS, collect the cell culture supernatant and centrifuge to remove any cell debris.

  • ELISA: Perform the ELISA for TNF-α, IL-6, IL-1β, and PGE₂ using commercially available kits according to the manufacturer’s instructions.[6][7] This typically involves adding the supernatant to antibody-coated plates, followed by detection with a secondary antibody conjugated to an enzyme (e.g., HRP), and finally, the addition of a substrate to produce a colorimetric signal.

  • Measurement and Quantification: Measure the absorbance and determine the cytokine/PGE₂ concentrations from a standard curve.

Data Presentation

This compound dose-dependently inhibits the production of key inflammatory mediators in LPS-stimulated RAW 264.7 cells.

Table 2: Anti-Inflammatory Effects of this compound in LPS-Stimulated RAW 264.7 Cells

Inflammatory MediatorConcentration (µM)% Inhibition (Approx.)Reference
Nitric Oxide (NO)25~25%[2]
50~50%[2]
100~75%[2]
Prostaglandin E₂ (PGE₂)25~20%[2]
50~40%[2]
100~60%[2]
TNF-α100Significant Reduction[2]
IL-1β100Significant Reduction[2]
IL-6100Significant Reduction[2]

Visualization: Anti-Inflammatory Assay Workflow

AntiInflammatory_Workflow cluster_analysis Downstream Analysis start Seed RAW 264.7 Cells (24h Incubation) pretreat Pre-treat with This compound (1h) start->pretreat stimulate Stimulate with LPS (1 µg/mL, 20-24h) pretreat->stimulate collect Collect Supernatant & Cell Lysate stimulate->collect griess Griess Assay for NO collect->griess elisa ELISA for Cytokines (TNF-α, IL-6) & PGE₂ collect->elisa western Western Blot for iNOS, COX-2, etc. collect->western

Caption: Workflow for assessing anti-inflammatory activity.

Section 3: Analysis of Molecular Mechanisms (Signaling Pathways)

To understand how this compound exerts its anti-inflammatory effects, it is essential to investigate its impact on key intracellular signaling pathways. In LPS-stimulated macrophages, the NF-κB and MAPK pathways are primary drivers of the inflammatory response.

Principle & Protocol: Western Blot Analysis

Western blotting is used to detect and quantify specific proteins in a cell lysate. This technique can measure the expression levels of inflammatory proteins like iNOS and COX-2 and the phosphorylation (activation) status of signaling proteins like p38, JNK, and IκBα.

Procedure:

  • Cell Culture and Treatment: Culture and treat RAW 264.7 cells with SGRS and LPS as described previously. For MAPK phosphorylation, a shorter LPS stimulation time (e.g., 30-60 minutes) is typically used.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for iNOS, COX-2, phospho-p38, phospho-JNK, phospho-IκBα, or NF-κB p65. A loading control like β-actin or GAPDH should also be probed.[8][9]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Densitometry: Quantify the band intensity using software like ImageJ and normalize to the loading control.

Data Summary & Signaling Pathway

This compound has been shown to inhibit the inflammatory cascade by suppressing the phosphorylation of p38 and JNK MAPKs. This leads to the reduced phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation and activation of the transcription factor NF-κB. Consequently, the transcription of NF-κB target genes, including iNOS, COX-2, TNF-α, and IL-6, is downregulated.[2]

Visualization: MAPK/NF-κB Signaling Pathway

Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MAPK_cascade MAPK Cascade TLR4->MAPK_cascade IKK IKK TLR4->IKK p38 p38 MAPK_cascade->p38 JNK JNK MAPK_cascade->JNK p_p38 p-p38 p_JNK p-JNK NFKB_complex IκBα-NF-κB (Inactive) p_IkBa p-IκBα NFKB_complex->p_IkBa Degradation p_IKK p-IKK IKK->p_IKK p_IKK->NFKB_complex Phosphorylates IκBα NFKB_active NF-κB (Active) p_IkBa->NFKB_active Releases NFKB_nuc NF-κB NFKB_active->NFKB_nuc Translocation Nucleus DNA DNA NFKB_nuc->DNA Binds Promoter Transcription Gene Transcription DNA->Transcription Proteins iNOS, COX-2, TNF-α, IL-6 Transcription->Proteins Inflammation Inflammation Proteins->Inflammation SGRS This compound SGRS->p38 Inhibits Phosphorylation SGRS->JNK

Caption: Inhibition of the LPS-induced MAPK/NF-κB pathway by this compound.

Section 4: Antioxidant Activity Assay

Oxidative stress is implicated in inflammation and various diseases. Evaluating a compound's ability to reduce intracellular reactive oxygen species (ROS) is a key measure of its antioxidant potential.

Principle: DCF-DA Assay for Intracellular ROS

The cell-permeable compound 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a fluorogenic dye used to measure ROS within cells. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Fluorescence intensity is proportional to the amount of intracellular ROS.[10][11]

Experimental Protocol: DCF-DA Assay

Materials:

  • Cell line (e.g., B16F10 melanoma or RAW 264.7)

  • ROS-inducing agent (e.g., H₂O₂, α-MSH, or LPS)

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or serum-free medium

  • 96-well clear-bottom black plates

  • Fluorescence microplate reader or fluorescence microscope (Ex/Em: ~485/~535 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well black plate and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of SGRS for a specified time (e.g., 1-24 hours).

  • DCFH-DA Loading: Remove the medium and wash cells once with warm HBSS. Add 100 µL of DCFH-DA working solution (e.g., 10-25 µM in HBSS) to each well.[12]

  • Incubation: Incubate for 30-45 minutes at 37°C, protected from light.

  • Wash and Stimulate: Remove the DCFH-DA solution and wash cells again with HBSS. Add the ROS-inducing agent (e.g., H₂O₂) diluted in HBSS to the cells.

  • Measurement: Immediately measure the fluorescence intensity over time (kinetic measurement) or at a fixed endpoint (e.g., 30-60 minutes) using a microplate reader. Alternatively, visualize and capture images using a fluorescence microscope.

  • Calculation: Express ROS levels as a percentage of the stimulated control group. ROS Level (%) = (Fluorescence of Treated Cells / Fluorescence of Stimulated Control) × 100

Data Presentation

This compound has been shown to have a remarkable scavenging effect against α-MSH-stimulated ROS in B16F10 cells.

Table 3: Antioxidant Effect of this compound

Cell LineStimulantSGRS ConcentrationObservationReference
B16F10α-MSH (0.2 µM)Not specifiedRemarkable ROS scavenging[5]

Visualization: Intracellular ROS Assay Workflow

ROS_Workflow seed Seed Cells in Black 96-well Plate treat Treat with This compound seed->treat load Load Cells with DCFH-DA (30-45 min) treat->load wash Wash Cells with HBSS load->wash stimulate Add ROS Inducer (e.g., H₂O₂) wash->stimulate measure Measure Fluorescence (Ex/Em: 485/535 nm) stimulate->measure analyze Calculate % ROS Reduction measure->analyze

References

Application Notes and Protocols: Anti-inflammatory Effects of (+)-Diasyringaresinol in RAW 264.7 Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Diasyringaresinol, a lignan found in various medicinal plants, has demonstrated significant anti-inflammatory properties. This document provides detailed application notes and protocols for investigating the anti-inflammatory effects of this compound in RAW 264.7 murine macrophage cells, a widely used in vitro model for studying inflammation. The protocols outlined below are based on established methodologies and published research, offering a comprehensive guide for evaluating the compound's efficacy and mechanism of action.[1][2][3]

Data Presentation

The following tables summarize the dose-dependent inhibitory effects of this compound on key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Table 1: Effect of this compound on Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production

TreatmentConcentration (µM)NO Production (% of LPS control)PGE2 Production (% of LPS control)
Control-< 1< 1
LPS (1 µg/mL)-100100
LPS + this compound25Significantly ReducedSignificantly Reduced
LPS + this compound50Significantly ReducedSignificantly Reduced
LPS + this compound100Significantly ReducedSignificantly Reduced

Data are expressed as a percentage of the LPS-treated group. Significant reduction indicates a statistically significant difference (p < 0.05) compared to the LPS alone group. Actual inhibition percentages may vary between experiments.[1]

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production

TreatmentConcentration (µM)TNF-α Secretion (% of LPS control)IL-1β Secretion (% of LPS control)IL-6 Secretion (% of LPS control)
Control-< 1< 1< 1
LPS (1 µg/mL)-100100100
LPS + this compound25Significantly ReducedSignificantly ReducedSignificantly Reduced
LPS + this compound50Significantly ReducedSignificantly ReducedSignificantly Reduced
LPS + this compound100Significantly ReducedSignificantly ReducedSignificantly Reduced

Data are expressed as a percentage of the LPS-treated group. Significant reduction indicates a statistically significant difference (p < 0.05) compared to the LPS alone group. Actual inhibition percentages may vary between experiments.[1][4]

Table 3: Effect of this compound on iNOS and COX-2 Protein Expression

TreatmentConcentration (µM)iNOS Protein Expression (relative to LPS control)COX-2 Protein Expression (relative to LPS control)
Control-Not DetectedNot Detected
LPS (1 µg/mL)-1.01.0
LPS + this compound25Dose-dependently DecreasedDose-dependently Decreased
LPS + this compound50Dose-dependently DecreasedDose-dependently Decreased
LPS + this compound100Dose-dependently DecreasedDose-dependently Decreased

Protein expression levels are normalized to an internal control (e.g., β-actin) and expressed relative to the LPS-treated group.[1][3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Sub-culturing: Cells should be sub-cultured every 2-3 days to maintain optimal growth.[5]

  • Treatment:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability, 24-well for NO assay, 6-well for Western blot).

    • Allow cells to adhere for 24 hours.

    • Pre-treat cells with various concentrations of this compound (e.g., 25, 50, 100 µM) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired incubation period (e.g., 24 hours for NO/cytokine production, shorter times for signaling pathway analysis).

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[6]

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[5]

    • Treat the cells with this compound and/or LPS as described in the cell treatment protocol.

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

    • Incubate for an additional 4 hours at 37°C.[5]

    • Remove the supernatant and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[5]

    • Measure the absorbance at 570 nm using a microplate reader.[7]

    • Cell viability is expressed as a percentage relative to the untreated control group.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Principle: The Griess reagent reacts with nitrite in a two-step diazotization reaction to produce a colored azo compound, which can be quantified spectrophotometrically.[8]

  • Protocol:

    • Culture and treat RAW 264.7 cells in a 24-well plate as described previously.

    • After 24 hours of LPS stimulation, collect 100 µL of the culture supernatant from each well.

    • In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[8]

    • Incubate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm.[9][10]

    • The nitrite concentration is determined using a standard curve prepared with sodium nitrite.

Western Blot Analysis

This technique is used to detect the protein expression levels of key inflammatory mediators and signaling molecules.

  • Protocol:

    • Culture and treat RAW 264.7 cells in 6-well plates.

    • After treatment, wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay.

    • Separate equal amounts of protein (e.g., 30-50 µg) by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for iNOS, COX-2, p-p65, p65, p-p38, p38, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[11][12]

    • Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture RAW 264.7 Cell Culture seeding Cell Seeding in Plates cell_culture->seeding adhesion 24h Adhesion seeding->adhesion pretreatment This compound Pre-treatment (1h) adhesion->pretreatment stimulation LPS Stimulation (24h) pretreatment->stimulation mtt Cell Viability (MTT) stimulation->mtt griess NO Production (Griess) stimulation->griess elisa Cytokine Production (ELISA) stimulation->elisa western Protein Expression (Western Blot) stimulation->western data_quant Data Quantification mtt->data_quant griess->data_quant elisa->data_quant western->data_quant stat_analysis Statistical Analysis data_quant->stat_analysis

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

Signaling Pathway of this compound's Anti-inflammatory Action

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 JNK JNK TLR4->JNK IKK IKK TLR4->IKK iNOS iNOS p38->iNOS COX2 COX-2 p38->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) p38->Cytokines JNK->iNOS JNK->COX2 JNK->Cytokines IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates NFkB_nuc->iNOS NFkB_nuc->COX2 NFkB_nuc->Cytokines Diasyringaresinol This compound Diasyringaresinol->p38 Diasyringaresinol->JNK Diasyringaresinol->IkB inhibits degradation NO NO iNOS->NO PGE2 PGE2 COX2->PGE2

Caption: Proposed signaling pathway for the anti-inflammatory action of this compound.

References

Unveiling the Neuroprotective Potential of (+)-Diasyringaresinol: Application Notes and Protocols for Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to detailed application notes and protocols outlining the neuroprotective properties of (+)-Diasyringaresinol. This document provides a comprehensive overview of the compound's effects in various cell culture models of neurodegeneration, supported by quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.

This compound, a lignan found in various plants, has demonstrated significant promise as a neuroprotective agent. These application notes summarize the key findings and provide the necessary protocols to replicate and build upon this research. The information is designed to facilitate further investigation into the therapeutic potential of this compound for neurodegenerative diseases.

Quantitative Data Summary

The neuroprotective and anti-neuroinflammatory effects of syringaresinol derivatives have been quantified in neuronal and microglial cell lines. The following tables summarize the key findings.

Table 1: Neuroprotective Effects of a Syringaresinol Glycoside (SRG) on Corticosterone-Induced Apoptosis in PC12 Cells

ParameterControlCorticosterone (100 µM)Corticosterone + SRG (5 µM)Corticosterone + SRG (10 µM)Corticosterone + SRG (20 µM)
Cell Viability (% of Control) 100%~50%IncreasedIncreasedSignificantly Increased
LDH Release (% of Control) 100%Significantly IncreasedDecreasedDecreasedSignificantly Decreased
Apoptosis Rate (%) NormalSignificantly IncreasedDecreasedDecreasedSignificantly Decreased
Mitochondrial Membrane Potential NormalDecreasedIncreasedIncreasedSignificantly Increased
Intracellular Ca2+ Concentration NormalIncreasedDecreasedDecreasedSignificantly Decreased

Data is synthesized from a study on a syringaresinol derivative and may be indicative of the potential of this compound.[1]

Table 2: Anti-Neuroinflammatory Effects of (-)-Syringaresinol on LPS-Induced BV-2 Microglia

Inflammatory MediatorControlLPSLPS + Syringaresinol
Nitric Oxide (NO) Production BaselineSignificantly IncreasedSignificantly Reduced
TNF-α Production BaselineSignificantly IncreasedSignificantly Reduced
IL-6 Production BaselineSignificantly IncreasedSignificantly Reduced
IL-1β Production BaselineSignificantly IncreasedSignificantly Reduced
COX-2 Expression BaselineSignificantly IncreasedSignificantly Reduced

This data demonstrates the potent anti-inflammatory properties of syringaresinol in an in vitro model of neuroinflammation.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to investigate the neuroprotective properties of this compound.

Protocol 1: Assessment of Neuroprotection Against Excitotoxicity in SH-SY5Y Cells

This protocol is designed to evaluate the ability of this compound to protect neuronal cells from glutamate-induced excitotoxicity.

1. Cell Culture and Maintenance:

  • Culture human neuroblastoma SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
  • Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

2. Induction of Excitotoxicity and Treatment:

  • Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
  • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours.
  • Induce excitotoxicity by adding a final concentration of 15 mM L-glutamate to the culture medium.[3]
  • Include a vehicle control group (no glutamate, no this compound) and a glutamate-only control group.

3. Assessment of Cell Viability (MTT Assay):

  • After 24 hours of glutamate exposure, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
  • Remove the medium and dissolve the formazan crystals in 150 µL of dimethyl sulfoxide (DMSO).
  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Evaluation of Anti-Neuroinflammatory Effects in BV-2 Microglial Cells

This protocol assesses the ability of this compound to suppress the inflammatory response in microglial cells.

1. Cell Culture and Maintenance:

  • Culture murine BV-2 microglial cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
  • Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

2. Induction of Inflammation and Treatment:

  • Seed BV-2 cells in 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
  • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour.
  • Stimulate inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
  • Include a vehicle control group (no LPS, no this compound) and an LPS-only control group.

3. Measurement of Nitric Oxide (NO) Production (Griess Assay):

  • After 24 hours of LPS stimulation, collect 50 µL of the cell culture supernatant from each well.
  • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
  • Incubate for 10 minutes at room temperature.
  • Measure the absorbance at 540 nm using a microplate reader.
  • Determine the nitrite concentration using a sodium nitrite standard curve.

4. Measurement of Pro-inflammatory Cytokines (ELISA):

  • Collect the cell culture supernatants after 24 hours of LPS stimulation.
  • Measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

Signaling Pathways and Experimental Workflow

The neuroprotective effects of syringaresinol are mediated through the modulation of several key signaling pathways. The following diagrams illustrate these pathways and a general experimental workflow.

G stress Neuronal Stress (e.g., Oxidative Stress, Glutamate) nfkb NF-κB Pathway stress->nfkb activates mapk MAPK Pathway stress->mapk activates dsr This compound ampk AMPK Activation dsr->ampk activates nrf2 Nrf2 Pathway dsr->nrf2 activates dsr->nfkb inhibits dsr->mapk inhibits ampk->nrf2 activates antioxidant Antioxidant Response nrf2->antioxidant anti_inflammatory Anti-inflammatory Response nfkb->anti_inflammatory mapk->anti_inflammatory neuroprotection Neuroprotection (Increased Cell Survival) antioxidant->neuroprotection anti_inflammatory->neuroprotection

Caption: Proposed signaling pathways for the neuroprotective effects of this compound.

G start Start culture_cells Culture Neuronal/Microglial Cells start->culture_cells induce_toxicity Induce Neurotoxicity (e.g., Glutamate, LPS) culture_cells->induce_toxicity treat_dsr Treat with this compound induce_toxicity->treat_dsr incubation Incubate for 24 hours treat_dsr->incubation assays Perform Assays: - Cell Viability (MTT) - Inflammation (Griess, ELISA) - Apoptosis (Annexin V) incubation->assays data_analysis Data Analysis assays->data_analysis end End data_analysis->end

Caption: General experimental workflow for assessing neuroprotective properties.

References

Application Notes and Protocols for (+)-Diasyringaresinol's Anticancer Activity Against Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Diasyringaresinol, a lignan found in various plants, has garnered interest for its potential therapeutic properties, including its anticancer activities. Lignans, as a class of phytoestrogens, have been investigated for their role in the prevention and treatment of hormone-dependent cancers, such as breast cancer. This document provides a detailed overview of the current understanding of the anticancer effects of this compound and its related compounds against breast cancer cell lines. Due to the limited availability of data specifically on the this compound isomer, this report includes findings from studies on closely related lignans, such as syringin and pinoresinol, to provide a broader context for its potential mechanisms of action. These compounds have been shown to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest in various breast cancer cell lines. The following sections summarize the quantitative data, detail the experimental protocols used to assess these effects, and visualize the proposed signaling pathways.

Data Presentation

The following tables summarize the quantitative data on the effects of syringin and pinoresinol on breast cancer cell lines. This data is presented as a proxy for the potential activity of this compound.

Table 1: Cytotoxicity of Syringin against Breast Cancer Cell Lines

Cell LineTreatment DurationIC50 Value (µg/mL)
MCF-748 hours207.9[1]
MDA-MB-23148 hours228.8[1]

Table 2: Effects of Pinoresinol on Cell Viability and Apoptosis

Cell LineTreatmentObservationReference
SkBr3Pinoresinol50% reduction in cell viability at 575 µM after 48 hours.[2]
SkBr3Pinoresinol11-fold increase in apoptosis after 48 hours.[3]
Fibroblast (non-cancerous)Pinoresinol49% reduction in cell viability at 575 µM after 48 hours.[2]
MDA-MB-231PinoresinolShowed cytotoxic and anti-proliferative activity.
MCF-7PinoresinolShowed cytotoxic and anti-proliferative activity.

Experimental Protocols

Detailed methodologies for the key experiments cited in the investigation of the anticancer activities of lignans are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (or related compounds) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from a dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Procedure:

  • Cell Treatment: Seed cells and treat with this compound as described for the cell viability assay.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization (for adherent cells) and centrifugation.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).

Procedure:

  • Cell Treatment and Harvesting: Treat and harvest cells as described in the previous protocols.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing and fix for at least 30 minutes at 4°C.

  • Washing: Wash the fixed cells twice with cold PBS.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining by PI.

  • PI Staining: Add PI solution to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be calculated using appropriate software.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of action.

Principle: Proteins from a cell lysate are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., nitrocellulose or PVDF). The membrane is incubated with a primary antibody that specifically binds to the protein of interest. A secondary antibody, conjugated to an enzyme (e.g., horseradish peroxidase), is then used to bind to the primary antibody. The addition of a chemiluminescent substrate allows for the detection and quantification of the protein of interest.

Procedure:

  • Cell Lysis: After treatment with this compound, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., caspases, PARP, cyclins, CDKs, p21, p27) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add a chemiluminescent substrate. Detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative expression levels of the target proteins.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

anticancer_activity_workflow cluster_assays In Vitro Assays cluster_outcomes Observed Effects cell_viability Cell Viability Assay (MTT) cytotoxicity Cytotoxicity (IC50) cell_viability->cytotoxicity apoptosis_assay Apoptosis Assay (Annexin V/PI) apoptosis Apoptosis Induction apoptosis_assay->apoptosis cell_cycle_analysis Cell Cycle Analysis (PI Staining) cell_cycle_arrest Cell Cycle Arrest cell_cycle_analysis->cell_cycle_arrest western_blot Western Blot protein_expression Protein Expression Changes western_blot->protein_expression start Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) treatment This compound Treatment start->treatment treatment->cell_viability treatment->apoptosis_assay treatment->cell_cycle_analysis treatment->western_blot

Caption: Experimental workflow for assessing the anticancer activity of this compound.

apoptosis_pathway cluster_ros Oxidative Stress cluster_caspase Caspase Cascade diasyringaresinol This compound ros ↑ Reactive Oxygen Species (ROS) diasyringaresinol->ros caspase9 Caspase-9 Activation ros->caspase9 intrinsic pathway caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by related lignans.

cell_cycle_pathway cluster_cdki CDK Inhibitors cluster_cdk Cyclin-Dependent Kinases diasyringaresinol This compound p21 ↑ p21 diasyringaresinol->p21 p27 ↑ p27 diasyringaresinol->p27 cdk2 ↓ CDK2 diasyringaresinol->cdk2 cdk4 ↓ CDK4 diasyringaresinol->cdk4 cyclinD ↓ Cyclin D diasyringaresinol->cyclinD cyclinE ↓ Cyclin E diasyringaresinol->cyclinE g2_m_arrest G2/M Phase Arrest diasyringaresinol->g2_m_arrest Syringin-induced p21->cdk2 inhibits g1_arrest G1 Phase Arrest p21->g1_arrest p27->cdk4 inhibits p27->g1_arrest g1_s_transition G1/S Transition cdk2->g1_s_transition promotes cdk4->g1_s_transition promotes cyclinD->g1_s_transition promotes cyclinE->g1_s_transition promotes

Caption: Proposed mechanism of cell cycle arrest by syringaresinol and related compounds.

References

(+)-Diasyringaresinol as a potential therapeutic agent

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction: (+)-Diasyringaresinol, a lignan found in various plant species, has garnered significant scientific interest due to its diverse pharmacological activities. This document provides detailed application notes and experimental protocols for researchers and drug development professionals investigating the therapeutic potential of this compound. The information compiled from various studies highlights its potent anti-inflammatory, antioxidant, neuroprotective, and anticancer properties.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways. Studies have shown its ability to inhibit the production of pro-inflammatory mediators and cytokines.

Quantitative Data Summary:

Cell LineTreatmentTargetEffectConcentration(s)Reference
RAW 264.7LPSNO ProductionInhibition25, 50, 100 µM[1]
RAW 264.7LPSPGE2 ProductionInhibition25, 50, 100 µM[1]
RAW 264.7LPSTNF-α ProductionInhibition25, 50, 100 µM[1]
RAW 264.7LPSIL-1β ProductionInhibition25, 50, 100 µM[1]
RAW 264.7LPSIL-6 ProductionInhibition25, 50, 100 µM[1]
RAW 264.7LPSiNOS Protein ExpressionInhibition25, 50, 100 µM[1]
RAW 264.7LPSCOX-2 Protein ExpressionInhibition25, 50, 100 µM[1]
RAW 264.7LPSNF-κB Nuclear TranslocationInhibition25, 50, 100 µM[1][2]
Mouse ChondrocytesIL-1βNO ProductionInhibitionNot Specified[3]
Mouse ChondrocytesIL-1βPGE2 ProductionInhibitionNot Specified[3]
Mouse ChondrocytesIL-1βIL-6 ProductionInhibitionNot Specified[3]
Mouse ChondrocytesIL-1βTNF-α ProductionInhibitionNot Specified[3]
Mouse ChondrocytesIL-1βiNOS ExpressionInhibitionNot Specified[3]
Mouse ChondrocytesIL-1βCOX-2 ExpressionInhibitionNot Specified[3]
Mouse ChondrocytesIL-1βMMP-13 ExpressionInhibitionNot Specified[3]

Signaling Pathway:

NF_kB_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB IkB->NFkB_active degradation releases Nucleus Nucleus NFkB_active->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_active->Pro_inflammatory_Genes activates transcription Diasyringaresinol This compound Diasyringaresinol->IKK inhibits

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Protocols:

1. Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

  • Objective: To quantify the inhibitory effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.

  • Materials:

    • RAW 264.7 cells

    • DMEM (Dulbecco's Modified Eagle Medium)

    • FBS (Fetal Bovine Serum)

    • Penicillin-Streptomycin solution

    • LPS (from E. coli)

    • This compound

    • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium nitrite (for standard curve)

    • 96-well plates

  • Procedure:

    • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of this compound (e.g., 25, 50, 100 µM) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and an LPS-only control.

    • After incubation, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

2. Western Blot for iNOS, COX-2, and NF-κB

  • Objective: To determine the effect of this compound on the protein expression of iNOS, COX-2, and the nuclear translocation of NF-κB.

  • Materials:

    • Treated RAW 264.7 cells (from a similar setup as the NO assay)

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membranes

    • Primary antibodies (anti-iNOS, anti-COX-2, anti-NF-κB p65, anti-Lamin B1, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • ECL Western Blotting Substrate

  • Procedure:

    • Lyse the cells with RIPA buffer to obtain total protein lysates. For NF-κB translocation, perform nuclear and cytoplasmic fractionation.

    • Determine protein concentration using the BCA assay.

    • Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer to PVDF membranes.

    • Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membranes with primary antibodies overnight at 4°C.

    • Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify band intensities using densitometry software and normalize to a loading control (β-actin for total lysates, Lamin B1 for nuclear fractions).

Antioxidant Activity

This compound exhibits potent antioxidant properties, which contribute to its therapeutic effects by mitigating oxidative stress.

Quantitative Data Summary (for related compounds):

AssayCompoundIC50 / ValueReference
DPPH Radical ScavengingIndole-based caffeic acid amides50.98 - 136.8 µM[4]
ABTS Radical ScavengingIndole-based caffeic acid amides14.48 - 19.49 µM[4]
ORACResveratrol8.6 µM TE/mg[5]

Experimental Workflow:

Antioxidant_Assay_Workflow start Prepare this compound Solutions (various concentrations) dpph DPPH Assay start->dpph abts ABTS Assay start->abts orac ORAC Assay start->orac mda Lipid Peroxidation (MDA) Assay (in cell or tissue lysates) start->mda measure_dpph Measure Absorbance at 517 nm dpph->measure_dpph measure_abts Measure Absorbance at 734 nm abts->measure_abts measure_orac Measure Fluorescence Decay orac->measure_orac measure_mda Measure Absorbance at 532 nm mda->measure_mda calculate_dpph Calculate % Inhibition and IC50 measure_dpph->calculate_dpph calculate_abts Calculate % Inhibition and IC50 measure_abts->calculate_abts calculate_orac Calculate ORAC Value (Trolox Equivalents) measure_orac->calculate_orac calculate_mda Calculate MDA Concentration measure_mda->calculate_mda end Evaluate Antioxidant Capacity calculate_dpph->end calculate_abts->end calculate_orac->end calculate_mda->end

Caption: Workflow for assessing the antioxidant capacity of this compound.

Experimental Protocols:

1. DPPH Radical Scavenging Assay

  • Objective: To measure the free radical scavenging activity of this compound.

  • Materials:

    • This compound

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

    • Methanol

    • 96-well plates

    • Ascorbic acid or Trolox (as a positive control)

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • In a 96-well plate, add 100 µL of various concentrations of this compound.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of scavenging activity: [(Abs_control - Abs_sample) / Abs_control] x 100.

    • Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

2. Lipid Peroxidation (MDA) Assay

  • Objective: To assess the ability of this compound to inhibit lipid peroxidation in a biological sample.

  • Materials:

    • Cell or tissue homogenate

    • This compound

    • Thiobarbituric acid (TBA) reagent

    • Trichloroacetic acid (TCA)

    • Malondialdehyde (MDA) or 1,1,3,3-tetramethoxypropane (for standard curve)

  • Procedure:

    • Induce lipid peroxidation in the homogenate (e.g., using FeSO4/ascorbate).

    • Treat the homogenate with different concentrations of this compound.

    • Add TCA to precipitate proteins and centrifuge.

    • To the supernatant, add TBA reagent and heat at 95°C for 60 minutes.

    • Cool the samples and measure the absorbance of the pink-colored product at 532 nm.

    • Calculate the MDA concentration using a standard curve.

Neuroprotective Effects

Syringaresinol and related compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.

Experimental Workflow:

Neuroprotection_Workflow start Culture SH-SY5Y Cells pre_treat Pre-treat with this compound start->pre_treat induce_stress Induce Neurotoxicity (e.g., H2O2, Rotenone, 6-OHDA) pre_treat->induce_stress viability_assay Assess Cell Viability (MTT Assay) induce_stress->viability_assay apoptosis_assay Evaluate Apoptosis (Annexin V/PI Staining) induce_stress->apoptosis_assay ros_assay Measure Intracellular ROS (DCFH-DA Assay) induce_stress->ros_assay western_blot Western Blot for Apoptotic & Survival Proteins (Bax, Bcl-2, Caspases) induce_stress->western_blot analyze_viability Calculate % Viability viability_assay->analyze_viability analyze_apoptosis Quantify Apoptotic Cells apoptosis_assay->analyze_apoptosis analyze_ros Measure Fluorescence Intensity ros_assay->analyze_ros analyze_western Quantify Protein Expression western_blot->analyze_western end Determine Neuroprotective Efficacy analyze_viability->end analyze_apoptosis->end analyze_ros->end analyze_western->end Anticancer_Assay_Workflow start Culture Cancer Cell Lines (e.g., MCF-7, HeLa, HL-60) treat Treat with this compound (various concentrations and time points) start->treat viability_assay Assess Cell Viability (MTT or SRB Assay) treat->viability_assay cell_cycle_analysis Analyze Cell Cycle Distribution (Propidium Iodide Staining & Flow Cytometry) treat->cell_cycle_analysis apoptosis_assay Evaluate Apoptosis (Annexin V/PI Staining & Flow Cytometry) treat->apoptosis_assay western_blot Western Blot for Cell Cycle & Apoptosis Markers (Cyclins, CDKs, p21, p27, Bax, Bcl-2, Caspases) treat->western_blot calculate_ic50 Calculate IC50 viability_assay->calculate_ic50 analyze_cell_cycle Determine % of Cells in G1, S, G2/M cell_cycle_analysis->analyze_cell_cycle quantify_apoptosis Quantify Apoptotic Cells apoptosis_assay->quantify_apoptosis analyze_proteins Quantify Protein Expression western_blot->analyze_proteins end Determine Anticancer Mechanism calculate_ic50->end analyze_cell_cycle->end quantify_apoptosis->end analyze_proteins->end

References

Application Note: Cytotoxicity Profiling of (+)-Diasyringaresinol Using a Colorimetric MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction (+)-Diasyringaresinol is a lignan, a class of polyphenolic compounds found in various plants.[1] Lignans and their derivatives are of significant interest in drug discovery due to their diverse biological activities, including potential anticancer properties.[2][3][4] Evaluating the cytotoxic potential of compounds like this compound is a critical first step in the preclinical assessment of their therapeutic efficacy. This document provides a detailed protocol for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used, reliable, and colorimetric method for assessing cell viability and proliferation.[5][6]

Principle of the MTT Assay The MTT assay is based on the metabolic activity of living cells.[6] Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of the yellow MTT salt, converting it into an insoluble purple formazan.[7] These formazan crystals are then solubilized, and the resulting colored solution is quantified by measuring its absorbance at a specific wavelength (typically 570-590 nm) using a microplate reader.[6] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells, providing a quantitative measure of cytotoxicity.[5]

Experimental Protocol: MTT Assay for this compound

This protocol is a general guideline and may require optimization based on the specific cell line and laboratory conditions.

I. Materials and Reagents

  • Cell Line: Appropriate cancer or normal cell line (e.g., HeLa, A549, MCF-7, HL-60).

  • This compound: Stock solution prepared in sterile Dimethyl Sulfoxide (DMSO).

  • Culture Medium: Recommended medium for the chosen cell line (e.g., DMEM, RPMI 1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Reagent: 5 mg/mL solution of MTT in sterile Phosphate-Buffered Saline (PBS). The solution should be filter-sterilized and protected from light.[7]

  • Solubilization Solution: DMSO, acidified isopropanol, or a solution of 10% Sodium Dodecyl Sulfate (SDS) in 0.01 M HCl.[7]

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Equipment:

    • Sterile 96-well flat-bottom microplates.

    • Humidified incubator (37°C, 5% CO₂).

    • Microplate reader capable of measuring absorbance at 570 nm.

    • Multichannel pipette.

    • Inverted microscope.

    • Laminar flow hood.

II. Experimental Procedure

  • Cell Seeding: a. Culture cells until they reach 80-90% confluency. b. Trypsinize the cells, resuspend them in fresh culture medium, and perform a cell count to determine cell density. c. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL per well. d. Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of this compound from the stock solution using serum-free culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. b. After the 24-hour incubation, carefully remove the old medium from the wells. c. Add 100 µL of the various concentrations of this compound to the respective wells. d. Include the following controls:

    • Vehicle Control: Cells treated with serum-free medium containing the same concentration of DMSO used for the highest drug concentration.
    • Untreated Control: Cells in serum-free medium only.
    • Blank Control: Wells containing medium only (no cells) for background subtraction. e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation: a. Following the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of ~0.5 mg/mL).[8] b. Incubate the plate for 2-4 hours at 37°C, protected from light.[7] During this time, viable cells will convert the MTT into purple formazan crystals.

  • Formazan Solubilization: a. After the MTT incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals (or the cells for adherent lines). b. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[7] c. Mix thoroughly by placing the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement: a. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise. b. Read the plate within 1 hour of adding the solubilization solution.

III. Data Analysis

  • Subtract the average absorbance of the blank control from all other readings.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the percentage of cell viability against the log concentration of this compound to generate a dose-response curve.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the curve using non-linear regression analysis.

Experimental Workflow

MTT_Assay_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Data Analysis start Seed Cells in 96-Well Plate (5,000-10,000 cells/well) incubate1 Incubate for 24h (37°C, 5% CO₂) start->incubate1 treat Treat Cells with Serial Dilutions of this compound incubate1->treat Cells adhere incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT Reagent (Final Conc. 0.5 mg/mL) incubate2->add_mtt Treatment period ends incubate3 Incubate for 2-4h (Protected from light) add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read Formazan dissolved analyze Calculate % Viability & Determine IC₅₀ Value read->analyze

Caption: Workflow diagram of the MTT cytotoxicity assay protocol.

Data Presentation

While comprehensive cytotoxicity data for this compound is not widely available in published literature, the table below summarizes the cytotoxic activity of its stereoisomer, (-)-syringaresinol, and a related syringic acid analog against different cancer cell lines to provide a comparative reference.

Compound/AnalogCell LineAssayIC₅₀ ValueReference
(-)-SyringaresinolHL-60 (Human Leukemia)Viability AssayDose-dependent decrease[2]
Syringic Acid Analog (SA10)K562 (Human Leukemia)Not Specified50.40 µg/mL[9]
MatairesinolMIA PaCa-2 (Pancreatic)Not SpecifiedProliferation Inhibition[4]
MatairesinolPANC-1 (Pancreatic)Not SpecifiedProliferation Inhibition[4]

Note: The data presented is for related compounds and should be used for reference purposes only. Experimental determination of the IC₅₀ for this compound is required.

Potential Mechanism of Action: Induction of Apoptosis

Studies on syringaresinol and related lignans suggest that their cytotoxic effects may be mediated through the induction of apoptosis (programmed cell death).[2][10] In human promyelocytic leukemia (HL-60) cells, (-)-syringaresinol has been shown to induce G1 phase cell cycle arrest followed by apoptosis.[2] This process involves the intrinsic or mitochondrial pathway of apoptosis, characterized by several key events:

  • Modulation of Bcl-2 Family Proteins: An increase in the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio.[2]

  • Mitochondrial Disruption: The altered Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol.[2]

  • Caspase Activation: Cytochrome c release triggers the activation of initiator caspase-9, which in turn activates the executioner caspase-3.[2]

  • Cell Death: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.[2]

Other studies have implicated syringaresinol in modulating signaling pathways related to oxidative stress and cell survival, such as the Keap1/Nrf2 and FOXO3/HIF-1α pathways, which could also contribute to its overall cellular effects.[10][11][12]

Signaling Pathway Visualization

Apoptosis_Pathway cluster_mito Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase Cascade compound This compound bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 bax Bax (Pro-apoptotic) compound->bax mito Mitochondrion bcl2->mito inhibits bax->mito promotes permeabilization cyto_c Cytochrome c Release cas9 Caspase-9 (Initiator) cyto_c->cas9 activates mito->cyto_c release cas3 Caspase-3 (Executioner) cas9->cas3 activates apoptosis Apoptosis (Cell Death) cas3->apoptosis executes

Caption: Potential apoptotic signaling pathway induced by this compound.

References

Application Note and Protocol: Chiral HPLC Method Development for the Separation of (+)- and (-)-Diasyringaresinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development of a chiral High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of (+)- and (-)-diasyringaresinol. Diasyringaresinol, a lignan with potential biological activities, exists as a pair of enantiomers. The ability to separate and quantify these enantiomers is crucial for pharmacological and toxicological studies, as different enantiomers of a chiral compound can exhibit distinct biological effects. This protocol outlines a systematic approach to chiral method development, including column selection, mobile phase screening, and method optimization.

Introduction

Lignans are a class of polyphenolic compounds found in plants, and many, including diasyringaresinol, are chiral. The stereochemistry of these molecules can significantly influence their interaction with biological systems. Therefore, the development of robust analytical methods to separate and quantify individual enantiomers is of high importance in drug discovery and development. Chiral HPLC is a powerful technique for achieving this separation. The most common approach involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

This application note details a strategic workflow for developing a reliable chiral HPLC method for (+)- and (-)-diasyringaresinol, focusing on polysaccharide-based and Pirkle-type chiral stationary phases, which are known to be effective for a wide range of chiral compounds, including lignans.

Experimental Workflow

The development of a chiral HPLC method is a systematic process that begins with the screening of different columns and mobile phases, followed by optimization of the most promising conditions.

Chiral_HPLC_Method_Development cluster_screening Phase 1: Initial Screening cluster_evaluation Phase 2: Evaluation and Selection cluster_optimization Phase 3: Method Optimization cluster_validation Phase 4: Method Validation (Abbreviated) A Prepare Stock Solution of (±)-Diasyringaresinol B Select Chiral Stationary Phases (CSPs) (e.g., Amylose, Cellulose, Pirkle) A->B C Define Screening Mobile Phases (Normal, Reversed, Polar Organic) B->C D Perform Initial Screening Runs C->D E Evaluate Chromatograms for Partial or Baseline Separation D->E F Select Most Promising CSP and Mobile Phase Combination E->F Separation Observed G No Separation? Return to CSP/Mobile Phase Selection E->G No Separation H Optimize Mobile Phase Composition (e.g., % Modifier, Additives) F->H G->B I Optimize Flow Rate H->I J Optimize Column Temperature I->J K Achieve Baseline Resolution (Rs > 1.5) J->K L Assess Specificity, Linearity, Accuracy, and Precision K->L M Finalized Chiral HPLC Method L->M

Caption: Workflow for Chiral HPLC Method Development.

Experimental Protocols

Materials and Reagents
  • (±)-Diasyringaresinol reference standard

  • HPLC grade n-Hexane

  • HPLC grade Isopropanol (IPA)

  • HPLC grade Ethanol (EtOH)

  • HPLC grade Methanol (MeOH)

  • HPLC grade Acetonitrile (ACN)

  • HPLC grade Water (e.g., Milli-Q or equivalent)

  • Trifluoroacetic acid (TFA)

  • Diethylamine (DEA)

Instrumentation
  • An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV or photodiode array (PDA) detector.

Sample Preparation
  • Prepare a stock solution of (±)-diasyringaresinol at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or ethanol).

  • For initial screening, dilute the stock solution to a working concentration of 0.1 mg/mL using the initial mobile phase composition.

Initial Screening Protocol

The goal of the initial screening is to identify a promising combination of a chiral stationary phase and a mobile phase that shows some degree of separation between the enantiomers.

3.4.1. Chiral Stationary Phase (CSP) Selection

Based on the chemical structure of diasyringaresinol (a lignan), polysaccharide-based and Pirkle-type columns are recommended for the initial screening.

Table 1: Recommended Chiral Stationary Phases for Initial Screening

CSP TypeExample Commercial ColumnsRationale
Amylose DerivativeChiralpak® AD-H, Lux® Amylose-1Proven success in separating lignan-related compounds[1].
Cellulose DerivativeChiralcel® OD-H, Lux® Cellulose-1Broad enantioselectivity for a wide range of chiral compounds[2].
Pirkle-TypeRegis® (S,S) Whelk-O® 1Effective for compounds with π-acidic or π-basic groups.

3.4.2. Mobile Phase Screening

Screen the selected CSPs with a set of standard mobile phases representing different separation modes.

Table 2: Screening Mobile Phase Conditions

ModeMobile Phase CompositionFlow RateTemperatureDetection
Normal Phase (NP) n-Hexane / Isopropanol (90:10, v/v)1.0 mL/min25 °CUV at 280 nm
n-Hexane / Ethanol (90:10, v/v)1.0 mL/min25 °CUV at 280 nm
Polar Organic (PO) Acetonitrile / Methanol (50:50, v/v)0.5 mL/min25 °CUV at 280 nm
Reversed Phase (RP) Water / Acetonitrile (50:50, v/v)0.8 mL/min25 °CUV at 280 nm

Note: For ionizable compounds, small amounts of additives like TFA (for acidic compounds) or DEA (for basic compounds) can be added to the mobile phase (0.1%) to improve peak shape and resolution.

Method Optimization Protocol

Once a CSP and mobile phase combination shows partial or full separation, the next step is to optimize the conditions to achieve baseline resolution (Rs ≥ 1.5).

3.5.1. Mobile Phase Composition

  • Modifier Percentage: Systematically vary the percentage of the organic modifier (e.g., IPA in n-Hexane) in small increments (e.g., 2%). For normal phase, decreasing the modifier percentage generally increases retention and can improve resolution. For reversed phase, the opposite is typically true.

  • Modifier Type: If resolution is still not optimal, consider changing the alcohol modifier in normal phase (e.g., from IPA to EtOH).

3.5.2. Flow Rate

  • Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 or 0.5 mL/min). Lower flow rates can increase efficiency and improve resolution, at the cost of longer run times.

3.5.3. Column Temperature

  • Vary the column temperature (e.g., in 5 °C increments between 15 °C and 40 °C). Temperature can affect the thermodynamics of the chiral recognition process, and both increasing and decreasing the temperature should be investigated.

Data Presentation

The results of the screening and optimization experiments should be systematically recorded to facilitate comparison and decision-making.

Table 3: Example Data Summary for CSP Screening

CSPMobile PhaseRetention Time 1 (min)Retention Time 2 (min)Resolution (Rs)Observations
Chiralpak® AD-Hn-Hexane/IPA (90:10)5.26.11.3Partial separation, promising.
Chiralpak® AD-HWater/ACN (50:50)3.53.50.0No separation.
Chiralcel® OD-Hn-Hexane/IPA (90:10)7.87.80.0No separation.
..................

Logical Relationships in Method Optimization

The optimization process involves a logical sequence of adjustments to achieve the desired separation.

Optimization_Logic cluster_start Starting Point cluster_steps Optimization Steps cluster_evaluation Evaluation cluster_end Outcome A Promising Condition from Screening (e.g., Partial Separation, Rs < 1.5) B Adjust Modifier % A->B C Adjust Flow Rate B->C D Adjust Temperature C->D E Is Resolution (Rs) >= 1.5? D->E F Optimized Method E->F Yes G Try Different Modifier/Additive or Return to Screening E->G No

Caption: Logical Flow of Method Optimization.

Conclusion

The development of a chiral HPLC method for the separation of (+)- and (-)-diasyringaresinol requires a systematic approach. By screening a selection of appropriate chiral stationary phases with different mobile phase systems and subsequently optimizing the most promising conditions, a robust and reliable method can be established. This will enable researchers to accurately determine the enantiomeric purity and concentration of diasyringaresinol in various samples, which is essential for understanding its pharmacological and biological properties.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (+)-Diasyringaresinol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and stereoselectivity of (+)-diasyringaresinol synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of Syringaresinol

  • Question: My reaction is producing a low overall yield of syringaresinol. What are the likely causes and how can I improve it?

  • Answer: Low yields can stem from several factors in both chemical and enzymatic synthesis.

    • Inenzymatic Synthesis:

      • Suboptimal Reaction Conditions: Temperature and pH play a crucial role. For the eugenol oxidase/horseradish peroxidase (HRP) system, higher temperatures (in the range of 15–45 °C) can increase the rate of formation, though final yields after 24 hours may be similar.[1] The optimal pH should be determined empirically for your specific enzyme system.

      • Enzyme Inhibition or Inactivation: The starting material, dihydrosinapyl alcohol, can act as an inhibitor or substrate for HRP.[1] To mitigate this, a stepwise addition of enzymes is recommended. Allow the first enzyme (e.g., eugenol oxidase) to convert the bulk of the starting material before adding the second enzyme (HRP).[1]

      • Byproduct Formation: The one-pot synthesis can lead to the formation of byproducts, limiting the yield of the desired syringaresinol.[1] Optimizing the reaction conditions and the timing of enzyme addition can help minimize side reactions.

    • In Chemical Synthesis:

      • Byproduct Generation: Chemical methods, such as those using copper catalysis, can be problematic due to the generation of byproducts and the need for extensive purification steps.[2]

      • Complexity of the Reaction: The synthesis of complex natural products like lignans often involves long linear sequences, making purification difficult and high yields challenging to achieve.[3]

Issue 2: Lack of Stereoselectivity (Formation of a Racemic Mixture)

  • Question: My synthesis is producing a racemic mixture of syringaresinol instead of the desired this compound enantiomer. Why is this happening and how can I achieve stereoselectivity?

  • Answer: The formation of a racemic mixture is the default outcome of the oxidative coupling of sinapyl alcohol in the absence of a chiral directing agent.

    • The Role of Dirigent Proteins (DIRs): To achieve stereoselectivity, the presence of a dirigent protein is crucial. DIRs are proteins that guide the stereoselective coupling of monolignol radicals to produce a specific enantiomer.[1][4][5] In the absence of DIRs, the monolignol radicals undergo spontaneous and non-selective coupling, resulting in a racemic mixture.[1]

    • Solution: To synthesize this compound, you must introduce a dirigent protein that specifically directs the formation of the (+) enantiomer into your reaction system. The selection of the appropriate DIR is critical, as different DIRs can lead to the formation of opposite enantiomers.

Issue 3: Difficulty in Purifying the Final Product

  • Question: I am struggling with the purification of this compound from the reaction mixture. What strategies can I employ?

  • Answer: Purification challenges often arise from the presence of byproducts and unreacted starting materials.

    • Chromatographic Techniques: High-performance liquid chromatography (HPLC) is a common method for the analysis and purification of lignans.[1] Preparative thin-layer chromatography (TLC) can also be used for the separation of diastereomers.

    • Reaction Optimization: The most effective way to simplify purification is to optimize the reaction to minimize byproduct formation. This includes fine-tuning reaction conditions (pH, temperature) and, in the case of enzymatic synthesis, the stepwise addition of enzymes.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main approaches for synthesizing this compound?

A1: The two primary approaches are chemical synthesis and enzymatic (biocatalytic) synthesis.

  • Chemical Synthesis: This often involves the oxidative coupling of sinapyl alcohol using catalysts like copper or ferric chloride (FeCl3). While yields up to 67% have been reported with copper catalysis, these methods can suffer from issues with toxic chemicals and difficult purification.[2]

  • Enzymatic Synthesis: This approach mimics the natural biosynthetic pathway and is considered more sustainable.[3] A common method is a one-pot, two-enzyme cascade reaction. For instance, eugenol oxidase can be used to convert a precursor like 2,6-dimethoxy-4-allylphenol or dihydrosinapyl alcohol to sinapyl alcohol. Subsequently, a peroxidase like HRP catalyzes the oxidative dimerization of sinapyl alcohol to syringaresinol.[1][2] To achieve the specific this compound stereoisomer, a dirigent protein must be included in the enzymatic system.

Q2: What is the role of a dirigent protein in the synthesis of this compound?

A2: A dirigent protein is essential for controlling the stereochemistry of the reaction. It does not have catalytic activity itself but directs the coupling of two sinapyl alcohol radicals in a specific orientation to produce the optically active this compound.[1][4][5] Without a dirigent protein, the reaction results in a racemic mixture of (+) and (-) enantiomers.

Q3: How can I optimize the yield in a two-enzyme cascade synthesis?

A3: Yield optimization in a two-enzyme system involves several key parameters:

  • Stepwise Enzyme Addition: Adding the peroxidase (e.g., HRP) after the oxidase (e.g., eugenol oxidase) has had time to convert the initial substrate can significantly improve yields by preventing inhibition of the peroxidase.[1] A study showed that adding HRP after 3 hours resulted in a syringaresinol yield of 68%, compared to 40% when both enzymes were added simultaneously.[1]

  • Temperature and pH: The optimal temperature and pH for the enzymes should be determined. For the EUGO10X-HRP cascade, higher temperatures between 15-45°C improved the reaction rate.[1]

  • Substrate Choice: Starting materials like the relatively inexpensive 2,6-dimethoxy-4-allylphenol can be used in enzymatic systems.[2]

Q4: Are there any safety concerns with the chemical synthesis of syringaresinol?

A4: Yes, chemical synthesis methods can involve toxic chemicals. For example, copper catalysis, while achieving good yields, is cited as being problematic due to the toxicity of the chemicals used.[2] This highlights the advantage of biocatalytic routes, which are generally considered more environmentally friendly.

Data Presentation

Table 1: Summary of Yields for Syringaresinol Synthesis Under Various Conditions

Synthesis MethodStarting MaterialCatalyst/Enzyme SystemKey ConditionsYieldReference
One-Pot Biocatalytic CascadeDihydrosinapyl alcoholEUGO10X and HRP (simultaneous addition)25 °C, pH 7.5, 24h40%[1]
One-Pot Biocatalytic CascadeDihydrosinapyl alcoholEUGO10X and HRP (stepwise addition)35 °C, HRP added after 3h68%[1]
One-Pot Biocatalytic2,6-dimethoxy-4-allylphenolI427A EUGO mutant and HRPSemi-preparative scale (1 gr)81%[6]
Chemical SynthesisSinapyl alcoholCopper catalysisNot specifiedup to 67%[2]
Chemical SynthesisSinapyl alcoholLaccase (from Trametes versicolor)Not specified93%[2]

Experimental Protocols

Key Experiment: One-Pot, Two-Enzyme Synthesis of Syringaresinol with Stepwise Enzyme Addition

This protocol is based on the methodology described for the synthesis of racemic syringaresinol, which can be adapted for this compound synthesis by the inclusion of a suitable dirigent protein.

Materials:

  • Dihydrosinapyl alcohol (starting material)

  • Eugenol oxidase variant (e.g., EUGO10X)

  • Horseradish peroxidase (HRP)

  • Potassium phosphate buffer (KPi), 50 mM, pH 7.5

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (for quenching)

  • HPLC system for analysis

Procedure:

  • Initial Reaction Setup:

    • Prepare a reaction mixture containing 5 mM dihydrosinapyl alcohol and 10 µM eugenol oxidase in 50 mM KPi buffer (pH 7.5) with 10% (v/v) DMSO.

    • Incubate the reaction at 35 °C for 3 hours. This allows for the conversion of the majority of the dihydrosinapyl alcohol to sinapyl alcohol.

  • Stepwise Addition of HRP:

    • After the initial 3-hour incubation, add HRP to the reaction mixture to a final concentration of 10 µM.

  • Reaction Monitoring:

    • Continue the incubation and monitor the progress of the reaction over 24 hours.

    • To monitor, take 20 µL samples at various time points, quench with four volumes of acetonitrile, and centrifuge at 14,000 rpm for 5 minutes.

    • Analyze the supernatant using an HPLC system to determine the concentrations of the starting material, intermediate (sinapyl alcohol), and the final product (syringaresinol).[1]

Mandatory Visualization

Enzymatic_Synthesis_of_Diasyringaresinol cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Oxidative Coupling Start Dihydrosinapyl Alcohol Enzyme1 Eugenol Oxidase (EUGO) Start->Enzyme1 Intermediate Sinapyl Alcohol Enzyme1->Intermediate Intermediate2 Sinapyl Alcohol Enzyme2 Horseradish Peroxidase (HRP) Intermediate2->Enzyme2 Radical Sinapyl Alcohol Radical Enzyme2->Radical Dirigent Dirigent Protein (+) Radical->Dirigent Stereoselective Coupling Product This compound Dirigent->Product

Caption: Enzymatic synthesis of this compound.

References

Technical Support Center: Purification of (+)-Diasyringaresinol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges and solutions in the purification of (+)-diasyringaresinol. The information is presented in a question-and-answer format to directly address issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound from plant extracts?

A1: The primary challenges stem from the complex nature of plant matrices. This compound is often present in low concentrations alongside a multitude of structurally similar compounds, including other lignans, diastereomers, and polyphenols. This complexity can lead to difficulties in achieving high purity and yield. Key challenges include co-elution of impurities during chromatography, degradation of the target compound, and the presence of multiple chiral centers which can complicate separation of stereoisomers.

Q2: Which extraction methods are most suitable for this compound?

A2: The choice of extraction method depends on the plant material and the scale of purification. Generally, a sequential extraction process is recommended to remove non-polar compounds first.[1] A common approach involves initial defatting with a non-polar solvent like n-hexane, followed by extraction of the lignans with a more polar solvent such as methanol or ethanol.[2] For thermolabile compounds, maceration at room temperature is an option, though it may require longer extraction times.[3]

Q3: What are the most effective chromatographic techniques for purifying this compound?

A3: A multi-step chromatographic approach is typically necessary. This often starts with flash column chromatography for initial fractionation of the crude extract.[1] For final purification, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice, particularly for separating closely related diastereomers.[4] Reversed-phase columns (e.g., C18) are commonly used for HPLC separation of lignans.[3] Other techniques like High-Speed Countercurrent Chromatography (HSCCC) have also been successfully used for purifying lignan glycosides and could be adapted for this compound.[5]

Q4: How can I confirm the identity and purity of my isolated this compound?

A4: A combination of spectroscopic techniques is essential for unambiguous identification and purity assessment. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is used to assess purity by observing a single, sharp peak at the appropriate retention time. Mass Spectrometry (MS) provides the molecular weight of the compound. For complete structural elucidation and to confirm the stereochemistry, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR experiments like COSY, HMQC, and HMBC) is required.[2]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield of this compound after extraction. - Incomplete extraction from the plant matrix.- Degradation of the compound during extraction.- Increase the extraction time or the number of extraction cycles.- Use a Soxhlet apparatus for more efficient extraction.- If the compound is thermolabile, use a room temperature extraction method like maceration.
Co-elution of impurities with the target compound in column chromatography. - The polarity of the solvent system is not optimal for separation.- The stationary phase is not providing sufficient selectivity.- Adjust the solvent gradient in your chromatographic method. A shallower gradient can improve resolution.- Try a different stationary phase with a different selectivity.- Consider using a smaller mesh size silica gel for better separation.
A single peak on HPLC, but MS analysis shows multiple compounds. - Co-eluting impurities that are not resolved by the current HPLC method.- Optimize the HPLC method by changing the mobile phase, gradient, or column. Trying a different organic solvent (e.g., methanol instead of acetonitrile) can alter selectivity.- Use a longer column or a column with a smaller particle size to increase theoretical plates and improve resolution.
Difficulty in separating diastereomers. - Diastereomers have very similar physical and chemical properties, making them difficult to separate with standard chromatographic methods.- Use a high-resolution chromatographic technique like preparative HPLC.- Chiral chromatography can be employed for the separation of enantiomers and can also be effective for diastereomers.[5]- Supercritical Fluid Chromatography (SFC) has also shown success in separating diastereomeric mixtures.
Broad or tailing peaks in HPLC. - Column overload.- Secondary interactions between the analyte and the stationary phase.- Reduce the amount of sample injected onto the column.- Add a small amount of an acid (e.g., trifluoroacetic acid) to the mobile phase to suppress ionization of phenolic hydroxyl groups and reduce tailing.

Quantitative Data Summary

The following table provides representative data on the purification of a related furofuran lignan, pinoresinol diglucoside, which can serve as a benchmark for what might be expected when purifying this compound.

Plant Source Compound Extraction Method Purification Method Yield Purity Reference
Eucommia ulmoides Oliv. (Bark)Pinoresinol diglucoside30% Ethanol Eluate from Macroporous ResinHigh-Speed Countercurrent Chromatography (HSCCC)21 mg from 200 mg crude extract96.7%[5]
Carduus nutans (Fruit)PinoresinolNot SpecifiedCentrifugal Partition Chromatography (CPC)33.7 mg from 10.0 g of fruit93.7%

Detailed Experimental Protocols

The following is a generalized protocol for the isolation and purification of this compound from plant material, adapted from established methods for related lignans.[2]

1. Plant Material and Pre-treatment:

  • Obtain the relevant plant material (e.g., leaves, stems, or roots).

  • Dry the plant material in a well-ventilated area or in an oven at a low temperature (e.g., 40-50°C) to prevent degradation of phytochemicals.

  • Grind the dried plant material into a fine powder to increase the surface area for extraction.

2. Defatting and Extraction:

  • Immerse 100 g of the plant powder in 500 mL of n-hexane and stir for 24 hours at room temperature to remove fats and other non-polar compounds.[2]

  • Filter the mixture and discard the n-hexane.

  • Extract the defatted plant material with 85% methanol using a Soxhlet apparatus for 24-48 hours, or until the extraction is complete.[2]

  • Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Liquid-Liquid Fractionation:

  • Dissolve the crude extract in a minimal amount of methanol and then add distilled water.

  • Perform sequential liquid-liquid fractionation of the aqueous methanolic extract using solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, in a separatory funnel.[2]

  • Collect the different solvent fractions and evaporate them to dryness. The ethyl acetate fraction is often enriched in lignans.

4. Chromatographic Purification:

a. Flash Column Chromatography (Initial Fractionation):

  • Pack a glass column with silica gel.

  • Dissolve the ethyl acetate fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

  • Apply the dried, adsorbed sample to the top of the column.

  • Elute the column with a gradient of solvents, starting with a non-polar solvent system (e.g., n-hexane:ethyl acetate) and gradually increasing the polarity.

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Combine the fractions containing the target compound and evaporate the solvent.

b. Preparative High-Performance Liquid Chromatography (Final Purification):

  • Dissolve the enriched fraction from column chromatography in the HPLC mobile phase.

  • Use a preparative reversed-phase C18 column.

  • Develop a suitable gradient elution method using a binary solvent system, such as water (often with a small percentage of acid like 0.1% formic acid) and methanol or acetonitrile.

  • Inject the sample and collect the fractions corresponding to the peak of this compound.

  • Evaporate the solvent from the collected fractions to obtain the purified compound.

5. Identification and Characterization:

  • Confirm the purity of the isolated compound using analytical HPLC.

  • Confirm the identity and structure of this compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC).[2]

Visualizations

PurificationWorkflow plant_material Plant Material (Dried and Powdered) defatting Defatting (n-hexane) plant_material->defatting extraction Extraction (Methanol) defatting->extraction concentration Concentration (Rotary Evaporator) extraction->concentration fractionation Liquid-Liquid Fractionation concentration->fractionation column_chrom Flash Column Chromatography fractionation->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc pure_compound This compound (Pure) prep_hplc->pure_compound

Caption: General workflow for the purification of this compound.

TroubleshootingTree start Purification Issue Identified low_yield Low Yield start->low_yield Is the yield low? low_purity Low Purity start->low_purity Is the purity low? extraction_issue Incomplete Extraction? low_yield->extraction_issue degradation_issue Compound Degradation? low_yield->degradation_issue coelution Co-eluting Impurities? low_purity->coelution diastereomer_sep Diastereomer Separation? low_purity->diastereomer_sep solve_extraction Optimize extraction (time, solvent, method) extraction_issue->solve_extraction solve_degradation Use milder conditions (lower temp, inert atm.) degradation_issue->solve_degradation optimize_chrom Optimize chromatography (gradient, solvent, column) coelution->optimize_chrom chiral_chrom Use Chiral HPLC or SFC diastereomer_sep->chiral_chrom

Caption: Troubleshooting decision tree for purification issues.

References

Optimizing reaction conditions for enzymatic synthesis of (+)-Diasyringaresinol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enzymatic synthesis of (+)-diasyringaresinol. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions and troubleshooting common issues encountered during this stereoselective synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the role of each enzyme in the synthesis of this compound?

A1: The enzymatic synthesis of this compound typically involves two key types of proteins: an oxidase (like laccase or peroxidase) and a dirigent protein (DIR). The oxidase catalyzes the one-electron oxidation of two sinapyl alcohol monomers to form phenoxy radicals.[1][2][3] The dirigent protein then captures these radicals and directs their coupling in a highly regio- and stereoselective manner to produce the desired this compound isomer.[1][2][4][5] In the absence of a dirigent protein, the radical coupling is non-selective and results in a mixture of racemic products.[1]

Q2: Can I use a different substrate besides sinapyl alcohol?

A2: While sinapyl alcohol is the direct precursor, related compounds can sometimes be used. For instance, 2,6-dimethoxy-4-allylphenol can be converted to sinapyl alcohol in situ by an eugenol oxidase, which is then dimerized by a peroxidase.[6] The efficiency of the reaction will depend on the substrate specificity of the chosen oxidase and dirigent protein. Some dirigent proteins have shown the ability to handle analogs of coniferyl alcohol, a related monolignol.[1]

Q3: What is the typical yield I can expect for this reaction?

A3: With optimized conditions, high yields of syringaresinol have been reported. For instance, a laccase-catalyzed synthesis of (±)-syringaresinol from sinapyl alcohol achieved a 93% yield at a multigram scale.[7] Another one-pot system using an engineered eugenol oxidase and horseradish peroxidase reported an 81% yield of syringaresinol.[6] The final yield will be highly dependent on the specific enzymes used and the optimization of reaction parameters.

Q4: How can I confirm the stereoselectivity of my synthesis?

A4: The stereochemistry of the product can be determined using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the optical rotation of the purified product. Comparison with analytical data from authentic standards of (+)- and (-)-diasyringaresinol is essential for confirmation.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low or No Product Yield Inactive Enzyme: Laccase or peroxidase may be denatured or inhibited.- Verify the activity of your enzyme stock using a standard substrate (e.g., ABTS for laccase).- Ensure proper storage conditions for the enzymes.- Check for potential inhibitors in your reaction mixture (e.g., high concentrations of certain ions, chelating agents).
Sub-optimal Reaction Conditions: pH, temperature, or co-solvent concentration may not be ideal.- Optimize the reaction pH, as laccase activity is highly pH-dependent. Fungal laccases typically prefer weakly acidic conditions (pH 4.5-5.0).[3]- Optimize the reaction temperature. While many laccases are active between 30-50°C, the optimal temperature can vary.[3][8]- If using a co-solvent to dissolve the substrate, optimize its concentration as it can impact enzyme activity.
Poor Substrate Quality: Sinapyl alcohol may have degraded.- Use freshly prepared or properly stored sinapyl alcohol.- Verify the purity of the substrate using techniques like NMR or HPLC.
Formation of Racemic Mixture or Incorrect Stereoisomer Inactive or Absent Dirigent Protein: The dirigent protein is essential for stereoselectivity.- Confirm the presence and activity of the dirigent protein.- Ensure the dirigent protein is compatible with the chosen oxidase and substrate.
Non-enzymatic Background Reaction: Radical coupling may be occurring without the guidance of the dirigent protein.- Optimize the rate of substrate addition to maintain a low concentration of radicals at any given time, favoring the dirigent protein-mediated pathway.- Adjust the enzyme-to-substrate ratio.
Formation of Byproducts (e.g., 8-O-4 dimers) Non-selective Radical Coupling: In the absence of a functional dirigent protein, other coupling products can form.- This strongly indicates an issue with the dirigent protein's function. Re-evaluate the dirigent protein's activity and the reaction conditions that might affect its binding and directing capabilities.
Enzyme Instability during the Reaction Harsh Reaction Conditions: Extreme pH or temperature can denature the enzymes.- Operate within the known stable pH and temperature ranges for your specific laccase and dirigent protein.[9][10]- Consider enzyme immobilization to potentially enhance stability.
Presence of Proteases: Contamination in the enzyme preparation can lead to degradation.- Use highly purified enzyme preparations.- Consider adding protease inhibitors if contamination is suspected.

Optimized Reaction Conditions

The optimal conditions for the enzymatic synthesis of this compound can vary depending on the specific enzymes used. The following table summarizes ranges and specific values reported in the literature to serve as a starting point for optimization.

Parameter Reported Range / Value Source
pH 4.4 - 5.0 (Acetate Buffer)[3][7][11]
Temperature 30°C - 37°C[3][11]
Enzyme Laccase from Trametes versicolor or Horseradish Peroxidase (HRP) with a Dirigent Protein[1][6][7]
Co-solvent Acetonitrile (e.g., 12%) or Acetone[7]
Substrate Sinapyl Alcohol[7]

Experimental Protocols

General Protocol for Laccase-Dirigent Protein Mediated Synthesis of this compound

This protocol is a generalized procedure based on common practices in the field and should be optimized for your specific enzymes and experimental setup.

  • Reaction Setup:

    • In a suitable reaction vessel, prepare a buffered solution (e.g., 0.1 M sodium acetate buffer, pH 4.4).

    • If required for substrate solubility, add an appropriate amount of a co-solvent like acetonitrile.

    • Add the dirigent protein to the buffered solution and mix gently.

  • Substrate Addition:

    • Dissolve sinapyl alcohol in the reaction buffer or co-solvent.

    • Add the sinapyl alcohol solution to the reaction vessel containing the buffer and dirigent protein.

  • Initiation of Reaction:

    • Initiate the reaction by adding the laccase solution.

    • The reaction mixture should be stirred gently at the optimized temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, stop the reaction by denaturing the enzyme (e.g., by adding a water-immiscible organic solvent like ethyl acetate and vortexing).

    • Extract the product into an organic solvent.

    • Dry the organic layer (e.g., over anhydrous sodium sulfate), filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product using column chromatography on silica gel to obtain pure this compound.

  • Characterization:

    • Confirm the identity and purity of the product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and chiral HPLC to determine the enantiomeric excess.

Signaling Pathways and Workflows

Enzymatic_Synthesis_Workflow cluster_preparation Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Buffer Prepare Buffer (e.g., Acetate pH 4.4) Mix Combine Buffer, Dirigent Protein, and Substrate Buffer->Mix Substrate Prepare Sinapyl Alcohol Solution Substrate->Mix Enzymes Prepare Laccase & Dirigent Protein Solutions Initiate Add Laccase to Initiate Reaction Mix->Initiate Incubate Incubate at Optimal Temperature with Stirring Initiate->Incubate Monitor Monitor Reaction (HPLC/TLC) Incubate->Monitor Quench Quench Reaction & Extract Product Monitor->Quench Purify Purify by Column Chromatography Quench->Purify Characterize Characterize Product (NMR, MS, Chiral HPLC) Purify->Characterize

Caption: Experimental workflow for the enzymatic synthesis of this compound.

Lignan_Biosynthesis_Pathway SA 2x Sinapyl Alcohol Laccase Laccase / Peroxidase (Oxidation) SA->Laccase Radicals 2x Sinapyl Alcohol Radicals DIR Dirigent Protein (Stereoselective Coupling) Radicals->DIR Racemic Racemic Products / Byproducts Radicals->Racemic Non-selective Coupling (No DIR present) Laccase->Radicals O2 -> H2O DSR This compound DIR->DSR Regio- & Stereoselective

Caption: Simplified pathway for the biosynthesis of this compound.

References

Technical Support Center: Overcoming Solubility Challenges with (+)-Diasyringaresinol in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with (+)-diasyringaresinol in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a lignan, a class of polyphenolic compounds found in various plants. It is known for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. However, like many lignans, this compound is a lipophilic molecule with poor water solubility, which can pose significant challenges for its use in aqueous-based in vitro assays.[1] This can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: I'm observing precipitation of this compound in my cell culture medium. What is the likely cause?

A2: Precipitation in cell culture medium is a common issue with hydrophobic compounds like this compound. This typically occurs when a concentrated stock solution, usually in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into the aqueous environment of the culture medium. The abrupt change in solvent polarity reduces the compound's solubility, causing it to fall out of solution.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assays?

A3: The maximum tolerated concentration of DMSO varies depending on the cell line and the duration of the assay. However, a general guideline is to keep the final concentration of DMSO in the culture medium at or below 1%, with many researchers aiming for 0.5% or even 0.1% to minimize cytotoxicity and off-target effects. It is always recommended to perform a vehicle control experiment to assess the impact of the DMSO concentration on your specific cell line.

Troubleshooting Guide: Enhancing the Solubility of this compound

This guide provides several methods to improve the solubility of this compound for in vitro experiments.

Method 1: Using a Co-solvent (DMSO)

Dimethyl sulfoxide (DMSO) is a common and effective organic solvent for dissolving hydrophobic compounds.

Issue: this compound precipitates when added to the aqueous assay buffer.

Solution: Prepare a high-concentration stock solution in 100% DMSO and then perform serial dilutions to the final working concentration.

Experimental Protocol:

  • Prepare a 10 mM stock solution:

    • Weigh out a precise amount of this compound.

    • Dissolve it in 100% DMSO to a final concentration of 10 mM.

    • Use of an ultrasonic bath can aid in dissolution. One source indicates a solubility of up to 25 mg/mL in DMSO with sonication.

  • Prepare intermediate dilutions (if necessary):

    • Based on your final desired concentration, you may need to prepare intermediate dilutions of the 10 mM stock in 100% DMSO.

  • Prepare the final working solution:

    • Warm your aqueous assay buffer or cell culture medium to 37°C.

    • While vortexing the buffer/medium, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration of this compound. This rapid mixing helps to disperse the compound before it has a chance to aggregate.

    • Ensure the final DMSO concentration in your assay remains within the tolerated limits for your cells.

Method 2: Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming inclusion complexes that are more water-soluble.

Issue: Even with DMSO, the solubility of this compound is insufficient, or you wish to avoid using organic solvents.

Solution: Form an inclusion complex with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).

Experimental Protocol:

  • Prepare the cyclodextrin solution:

    • Dissolve a known concentration of HP-β-CD in your aqueous buffer (e.g., a 10% w/v solution).

  • Complexation:

    • Add powdered this compound directly to the HP-β-CD solution. The molar ratio of the compound to cyclodextrin will need to be optimized, but a 1:1 or 1:2 ratio is a good starting point.

    • Stir the mixture vigorously at room temperature for 24-48 hours.

  • Separation of uncomplexed compound:

    • After the incubation period, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any undissolved, uncomplexed this compound.

  • Sterilization and Concentration Determination:

    • Carefully collect the supernatant.

    • For cell culture experiments, sterilize the solution by filtering it through a 0.22 µm filter.

    • It is crucial to determine the final concentration of the solubilized this compound in the filtrate using an appropriate analytical method, such as HPLC-UV.

Quantitative Solubility Data

The following table summarizes the available solubility data for syringaresinol. Note that the solubility of the specific this compound enantiomer may vary slightly, but these values provide a useful reference.

SolventSolubilityNotes
Water0.048 g/LPractically insoluble.[1]
DMSO25 mg/mLRequires sonication.[2]
DMSO90 mg/mLData for (-)-Syringaresinol; sonication recommended.
In vivo formulation (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)3.3 mg/mLSonication recommended.
Chloroform, Dichloromethane, Ethyl Acetate, AcetoneSolubleQualitative data; specific concentrations not reported.[3]

Signaling Pathways and Experimental Workflows

Troubleshooting Workflow for Solubility Issues

The following diagram outlines a logical workflow for addressing solubility problems with this compound.

G start Start: Solubility Issue with this compound check_dmso Is DMSO being used? start->check_dmso optimize_dmso Optimize DMSO Protocol: - Prepare high concentration stock - Add dropwise to warmed, vortexing buffer - Ensure final [DMSO] is low check_dmso->optimize_dmso Yes check_dmso->optimize_dmso No, start here dmso_ok Solubility Improved? optimize_dmso->dmso_ok try_cyclodextrin Try Cyclodextrin Inclusion Complex dmso_ok->try_cyclodextrin No end_success Proceed with Experiment dmso_ok->end_success Yes protocol_cyclo Follow Cyclodextrin Protocol: - Prepare HP-β-CD solution - Add compound and stir for 24-48h - Centrifuge and filter - Determine final concentration try_cyclodextrin->protocol_cyclo cyclo_ok Solubility Improved? protocol_cyclo->cyclo_ok other_methods Consider Other Methods: - pH adjustment (if ionizable) - Surfactants (for non-cellular assays) - Lipid-based formulations cyclo_ok->other_methods No cyclo_ok->end_success Yes end_fail Consult Formulation Specialist other_methods->end_fail NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB (Inactive complex) IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB->IkB_NFkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocation IkB_NFkB->NFkB IκBα degradation Diasyringaresinol This compound Diasyringaresinol->IKK inhibits Diasyringaresinol->NFkB_nuc inhibits translocation DNA DNA NFkB_nuc->DNA binds to Pro_inflammatory Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Pro_inflammatory transcription Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 (Inactive complex) Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_nuc Nrf2 (Active) Nrf2->Nrf2_nuc translocation Keap1_Nrf2->Nrf2 Nrf2 release Diasyringaresinol This compound Diasyringaresinol->Keap1_Nrf2 promotes dissociation Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2 promotes dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes transcription

References

Stability of (+)-Diasyringaresinol in different solvents and pH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of (+)-diasyringaresinol in various experimental conditions. This resource is intended for researchers, scientists, and drug development professionals to troubleshoot potential issues during their work with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in common laboratory solvents?

A1: While specific quantitative stability data for this compound in various organic solvents is not extensively documented in publicly available literature, general knowledge of related furofuran lignans suggests that its stability can be solvent-dependent. For short-term storage and immediate use, common solvents like ethanol, methanol, DMSO, and acetonitrile are generally acceptable. However, for long-term storage, it is crucial to perform a stability study in the solvent of choice. It is advisable to store stock solutions at low temperatures (-20°C or -80°C) and protected from light to minimize degradation.

Q2: How does pH affect the stability of this compound?

A2: this compound, being a phenolic compound, is susceptible to degradation in alkaline conditions. The phenolic hydroxyl groups can be deprotonated at high pH, leading to the formation of phenoxide ions that are more susceptible to oxidation. This can result in the opening of the furofuran ring and the formation of various degradation products. Therefore, it is recommended to maintain neutral or slightly acidic conditions (pH 4-6) for aqueous solutions of this compound to ensure its stability. One study noted that for syringaresinol, oxidation potentials were measured at a pH of 12.45, indicating activity in a highly alkaline environment which can be associated with degradation pathways.[1]

Q3: What are the likely degradation pathways for this compound?

A3: Based on the structure of furofuran lignans, potential degradation pathways for this compound include oxidation and hydrolysis, particularly under stressful conditions such as high pH, elevated temperature, or exposure to light. Oxidative degradation can be initiated at the phenolic hydroxyl groups, potentially leading to quinone-type structures and cleavage of the ether linkages in the furofuran rings. Hydrolysis, especially under acidic or basic conditions, could also lead to the opening of the tetrahydrofuran rings.

Q4: How can I monitor the stability of my this compound samples?

A4: The stability of this compound can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common and effective method.[2][3] A stability-indicating HPLC method should be developed and validated to separate the intact this compound from its potential degradation products. Key parameters to monitor over time include the peak area or concentration of the parent compound and the appearance of any new peaks corresponding to degradation products.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays
  • Possible Cause: Degradation of this compound in the assay medium.

  • Troubleshooting Steps:

    • pH of the Medium: Check the pH of your cell culture or assay buffer. If it is alkaline, consider buffering it to a neutral or slightly acidic pH, if compatible with your experimental system.

    • Solvent Effects: If you are using a stock solution in an organic solvent, ensure the final concentration of the solvent in the assay medium is low and does not affect the stability of the compound.

    • Incubation Time and Temperature: Long incubation times at physiological temperatures (37°C) can contribute to degradation. Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment.

    • Control Experiment: Perform a control experiment where this compound is incubated in the assay medium for the duration of the experiment without the biological system (e.g., cells). Analyze the sample by HPLC at the beginning and end of the incubation period to assess its stability under the assay conditions.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis
  • Possible Cause: Degradation of this compound in the sample or during the analytical process.

  • Troubleshooting Steps:

    • Sample Preparation: Prepare samples for HPLC analysis immediately before injection. Avoid prolonged storage of diluted samples at room temperature.

    • Mobile Phase pH: Ensure the pH of the mobile phase is compatible with the stability of this compound. A slightly acidic mobile phase is often preferred for phenolic compounds.

    • Forced Degradation Study: To confirm if the new peaks are degradation products, perform a forced degradation study.[4][5][6][7] Expose a sample of this compound to stress conditions (e.g., acid, base, peroxide, heat, light) and analyze the stressed samples by HPLC. This will help in identifying the retention times of potential degradation products.

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the this compound peak. Co-elution of degradation products can lead to inaccurate quantification.

Data Presentation

The following tables are templates for organizing and presenting stability data for this compound from your own experiments.

Table 1: Stability of this compound in Different Solvents at -20°C

SolventTime PointConcentration (µg/mL)% RemainingAppearance of Degradation Products (Peak Area %)
Methanol 0 h1000
24 h
1 week
1 month
Ethanol 0 h1000
24 h
1 week
1 month
DMSO 0 h1000
24 h
1 week
1 month
Acetonitrile 0 h1000
24 h
1 week
1 month

Table 2: Stability of this compound in Aqueous Buffers at 37°C

pHTime PointConcentration (µg/mL)% RemainingAppearance of Degradation Products (Peak Area %)
pH 4.0 0 h1000
6 h
12 h
24 h
pH 7.4 0 h1000
6 h
12 h
24 h
pH 9.0 0 h1000
6 h
12 h
24 h

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of a compound and to develop a stability-indicating analytical method.[5]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours). Neutralize the sample with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate the mixture at room temperature for a defined period (e.g., 30 minutes, 1, 2, 4 hours). Neutralize the sample with 0.1 M HCl before HPLC analysis. Given the susceptibility of phenolic compounds to alkaline conditions, degradation may be rapid.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for a defined period, protected from light.

  • Thermal Degradation: Transfer a portion of the solid this compound to a vial and heat it in an oven at a specific temperature (e.g., 105°C) for a defined period. Dissolve the sample in a suitable solvent before analysis. For solutions, incubate the stock solution at an elevated temperature.

  • Photolytic Degradation: Expose a solution of this compound to a calibrated light source (e.g., ICH-compliant photostability chamber) for a defined duration. Keep a control sample wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution of This compound Dilutions Prepare Working Solutions in Different Solvents/pH Buffers Stock->Dilutions Solvent Solvent Stability (e.g., MeOH, EtOH, DMSO) Dilutions->Solvent pH pH Stability (Acidic, Neutral, Alkaline) Dilutions->pH Temp Thermal Stability Dilutions->Temp Light Photostability Dilutions->Light HPLC HPLC-UV/MS Analysis Solvent->HPLC pH->HPLC Temp->HPLC Light->HPLC Data Data Analysis (% Remaining, Degradants) HPLC->Data

Caption: Workflow for assessing the stability of this compound.

Logical_Relationship_Troubleshooting cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Actions Issue Inconsistent Experimental Results Degradation Compound Degradation Issue->Degradation Purity Initial Sample Purity Issue->Purity Assay Assay Variability Issue->Assay CheckpH Verify and Adjust pH Degradation->CheckpH Fresh Use Freshly Prepared Solutions Degradation->Fresh StabilityStudy Conduct Stability Study Degradation->StabilityStudy QC Verify Certificate of Analysis Purity->QC AssayControls Include Appropriate Assay Controls Assay->AssayControls

Caption: Troubleshooting logic for inconsistent experimental results.

References

Preventing degradation of (+)-Diasyringaresinol during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of (+)-Diasyringaresinol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during extraction and purification. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound during extraction?

A1: The primary factors leading to the degradation of this compound, a phenolic compound, are exposure to harsh environmental conditions. These include:

  • Oxidation: As a phenolic compound, this compound is susceptible to oxidation, which can be accelerated by the presence of oxygen, metal ions, and light.

  • Extreme pH: Both highly acidic and alkaline conditions can promote the degradation of lignans. While acidic hydrolysis is sometimes used to cleave glycosidic linkages, it can also lead to the formation of degradation products.

  • High Temperatures: Although lignans are relatively heat-stable, prolonged exposure to high temperatures during extraction and solvent evaporation can lead to thermal degradation.

  • Light Exposure: Photodegradation can occur when extracts containing this compound are exposed to direct light, particularly UV radiation.

Q2: What are the common degradation products of syringaresinol?

A2: During extraction, syringaresinol can undergo oxidative degradation. While specific chemical degradation products from extraction are not extensively documented in the literature, microbial degradation studies provide insights into potential breakdown pathways, which often involve oxidative cleavage of the furofuran ring system.

Q3: What is the optimal temperature range for extracting this compound?

A3: For many lignans and related phenolic compounds, an optimal extraction temperature is typically between 40-60°C. While higher temperatures might increase extraction efficiency for some compounds, they also increase the risk of thermal degradation. For a related compound, syringin, an optimal extraction temperature was found to be 60°C, balancing yield and stability.

Q4: Which solvent systems are recommended for extracting this compound while minimizing degradation?

A4: Polar organic solvents and their aqueous mixtures are generally effective for lignan extraction. Methanol and ethanol are commonly used. For instance, a 95% ethanolic extract has been used to isolate syringaresinol from Daphne genkwa. The choice of solvent can also influence the stability of the compound. It is advisable to use degassed solvents to minimize oxidation. This compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[1].

Q5: How can I prevent oxidation of this compound during extraction?

A5: To minimize oxidation, several precautions can be taken:

  • Use of Antioxidants: The addition of small amounts of antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent can inhibit oxidative degradation.

  • Inert Atmosphere: Performing the extraction and subsequent processing steps under an inert atmosphere, such as nitrogen or argon, can significantly reduce exposure to oxygen.

  • Chelating Agents: If contamination with metal ions is a concern, adding a chelating agent like EDTA can be beneficial.

  • Degassed Solvents: Using solvents that have been degassed by sonication or sparging with an inert gas can remove dissolved oxygen.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound 1. Incomplete extraction. 2. Degradation during extraction. 3. Suboptimal solvent-to-solid ratio.1. Increase extraction time or use a more efficient method (e.g., ultrasound-assisted extraction). 2. Implement protective measures against degradation (see below). 3. Optimize the solvent-to-solid ratio; a higher ratio may improve extraction efficiency.
Presence of Impurities or Degradation Products in the Final Extract 1. Oxidation of this compound. 2. Thermal degradation. 3. Photodegradation. 4. pH-induced degradation.1. Add antioxidants (e.g., ascorbic acid) to the extraction solvent and work under an inert atmosphere. 2. Maintain extraction temperature below 60°C and use low temperatures for solvent evaporation. 3. Protect the extraction mixture and subsequent extracts from light by using amber glassware or covering with aluminum foil. 4. Maintain a neutral or slightly acidic pH during extraction and purification.
Discoloration of the Extract (e.g., browning) Oxidation and polymerization of phenolic compounds.This is a strong indicator of oxidation. Immediately implement all recommended measures to prevent oxidation. Consider purifying the extract promptly.

Experimental Protocols

Protocol 1: General Extraction of this compound from Plant Material (e.g., Daphne genkwa)

This protocol provides a general guideline for the extraction of this compound with an emphasis on minimizing degradation.

Materials:

  • Dried and powdered plant material (e.g., flower buds of Daphne genkwa)

  • 95% Ethanol (degassed)

  • Ascorbic acid (optional, as an antioxidant)

  • Rotary evaporator

  • Amber glassware

  • Nitrogen or Argon gas (optional)

Procedure:

  • Weigh the powdered plant material and place it in an amber flask.

  • Add degassed 95% ethanol at a solvent-to-solid ratio of 10:1 (v/w).

  • (Optional) Add ascorbic acid to the solvent to a final concentration of 0.1% (w/v).

  • If available, flush the flask with nitrogen or argon gas before sealing.

  • Macerate the mixture at room temperature for 24 hours with occasional agitation, or perform extraction at a controlled temperature of 40-60°C for a shorter duration (e.g., 2-4 hours) using a temperature-controlled shaker.

  • Filter the extract through an appropriate filter paper to remove solid plant material.

  • Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C.

  • Store the crude extract in an amber vial at -20°C under an inert atmosphere until further purification.

Data Presentation

The following tables summarize the impact of various experimental conditions on the stability and extraction of phenolic compounds, providing a reference for optimizing the extraction of this compound.

Table 1: Effect of Temperature on the Extraction Yield and Stability of Phenolic Compounds (Illustrative)

Temperature (°C)Relative Yield (%)Purity (%)Observations
257595Slower extraction, but minimal degradation.
409092Good balance of yield and stability.
6010088Optimal yield for some related compounds, but increased risk of degradation with prolonged exposure.
80>10080Higher extraction of other compounds, significant potential for degradation of target compound.
100>100<70Severe degradation likely, discoloration of extract observed.

*Relative yield may exceed 100% due to the co-extraction of other compounds at higher temperatures.

Table 2: Effect of pH on the Stability of Phenolic Compounds (Illustrative)

pHStabilityDegradation RateNotes
< 4HighLowPhenolic compounds are generally more stable in acidic conditions. However, very low pH can cause hydrolysis of glycosides.
4 - 6GoodModerateA good target range for balancing stability and solubility.
7 (Neutral)ModerateModerate to HighIncreased susceptibility to oxidation.
> 8 (Alkaline)LowHighAlkaline conditions significantly accelerate the oxidative degradation of phenolic compounds.

Visualizations

Degradation Pathways and Prevention Workflow

The following diagrams illustrate the key degradation pathways for syringaresinol and a recommended workflow to minimize degradation during extraction.

DegradationPathways cluster_degradation Degradation Pathways Syringaresinol This compound Oxidized_Products Oxidized Degradation Products Syringaresinol->Oxidized_Products Oxidation (O2, Light, Metal Ions) Hydrolyzed_Products Hydrolyzed Products Syringaresinol->Hydrolyzed_Products Hydrolysis (Extreme pH)

Caption: Key degradation pathways for this compound.

ExperimentalWorkflow cluster_protection Protective Measures Start Start: Plant Material Extraction Extraction (40-60°C, Degassed Solvent, Optional Antioxidant) Start->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation (<50°C, Reduced Pressure) Filtration->Evaporation Purification Purification (e.g., Chromatography) Evaporation->Purification Storage Storage (-20°C, Inert Atmosphere, Dark) Purification->Storage End Pure this compound Storage->End Protection1 • Use Amber Glassware Protection2 • Work Under Inert Gas Protection3 • Maintain Neutral/Slightly Acidic pH

Caption: Recommended workflow for minimizing this compound degradation.

References

Troubleshooting low yield in natural product isolation of (+)-Diasyringaresinol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the natural product isolation of (+)-diasyringaresinol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Low or No Yield of this compound in the Crude Extract

Question: I have performed the initial solvent extraction of my plant material, but upon preliminary analysis (e.g., TLC or LC-MS), I am seeing a very low amount or no trace of this compound. What could be the issue?

Answer:

Several factors during the initial extraction phase can lead to a poor yield of this compound in the crude extract. Here is a step-by-step troubleshooting guide:

  • Plant Material Selection and Handling:

    • Incorrect Plant Part: Ensure you are using the correct part of the plant where this compound is most abundant. For many lignans, concentration can vary significantly between the roots, stems, leaves, and seeds.

    • Improper Drying and Storage: Lignans are generally stable at moderate temperatures; however, improper drying or prolonged storage in humid conditions can lead to degradation by microbial contamination or enzymatic activity.[1] The plant material should be properly dried (air-dried, oven-dried at a moderate temperature e.g., < 60°C, or freeze-dried) and stored in a cool, dark, and dry place.[1]

  • Extraction Solvent and Method:

    • Inappropriate Solvent Polarity: this compound is a polar molecule. The use of non-polar solvents like hexane for the primary extraction will likely result in a very low yield. A sequential extraction, starting with a non-polar solvent to remove lipids and other non-polar compounds, followed by extraction with a more polar solvent like ethanol, methanol, or acetone, is often recommended for lignans.[2] Aqueous mixtures of ethanol or methanol are particularly effective for extracting lignan glycosides and polar aglycones.

    • Insufficient Extraction Time or Temperature: The extraction process may not have reached equilibrium. While lignans are relatively heat-stable, prolonged exposure to very high temperatures should be avoided.[1] An extraction time of several hours with stirring or sonication is typically required. For reflux extraction, temperatures around the boiling point of the solvent (e.g., 80-100°C for ethanol/methanol) can be effective.

    • Inadequate Solvent-to-Sample Ratio: A low solvent-to-sample ratio can lead to incomplete extraction. Ensure a sufficient volume of solvent is used to fully submerge the plant material and allow for efficient mass transfer.

  • Sample Preparation:

    • Particle Size: The plant material should be ground to a fine powder to increase the surface area for solvent penetration. However, an excessively fine powder can complicate filtration.

    • Hydrolysis of Glycosidic Linkages: In some plant matrices, lignans may exist as glycosides or be part of a larger complex.[1][3] Acidic or alkaline hydrolysis can be employed to release the aglycone, this compound. However, it is crucial to note that acidic conditions can potentially lead to the degradation of the target compound.[1]

2. Poor Separation and Co-elution during Column Chromatography

Question: I am having difficulty separating this compound from other compounds during column chromatography. My fractions are consistently impure. What can I do to improve the separation?

Answer:

Achieving pure fractions of this compound requires careful optimization of your chromatographic conditions. Here are some troubleshooting steps:

  • Stationary Phase Selection:

    • Silica Gel: Silica gel is the most common stationary phase for the purification of moderately polar compounds like lignans. Ensure the silica gel is of appropriate mesh size and is properly packed to avoid channeling.

    • Reversed-Phase Chromatography: For highly polar impurities, reversed-phase (C18) chromatography can be an effective alternative or a subsequent purification step.

  • Mobile Phase Optimization:

    • Solvent System: The choice of solvent system is critical. A common approach for lignans on silica gel is a gradient elution with a mixture of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol).

    • TLC Analysis: Before running a column, always optimize the solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.3 for this compound to ensure good separation on the column.

    • Gradient Elution: A stepwise or linear gradient elution, gradually increasing the polarity of the mobile phase, is often more effective than isocratic elution for separating complex mixtures.

  • Column Loading and Elution:

    • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent or a slightly more polar solvent. Overloading the column is a common cause of poor separation.

    • Flow Rate: A slower flow rate generally provides better resolution.

    • Fraction Collection: Collect small, uniform fractions and monitor them by TLC to identify the fractions containing the pure compound.

3. Degradation of this compound During Isolation

Question: I suspect that my target compound, this compound, is degrading during the isolation process, leading to a low final yield. What are the likely causes and how can I prevent this?

Answer:

Degradation of the target compound is a significant contributor to low yields. Here are potential causes and preventative measures:

  • pH Sensitivity:

    • Acidic Conditions: Some lignans are susceptible to degradation under strongly acidic conditions.[1] If acid hydrolysis is used to cleave glycosidic bonds, it should be performed under mild conditions and for a limited time. Neutralize the extract immediately after hydrolysis.

    • Alkaline Conditions: While alkaline hydrolysis is also used, prolonged exposure to strong bases can also lead to degradation.

  • Temperature and Light Exposure:

    • Thermal Stability: While many lignans are relatively stable at temperatures below 100°C, prolonged exposure to high heat, especially in the presence of oxygen or catalysts, can cause degradation.[1] Use the lowest effective temperature for extraction and solvent evaporation.

    • Photosensitivity: Phenolic compounds can be sensitive to light. It is good practice to protect the extracts and purified compound from direct light by using amber glassware or covering flasks with aluminum foil.

  • Oxidation:

    • Phenolic Hydroxyl Groups: The phenolic hydroxyl groups in this compound can be susceptible to oxidation. Work under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidative degradation. The use of antioxidants in the extraction solvent can also be considered, although this will require subsequent removal.

Data Presentation

Due to the limited availability of specific quantitative data for the isolation of this compound from natural sources in the searched literature, the following table presents typical yields obtained for the closely related lignan, (+)-syringaresinol, and other lignans to provide a general benchmark.

Plant SourceLignanExtraction MethodPurification MethodYieldReference
Magnolia thailandica (twigs)(+)-SyringaresinolMaceration with Hexane followed by CH₂Cl₂:CH₃OH (2:1)Silica Gel Column Chromatography0.0127% (w/w)[4]
FlaxseedSecoisolariciresinol Diglucoside (SDG)Alkaline Hydrolysis followed by solvent extractionNot specified in detail1-4% (w/w)[5]
Sesame Seed OilSesaminSaponification and solvent partitioningCrystallizationNot specified

Experimental Protocols

The following is a representative protocol for the isolation of lignans, adapted for this compound, based on general procedures found in the literature.

1. Plant Material Preparation and Extraction

  • Plant Material: Dried and powdered plant material (e.g., roots and stems of Daphne giraldii).

  • Protocol:

    • Defat the powdered plant material (e.g., 1 kg) by maceration or Soxhlet extraction with a non-polar solvent such as hexane for 24 hours to remove lipids and other non-polar constituents.

    • Air-dry the defatted plant material.

    • Extract the defatted material with methanol or ethanol (e.g., 3 x 5 L) at room temperature with stirring for 24 hours for each extraction.

    • Combine the methanol/ethanol extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

2. Chromatographic Purification

  • Stationary Phase: Silica gel (200-300 mesh).

  • Mobile Phase: A gradient of chloroform-methanol or hexane-ethyl acetate.

  • Protocol:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.

    • Pack a silica gel column with the chosen non-polar solvent.

    • Load the dissolved extract onto the column.

    • Elute the column with a stepwise or linear gradient of increasing polarity (e.g., starting with 100% chloroform, gradually increasing the percentage of methanol).

    • Collect fractions of a consistent volume (e.g., 20 mL).

    • Monitor the fractions by TLC, visualizing with a UV lamp (254 nm) and/or a suitable staining reagent (e.g., anisaldehyde-sulfuric acid).

    • Combine the fractions containing the compound of interest with a similar TLC profile.

    • Further purify the combined fractions using preparative TLC or HPLC if necessary to obtain pure this compound.

3. Spectroscopic Characterization of a Related Lignan, (+)-Syringaresinol

The following data for the closely related lignan, (+)-syringaresinol, can be used as a reference for the characterization of this compound.

  • ¹H NMR (in CD₃OD, 400 MHz): δ 6.72 (2H, s, H-2 and H-6), 4.77 (1H, d, J = 4.6 Hz, H-7), 3.14 (1H, m, H-8), 3.91 (1H, m, H-9a), 4.28 (1H, m, H-9b), 6.65 (2H, s, H-2', H-6'), 4.72 (1H, d, J = 4.5 Hz, H-7'), 3.14 (1H, m, H-8'), 3.91 (1H, m, H-9'a), 4.28 (1H, m, H-9'b), 3.86 (6H, s, 2 x -OCH₃), 3.84 (6H, s, 2 x -OCH₃).[6]

  • ¹³C NMR (in CD₃OD, 100 MHz): δ 139.62 (C-1), 104.96 (C-2), 154.49 (C-3), 135.72 (C-4), 154.49 (C-5), 104.96 (C-6), 87.26 (C-7), 55.57 (C-8), 72.93 (C-9), 56.90 (2 x -OCH₃), 133.17 (C-1'), 104.66 (C-2'), 149.44 (C-3'), 136.35 (C-4'), 149.44 (C-5'), 104.66 (C-6'), 87.65 (C-7'), 55.78 (C-8'), 72.99 (C-9'), 57.16 (2 x -OCH₃).[6]

  • Mass Spectrometry (EIMS): m/z 418 [M]⁺.[4]

Mandatory Visualizations

experimental_workflow plant_material Plant Material (e.g., Daphne giraldii) powdered_material Grinding to Powder plant_material->powdered_material defatting Defatting (Hexane) powdered_material->defatting extraction Extraction (Methanol/Ethanol) defatting->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Monitoring column_chromatography->fraction_collection pure_compound This compound fraction_collection->pure_compound

Caption: Experimental workflow for the isolation of this compound.

troubleshooting_low_yield cluster_extraction Extraction Issues cluster_purification Purification Issues cluster_degradation Degradation Issues low_yield Low Yield of This compound plant_material Incorrect Plant Part or Poor Quality low_yield->plant_material solvent Inappropriate Solvent low_yield->solvent conditions Suboptimal Conditions (Time, Temp) low_yield->conditions chromatography Poor Chromatographic Separation low_yield->chromatography overloading Column Overloading low_yield->overloading ph pH Instability (Acid/Base) low_yield->ph temp_light Temperature/Light Exposure low_yield->temp_light oxidation Oxidation low_yield->oxidation

Caption: Logical relationships in troubleshooting low yield.

References

Technical Support Center: Enhancing Bioassay Reproducibility with (+)-Diasyringaresinol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and detailed experimental protocols to enhance the reproducibility of bioassays utilizing (+)-diasyringaresinol. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound.

Question/Issue Answer/Troubleshooting Steps
1. Solubility Issues: My this compound won't dissolve or precipitates out of solution. Cause: this compound, like many polyphenolic compounds, has limited solubility in aqueous solutions such as phosphate-buffered saline (PBS) and cell culture media. Solution: 1. Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. Stock solutions in these solvents can typically be stored at -20°C. 2. Working Solution Preparation: For your bioassay, dilute the stock solution into your aqueous buffer or cell culture medium. Ensure rapid and thorough mixing during dilution to minimize precipitation. 3. Final Solvent Concentration: Keep the final concentration of the organic solvent in your assay low (generally below 0.5%) to avoid solvent-induced artifacts and cytotoxicity. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
2. Inconsistent Results: I'm observing high variability between replicate wells or experiments. Cause: This can be due to several factors, including the instability of the compound in the culture medium, inconsistent dosing, or the formation of aggregates. Solution: 1. Compound Stability: Phenolic compounds can be unstable in cell culture media, with stability influenced by pH, temperature, and light exposure. It is advisable to prepare fresh dilutions of this compound for each experiment. Minimize the exposure of your compound-containing media to light.[1] 2. Aggregate Formation: Some phenolic compounds can form aggregates in aqueous solutions, which may lead to non-specific inhibition and false-positive results.[2][3] To test for this, consider including a non-ionic detergent like Triton X-100 (at a concentration that does not affect your assay) in a control experiment to see if the observed activity is diminished. 3. Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions and dosing plates.
3. Lower-than-Expected Bioactivity. Cause: The compound may have degraded, or the concentration used is not optimal for the specific bioassay. Solution: 1. Fresh Preparations: Always use freshly prepared dilutions from a properly stored stock solution. Avoid multiple freeze-thaw cycles of the stock. 2. Dose-Response Curve: Perform a dose-response experiment to determine the optimal effective concentration (EC50) or inhibitory concentration (IC50) of this compound for your specific cell type and assay conditions. 3. Assay Duration: Consider the stability of the compound over the time course of your experiment. For longer incubation times, the effective concentration of the compound may decrease.
4. Unexpected Cytotoxicity. Cause: The observed cytotoxicity could be due to the compound itself at high concentrations, the solvent used for dissolution, or impurities. Solution: 1. Determine Cytotoxicity Threshold: Before conducting your bioassay, perform a cytotoxicity assay (e.g., MTT, resazurin reduction) to determine the concentration range of this compound that is non-toxic to your cells. 2. Vehicle Control: Ensure that the final concentration of the solvent (e.g., DMSO) in your assay is not causing cellular toxicity. 3. Purity of Compound: Verify the purity of your this compound source.

Quantitative Data Summary

The following tables summarize available quantitative data for this compound. Note that specific IC50 and EC50 values are not always available in the literature; in such cases, effective concentrations from specific studies are provided.

Table 1: Anti-Inflammatory Activity of this compound

AssayCell LineStimulantMeasured EffectEffective ConcentrationIC50/EC50Reference
NF-κB InhibitionRAW 264.7 macrophagesLPSInhibition of NF-κB protein expression and nuclear translocation25, 50, and 100 µMNot explicitly stated[2][3]
NO ProductionRAW 264.7 macrophagesLPSInhibition of nitric oxide production25, 50, and 100 µMNot explicitly stated[2][3]
PGE2 ProductionRAW 264.7 macrophagesLPSInhibition of prostaglandin E2 production25, 50, and 100 µMNot explicitly stated[2][3]

Table 2: Antioxidant Activity of Syringaldehyde (a related compound)

AssayCompoundIC50 (µM)Reference
DPPH Radical ScavengingSyringaldehyde260

Experimental Protocols & Methodologies

Detailed protocols for key experiments are provided below to ensure consistency and reproducibility.

Protocol 1: NF-κB Reporter Assay

This protocol is designed to measure the inhibition of NF-κB signaling by this compound in response to an inflammatory stimulus like Lipopolysaccharide (LPS).

1. Materials:

  • HEK293 or RAW 264.7 cells stably transfected with an NF-κB-driven luciferase reporter construct.

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • LPS from E. coli (serotype O111:B4).

  • Dual-luciferase reporter assay system.

  • White, opaque 96-well cell culture plates.

  • Luminometer.

2. Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO). Incubate for 1 hour.

  • Stimulation: Prepare a solution of LPS in culture medium at twice the final desired concentration. Add 100 µL of the LPS solution to each well (final concentration, e.g., 1 µg/mL). Also, include an unstimulated control.

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a CO2 incubator.

  • Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities according to the manufacturer's protocol for the dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the LPS-stimulated vehicle control.

Protocol 2: Nrf2 Activation Assay

This protocol assesses the ability of this compound to activate the Nrf2 antioxidant response pathway.

1. Materials:

  • AREc32 cells (containing a luciferase gene under the control of antioxidant response elements).

  • Complete culture medium.

  • This compound stock solution.

  • Sulforaphane or another known Nrf2 activator (positive control).

  • Luciferase assay system.

  • 96-well plates.

  • Luminometer.

2. Procedure:

  • Cell Seeding: Seed AREc32 cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include a positive control (e.g., sulforaphane) and a vehicle control.

  • Incubation: Incubate the cells for 24 hours.

  • Luciferase Measurement: Measure the luciferase activity according to the manufacturer's instructions.

  • Data Analysis: Express the results as fold induction of luciferase activity relative to the vehicle control.

Protocol 3: TGF-β/Smad Signaling Assay

This protocol is for measuring the effect of this compound on the TGF-β/Smad signaling pathway using a Smad-responsive reporter gene.

1. Materials:

  • HepG2 or other suitable cells transiently or stably transfected with a Smad-responsive luciferase reporter construct (e.g., CAGA-Luc).

  • Complete culture medium.

  • This compound stock solution.

  • Recombinant human TGF-β1.

  • Luciferase reporter assay system.

  • 96-well plates.

  • Luminometer.

2. Procedure:

  • Cell Seeding and Transfection (if applicable): Seed cells in a 96-well plate. If using transient transfection, transfect the cells with the Smad-responsive reporter plasmid and a control plasmid (e.g., Renilla luciferase) and allow them to recover.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • TGF-β Stimulation: Stimulate the cells with TGF-β1 (e.g., 5 ng/mL).

  • Incubation: Incubate for 16-24 hours.

  • Luciferase Measurement: Measure the luciferase activity.

  • Data Analysis: Normalize the Smad-responsive luciferase activity to the control luciferase activity. Determine the effect of this compound on TGF-β1-induced signaling.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to bioassays with this compound.

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis stock Stock Solution (this compound in DMSO) working Working Dilutions (in culture medium) stock->working treatment Compound Treatment working->treatment cells Cell Seeding (96-well plate) cells->treatment stimulation Stimulation (e.g., LPS, TGF-β) treatment->stimulation incubation Incubation stimulation->incubation readout Assay Readout (e.g., Luciferase) incubation->readout analysis Data Normalization & Calculation readout->analysis results Results (IC50/EC50, % Inhibition) analysis->results

Caption: General experimental workflow for in vitro bioassays.

nf_kb_pathway cluster_complex Inactive Complex LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB IkB->NFkB_active degradation nucleus Nucleus NFkB_active->nucleus gene Pro-inflammatory Gene Expression nucleus->gene translocation DSR This compound DSR->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway.

nrf2_pathway cluster_cytoplasm Cytoplasm DSR This compound Keap1 Keap1 DSR->Keap1 activates Nrf2 Nrf2 Nrf2_active Active Nrf2 Keap1->Nrf2_active dissociation Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 proteasome Proteasomal Degradation Cul3->proteasome nucleus Nucleus Nrf2_active->nucleus translocation ARE ARE genes Antioxidant Gene Expression (e.g., HO-1) ARE->genes

Caption: Activation of the Nrf2 antioxidant pathway.

tgfb_pathway TGFb TGF-β TBRII TβRII TGFb->TBRII TBRI TβRI TBRII->TBRI recruits & phosphorylates Smad23 Smad2/3 TBRI->Smad23 phosphorylates Smad4 Smad4 Smad23->Smad4 Smad_complex Smad2/3-Smad4 Complex nucleus Nucleus Smad_complex->nucleus translocation gene Target Gene Expression nucleus->gene DSR This compound DSR->Smad_complex may inhibit nuclear translocation

Caption: Overview of the TGF-β/Smad signaling pathway.

References

Addressing experimental artifacts in (+)-Diasyringaresinol research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental artifacts and challenges encountered during studies with (+)-diasyringaresinol.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary research applications?

This compound is a naturally occurring lignan, a class of polyphenolic compounds found in various plants. It is researched for its potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects. Its chemical structure is C22H26O8, with a molecular weight of approximately 418.4 g/mol .

2. What are the key physical and chemical properties of this compound to consider for experimental design?

This compound is a solid at room temperature and has very low predicted water solubility (approximately 0.048 g/L). This poor aqueous solubility is a critical factor to consider when preparing stock solutions and designing in vitro and in vivo experiments. It is more soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.

Troubleshooting Guides

Issue 1: Poor Solubility and Compound Precipitation

Q: I am observing precipitation of this compound in my aqueous cell culture media. How can I improve its solubility?

A: This is a common issue due to the hydrophobic nature of this compound. Here are some troubleshooting steps:

  • Use of a Co-solvent: Prepare a high-concentration stock solution in an appropriate organic solvent such as DMSO or ethanol. It is crucial to keep the final concentration of the organic solvent in the cell culture medium as low as possible (typically <0.5% for DMSO) to avoid solvent-induced cytotoxicity.

  • Sonication: After diluting the stock solution into your aqueous buffer or media, brief sonication can help to disperse the compound and dissolve any small precipitates.

  • Warming: Gently warming the solution (e.g., to 37°C) can aid in solubilization. However, be cautious about the thermal stability of the compound.

  • Use of Pluronic F-68: For in vivo studies, formulating this compound with a non-ionic surfactant like Pluronic F-68 can improve its solubility and bioavailability.

Issue 2: Inconsistent Results in Cell Viability Assays (MTT, XTT, MTS)

Q: My results from MTT/XTT/MTS assays are variable and do not seem to correlate with other indicators of cell health. What could be the cause?

A: Polyphenolic compounds like this compound can interfere with tetrazolium-based viability assays.

  • Direct Reduction of Tetrazolium Salts: this compound, as a potent antioxidant, may directly reduce the tetrazolium salts (MTT, XTT, MTS) to their colored formazan products, independent of cellular metabolic activity. This leads to a false-positive signal, suggesting higher cell viability than is actually present.

  • Troubleshooting:

    • Control Experiments: Run parallel controls containing this compound in cell-free media to quantify its direct reductive activity on the tetrazolium salt. Subtract this background absorbance from your experimental values.

    • Alternative Viability Assays: Use a non-enzymatic, dye-exclusion assay such as Trypan Blue staining or a fluorescence-based assay that measures membrane integrity (e.g., using propidium iodide). Assays that measure ATP levels (e.g., CellTiter-Glo®) can also be a more reliable alternative.

Issue 3: Potential Fluorescence Interference in Assays

Q: I am using a fluorescence-based assay and suspect my results might be affected by the intrinsic fluorescence of this compound. How can I check for and mitigate this?

A: Lignans, including this compound, are known to exhibit intrinsic fluorescence.

  • Fluorescence Profile: Lignans typically show excitation maxima in the UV range (around 286-290 nm) and emission maxima in the blue-green range (around 316-335 nm)[1].

  • Troubleshooting:

    • Spectral Scan: Perform a fluorescence scan of this compound at the concentrations used in your experiment to determine its excitation and emission spectra. This will reveal if there is an overlap with the excitation and emission wavelengths of your fluorescent probe.

    • Use of Red-Shifted Fluorophores: If significant spectral overlap exists, consider using fluorescent probes that are excited at longer wavelengths (e.g., in the red or far-red spectrum) to minimize interference.

    • Appropriate Controls: Always include controls with this compound alone to measure its background fluorescence at the assay's excitation and emission wavelengths.

Issue 4: Compound Aggregation Leading to Non-Specific Effects

Q: I am concerned that this compound might be forming aggregates in my assay, leading to non-specific inhibition. How can I address this?

A: Polyphenolic compounds have a tendency to form aggregates, which can lead to promiscuous inhibition of proteins and other non-specific effects, resulting in false-positive results[2].

  • Troubleshooting:

    • Inclusion of a Non-ionic Detergent: The inclusion of a small amount of a non-ionic detergent, such as Triton X-100 (e.g., 0.01%), in the assay buffer can help to prevent the formation of aggregates.

    • Dynamic Light Scattering (DLS): If available, DLS can be used to directly assess the aggregation state of this compound in your experimental buffer.

    • Varying Compound Concentration: Non-specific inhibition due to aggregation often shows a steep, non-classical dose-response curve.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound. Note that some data, particularly for antioxidant activity, is for syringaresinol without specifying the enantiomer, but it is highly probable that the natural (+)-enantiomer was used.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC22H26O8PubChem
Molecular Weight418.4 g/mol PubChem
Predicted Water Solubility0.048 g/LFooDB[3]
Predicted LogP2.23FooDB[3]

Table 2: In Vitro Antioxidant Activity of Syringaresinol

AssayEC50 (mg/mL)EC50 (µM)Reference
DPPH Radical Scavenging10.77~25738[4]
ABTS Radical Scavenging10.35~24734[4]

Note: EC50 values were converted from mg/mL to µM using the molecular weight of 418.4 g/mol . These high EC50 values suggest that while syringaresinol has antioxidant properties, it may not be as potent as some other well-known antioxidants in these specific in vitro radical scavenging assays.

Table 3: In Vitro Anti-inflammatory Activity of (+)-Syringaresinol in LPS-stimulated RAW 264.7 Macrophages

ParameterConcentrationEffect
iNOS protein expression25, 50, 100 µMDose-dependent inhibition
COX-2 protein expression25, 50, 100 µMDose-dependent inhibition
NF-κB nuclear translocation25, 50, 100 µMDose-dependent inhibition
p38 MAPK phosphorylation100 µMSignificant inhibition
JNK phosphorylation100 µMSignificant inhibition

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for Cell Culture
  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add sterile, cell culture-grade DMSO to dissolve the powder to a high concentration (e.g., 10-50 mM).

  • Gently vortex or sonicate briefly to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

  • When preparing working solutions, dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. Ensure the final DMSO concentration is below cytotoxic levels for your cell line (typically <0.5%).

Protocol 2: DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare a series of dilutions of this compound in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of this compound or a standard antioxidant (e.g., ascorbic acid) to the wells.

    • For the control, add 100 µL of methanol to the DPPH solution.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Plot the percentage of scavenging against the concentration of this compound to determine the EC50 value.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep Prepare this compound Stock Solution (in DMSO) dilute Dilute in Assay Buffer prep->dilute Avoid precipitation incubate Incubate with Cells/Reagents dilute->incubate measure Measure Endpoint (e.g., Absorbance, Fluorescence) incubate->measure analyze Analyze Data and Calculate Results measure->analyze signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, JNK) TLR4->MAPK activates IKK IKK TLR4->IKK activates NFkB NF-κB (p65) MAPK->NFkB activates IkB IκBα IKK->IkB phosphorylates IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Inflammation Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammation upregulates DSR This compound DSR->MAPK DSR->IkB inhibits phosphorylation

References

Strategies to increase the efficiency of (+)-Diasyringaresinol purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of (+)-diasyringaresinol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your purification experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most frequently employed methods for the purification of this compound, a lignan commonly isolated from plant sources, include:

  • Silica Gel Column Chromatography: A standard chromatographic technique effective for separating compounds based on polarity.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique suitable for obtaining high-purity fractions.

  • Recrystallization: A final purification step to obtain highly pure crystalline this compound.

Q2: How do I choose the best purification strategy?

A2: The optimal purification strategy depends on the initial purity of your extract, the desired final purity, the available equipment, and the scale of your purification. A common workflow involves initial purification by silica gel column chromatography to remove major impurities, followed by a final polishing step using preparative HPLC or recrystallization to achieve high purity.

Q3: What are some common challenges encountered when purifying this compound?

A3: Due to its phenolic nature, the purification of this compound can present several challenges:

  • Co-elution of similar lignans: Plant extracts often contain structurally related lignans that can be difficult to separate.

  • Compound tailing in chromatography: The phenolic hydroxyl groups can interact with the silica gel stationary phase, leading to broad or tailing peaks.

  • Low yield: Multiple purification steps can lead to a significant loss of the target compound.

  • Solubility issues: Finding a suitable solvent system for both chromatography and recrystallization can be challenging.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Silica Gel Column Chromatography
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of this compound from impurities. Inappropriate solvent system polarity.Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point for lignans is a hexane-ethyl acetate gradient. For more polar lignans, a chloroform-methanol system can be effective.[1]
Column overloading.Reduce the amount of crude extract loaded onto the column. A general guideline is a 30:1 to 100:1 ratio of silica gel to crude product by weight.
Column channeling or cracking.Ensure proper packing of the silica gel slurry to avoid air pockets. Maintain a constant solvent head during elution.
This compound is not eluting from the column. The solvent system is not polar enough.Gradually increase the polarity of the mobile phase. For instance, if using a hexane-ethyl acetate system, increase the percentage of ethyl acetate. Adding a small amount of methanol to the mobile phase can also help elute highly polar compounds.
Compound may have degraded on the silica.Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting. If degradation is observed, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.
Peak tailing of this compound. Strong interaction between the phenolic hydroxyl groups and the acidic silica surface.Add a small amount of a modifier like acetic acid or formic acid (e.g., 0.1%) to the mobile phase to suppress the ionization of the phenolic groups and reduce tailing.
Preparative HPLC
Problem Possible Cause(s) Suggested Solution(s)
Co-elution with an impurity under the main peak. Insufficient resolution of the chromatographic method.Optimize the mobile phase gradient. A shallower gradient around the elution time of your compound can improve separation.[2]
Inappropriate stationary phase.If using a C18 column, consider a different stationary phase with alternative selectivity, such as a phenyl-hexyl column, which can offer different interactions with aromatic compounds like lignans.
Low recovery of the purified compound. The compound may be precipitating on the column or in the tubing.Reduce the sample concentration or the injection volume. Ensure the mobile phase has sufficient solubilizing power for your compound at the concentration being injected.
The compound is adsorbing to the system components.Passivate the HPLC system, especially if working with low concentrations of the compound.
Peak fronting or tailing. Column overloading.Perform a loading study on an analytical column first to determine the maximum sample load before significant peak shape distortion occurs.
Inappropriate mobile phase pH.Adjust the pH of the mobile phase to ensure the phenolic hydroxyl groups of this compound are in a single protonation state. The addition of 0.1% formic acid or trifluoroacetic acid is common in reversed-phase HPLC.
Recrystallization
Problem Possible Cause(s) Suggested Solution(s)
The compound does not dissolve in the hot solvent. The chosen solvent is not suitable.Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol has been reported to be a suitable solvent for the recrystallization of (+)-syringaresinol.[3]
The compound "oils out" instead of forming crystals. The solution is supersaturated, or the cooling rate is too fast.Add a small amount of additional hot solvent to dissolve the oil, and then allow the solution to cool more slowly. Seeding the solution with a small crystal of the pure compound can also promote crystallization.
The presence of impurities is inhibiting crystallization.The purity of the starting material may be too low for successful recrystallization. Consider an additional chromatographic purification step before recrystallization.
No crystals form upon cooling. The solution is not saturated.Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.
Low recovery of crystals. Too much solvent was used.Use the minimum amount of hot solvent necessary to fully dissolve the compound.
The crystals are too soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the compound. When washing the crystals, use a minimal amount of ice-cold solvent.

Quantitative Data Summary

The efficiency of a purification strategy can be evaluated based on parameters such as yield and purity. The following table provides a summary of quantitative data for different purification methods for lignans, including a specific example for (+)-syringaresinol.

CompoundPurification MethodStarting MaterialYieldPurityReference
(+)-Syringaresinol Silica Gel Chromatography followed by Crystallization (Ethanol)Dichloromethane:Methanol extract of Magnolia thailandica0.38 g from extractNot specified, but crystalline[3]
Flaxseed Lignans Silica Gel Column Chromatography (Chloroform:Methanol:Acetic Acid:Water)Crude flax lignan extractNot specified80.13%[1]
Lignans from Justicia procumbens High-Speed Counter-Current Chromatography (HSCCC)300 mg crude sample19.7 mg (justicidin B), 9.86 mg (justicidin A), 11.26 mg (6'-hydroxyjusticidin C), 2.54 mg (lignan J1)>95%[4]
Softwood Lignans Supercritical Fluid Chromatography (SFC)Dry extract of spruce knotwoodUp to 51% of dry extract for 5-hydroxymatairesinol90-99%[2]

Experimental Protocols

Protocol 1: Purification of (+)-Syringaresinol by Silica Gel Column Chromatography and Recrystallization

This protocol is adapted from the isolation of (+)-syringaresinol from Magnolia thailandica.[3]

1. Column Preparation:

  • Prepare a slurry of silica gel in hexane.
  • Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.
  • Add a thin layer of sand on top of the silica gel bed.

2. Sample Loading:

  • Dissolve the crude extract in a minimal amount of dichloromethane or the initial mobile phase.
  • Carefully load the sample onto the top of the silica gel column.

3. Elution:

  • Begin elution with 100% hexane.
  • Gradually increase the polarity of the mobile phase by introducing ethyl acetate in a stepwise gradient (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).
  • Further increase the polarity by adding methanol to the ethyl acetate if the compound does not elute.
  • Collect fractions and monitor by TLC to identify the fractions containing this compound.

4. Isolation and Recrystallization:

  • Combine the fractions containing the pure compound and evaporate the solvent under reduced pressure.
  • Dissolve the resulting solid in a minimal amount of hot ethanol.
  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.
  • Collect the crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry in a vacuum oven.

Protocol 2: General Procedure for Preparative HPLC Purification

This is a general guideline for developing a preparative HPLC method.

1. Analytical Method Development:

  • Develop a robust analytical HPLC method on a C18 column (e.g., 4.6 x 150 mm, 5 µm).
  • A common mobile phase for lignans is a gradient of water (A) and methanol or acetonitrile (B), both containing 0.1% formic acid.
  • Optimize the gradient to achieve good separation of the target peak from impurities.

2. Scale-Up:

  • Transfer the method to a preparative column with the same stationary phase chemistry (e.g., 19 x 150 mm).
  • Adjust the flow rate according to the column diameter to maintain the same linear velocity.
  • Calculate the injection volume based on the column dimensions and the loading capacity determined from analytical studies.

3. Purification Run:

  • Dissolve the sample in the mobile phase or a compatible solvent.
  • Perform the injection and collect fractions based on the UV chromatogram.
  • Analyze the collected fractions for purity using the analytical HPLC method.

4. Post-Purification:

  • Pool the pure fractions and remove the organic solvent by rotary evaporation.
  • If the mobile phase contained non-volatile buffers, the compound may need to be recovered by solid-phase extraction (SPE).
  • Lyophilize the aqueous solution to obtain the final pure compound.

Visualized Workflows

PurificationWorkflow CrudeExtract Crude Plant Extract SilicaGel Silica Gel Column Chromatography CrudeExtract->SilicaGel TLC TLC Analysis of Fractions SilicaGel->TLC CombineFractions Combine Pure Fractions TLC->CombineFractions Evaporation1 Solvent Evaporation CombineFractions->Evaporation1 ImpureSolid Impure Solid Evaporation1->ImpureSolid Recrystallization Recrystallization (e.g., in hot ethanol) ImpureSolid->Recrystallization Filtration Vacuum Filtration Recrystallization->Filtration PureCrystals Pure this compound Crystals Filtration->PureCrystals

TroubleshootingLogic Start Poor Separation in Column Chromatography CheckTLC Was the solvent system optimized with TLC? Start->CheckTLC TLC_No No CheckTLC->TLC_No TLC_Yes Yes CheckTLC->TLC_Yes OptimizeTLC Develop a new solvent system using TLC. Aim for a target Rf of 0.2-0.3. TLC_No->OptimizeTLC CheckLoading Is the column overloaded? TLC_Yes->CheckLoading Loading_Yes Yes CheckLoading->Loading_Yes Loading_No No CheckLoading->Loading_No ReduceLoad Reduce sample load. Use a higher silica-to-sample ratio. Loading_Yes->ReduceLoad CheckPacking Are there cracks or channels in the column? Loading_No->CheckPacking Packing_Yes Yes CheckPacking->Packing_Yes Packing_No No CheckPacking->Packing_No Repack Repack the column carefully. Packing_Yes->Repack ConsiderModifier Consider adding a modifier (e.g., 0.1% acetic acid) to the mobile phase. Packing_No->ConsiderModifier

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Properties of (+)-Diasyringaresinol and Pinoresinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant activities of two prominent lignans, (+)-diasyringaresinol and pinoresinol. Lignans are a class of polyphenolic compounds found in a variety of plants and are recognized for their potential health benefits, largely attributed to their antioxidant and anti-inflammatory properties. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key biological pathways to offer a comprehensive resource for research and development in the fields of pharmacology and medicinal chemistry.

Quantitative Antioxidant Activity

The antioxidant capacity of a compound is often evaluated by its ability to scavenge free radicals. Standard in vitro assays used for this purpose include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity) assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to scavenge 50% of free radicals; a lower IC50 value indicates higher antioxidant activity.

While extensive research has been conducted on the antioxidant properties of pinoresinol, there is a notable scarcity of publicly available, direct comparative quantitative data for this compound from identical experimental setups. The data for pinoresinol is presented below. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions.

CompoundDPPH Radical Scavenging Activity (IC50)ABTS Radical Scavenging Activity (IC50)ORAC Value (µmol TE/g)
(+)-Pinoresinol 69 µM[1]Data not available in comparative studiesData not available in comparative studies
This compound Data not availableData not availableData not available

Note: The IC50 value for (+)-pinoresinol was reported for the (+) enantiomer.[1] Syringaresinol, a stereoisomer of diasyringaresinol, has been studied for its antioxidant effects, which are often linked to the activation of the Nrf2 pathway.[2][3] However, specific IC50 values for this compound remain elusive in the reviewed literature.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of antioxidant activity data, detailed experimental protocols are essential. The following are generalized methodologies for the DPPH, ABTS, and ORAC assays as commonly cited in lignan research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[1]

Procedure:

  • Preparation of DPPH Solution: A fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration (e.g., 0.1 mM). The absorbance of this solution at its maximum wavelength (typically around 517 nm) should be adjusted to a defined value (e.g., 1.0 ± 0.1).[1]

  • Sample Preparation: The lignan samples and a standard antioxidant (e.g., Trolox or ascorbic acid) are dissolved in the same solvent as the DPPH solution to create a series of concentrations.[1]

  • Reaction: A specific volume of the lignan or standard solution is mixed with a defined volume of the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at the maximum wavelength of DPPH (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the lignan and calculating the concentration at which 50% inhibition is achieved.[1]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.[1]

Procedure:

  • Generation of ABTS Radical Cation: The ABTS•+ is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with an oxidizing agent, such as potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[1]

  • Preparation of ABTS•+ Working Solution: The stock ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 ± 0.02 at its maximum wavelength (around 734 nm).[1]

  • Sample Preparation: The lignan samples and a standard antioxidant are prepared in a series of concentrations.[1]

  • Reaction: A small volume of the lignan or standard solution is added to a larger volume of the ABTS•+ working solution.[1]

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).[1]

  • Measurement: The absorbance is measured at 734 nm.[1]

  • Calculation: The percentage of ABTS•+ scavenging is calculated using the same formula as for the DPPH assay.[1]

  • IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.[1]

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals, which are one of the most common reactive oxygen species (ROS) in the body. The assay is based on the inhibition of the fluorescence decay of a fluorescent probe (like fluorescein) by an antioxidant.

Procedure:

  • Reagent Preparation: Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a phosphate buffer (pH 7.4). Prepare a solution of a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). Prepare a series of concentrations of the lignan samples and a standard (e.g., Trolox).

  • Reaction Setup: In a 96-well black microplate, add the fluorescein solution to each well, followed by the sample or standard solutions. The plate is then pre-incubated at 37°C.

  • Initiation of Reaction: The reaction is initiated by adding the AAPH solution to all wells.

  • Fluorescence Measurement: The fluorescence decay is monitored kinetically over time (e.g., every minute for 1-2 hours) using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).

  • Data Analysis: The area under the fluorescence decay curve (AUC) is calculated for the blank, standards, and samples. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

  • Calculation of ORAC Value: A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC values of the samples are then calculated from this standard curve and are typically expressed as micromoles of Trolox Equivalents per gram or mole of the sample (µmol TE/g or µmol TE/mol).

Mandatory Visualizations

Experimental Workflow for Antioxidant Activity Screening

The general workflow for comparing the antioxidant activity of different lignans involves a systematic process from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_assay Antioxidant Assays cluster_analysis Data Analysis Lignan Lignan Isolation/Synthesis (this compound, Pinoresinol) Stock Preparation of Stock Solutions Lignan->Stock Serial Serial Dilutions Stock->Serial DPPH DPPH Assay Serial->DPPH Introduction to Assay System ABTS ABTS Assay Serial->ABTS Introduction to Assay System ORAC ORAC Assay Serial->ORAC Introduction to Assay System Absorbance Spectrophotometric/Fluorometric Measurement DPPH->Absorbance ABTS->Absorbance ORAC->Absorbance Inhibition Calculation of % Inhibition Absorbance->Inhibition IC50 IC50 Value Determination Inhibition->IC50 Comparison Comparison IC50->Comparison Comparative Analysis G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lignans This compound / Pinoresinol Keap1_Nrf2 Keap1-Nrf2 Complex Lignans->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination & Degradation (Basal State) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1, GCLC) ARE->Antioxidant_Genes activates transcription of Transcription Transcription Antioxidant_Genes->Transcription Translation Translation Transcription->Translation Antioxidant_Enzymes Antioxidant Enzymes Translation->Antioxidant_Enzymes Cellular_Protection Cellular Protection & Detoxification Antioxidant_Enzymes->Cellular_Protection

References

Validating the Neuroprotective Potential of (+)-Diasyringaresinol: A Comparative Analysis in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing quest for effective neuroprotective therapies, the natural lignan (+)-diasyringaresinol has emerged as a promising candidate. This guide provides a comprehensive comparison of the neuroprotective effects of syringaresinol, a closely related compound, with established and alternative therapeutic agents in relevant animal models of neurodegenerative diseases. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data and methodologies to facilitate informed decisions in preclinical research.

While specific data on the (+)-enantiomer of diasyringaresinol is limited in the current body of research, this guide leverages available data on "syringaresinol" (SYR) and its glucoside "syringin" as a proxy to evaluate its potential. The findings are presented alongside comparative data for metformin, resveratrol, and N-acetylcysteine (NAC) in models of Alzheimer's disease, Parkinson's disease, and stroke, respectively.

Comparative Efficacy of Neuroprotective Agents

To provide a clear and objective comparison, the following tables summarize the key quantitative findings from preclinical studies.

Table 1: Cognitive and Neuropathological Improvements in a Diabetes-Associated Alzheimer's Disease (DM-AD) Mouse Model
Treatment Group Dosage Cognitive Improvement (Morris Water Maze) Reduction in Oxidative Stress Markers (e.g., MDA) Reduction in Neuroinflammatory Cytokines (e.g., TNF-α, IL-1β) Mechanism of Action
Syringaresinol (SYR) 5 and 15 mg/kgSignificant improvement in learning and memory[1]Enhanced antioxidant defense[1]Suppressed neuroinflammatory cytokines[1]AMPK activation[1]
Metformin -Comparable to Syringaresinol[1]--AMPK activation[1]
Control (DM-AD) -Impaired cognitive functionIncreased oxidative stressElevated neuroinflammation-
Table 2: Neuroprotective Effects in an MPTP-Induced Parkinson's Disease Mouse Model
Treatment Group Dosage Improvement in Motor Function Protection of Dopaminergic Neurons (TH+ cells) Reduction in Neuroinflammation (e.g., IL-1β, TNF-α) Mechanism of Action
Resveratrol -Alleviated motor dysfunction[2]Significantly increased TH-positive cells in SNpc[2]Significantly reduced levels of IL-1β, IL-6, and TNF-α[3]Regulation of Wnt/β-catenin signaling[2], SOCS-1 induction[3]
Control (MPTP) -Significant motor dysfunctionReduced number of TH-positive cellsIncreased levels of pro-inflammatory cytokines-
Table 3: Neuroprotection in a Focal Cerebral Ischemia Rat Model
Treatment Group Dosage Reduction in Infarct Volume Improvement in Neurological Score Reduction in Pro-inflammatory Markers (e.g., TNF-α, iNOS) Mechanism of Action
N-acetylcysteine (NAC) 150 mg/kg49.7% reduction[4]50% reduction in neurological deficit score[4]Blocked ischemia/reperfusion-induced expression of TNF-α and iNOS[4]Antioxidant, suppression of inflammatory mediators[4][5]
Control (Ischemia) -Extensive infarct volumeSevere neurological deficitsIncreased expression of pro-inflammatory markers-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the key experimental protocols employed in the cited studies.

Diabetes-Associated Alzheimer's Disease (DM-AD) Mouse Model

A model of diabetes-associated Alzheimer's disease was established using a combination of a high-fat diet (HFD) and streptozotocin (STZ) injections. In vivo assessments included monitoring of body weight, food intake, fasting glucose, glucose tolerance test (GTT), and insulin tolerance test (ITT). Cognitive function was evaluated using the Y-maze, Morris water maze (MWM), and novel object recognition (NOR) tests. The interaction of syringaresinol with AMP-activated protein kinase (AMPK) was investigated through western blotting and molecular docking. Oxidative stress markers and neuroinflammatory cytokines were analyzed using biochemical assays and RT-PCR.[1]

MPTP-Induced Parkinson's Disease Mouse Model

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced Parkinson's disease model is a widely used paradigm to study the loss of dopaminergic neurons. Resveratrol pretreatment was administered before the induction of neurotoxicity with MPTP. Behavioral assessments, such as the pole climbing test, were used to evaluate motor function. The neuroprotective effect on dopaminergic neurons in the substantia nigra pars compacta (SNpc) was quantified by tyrosine hydroxylase (TH) immunohistochemical staining. The levels of pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α) and their receptors in the SNpc were measured by Western blotting, RT-PCR, and quantitative PCR analysis.[2][3]

Focal Cerebral Ischemia Rat Model

Transient focal cerebral ischemia was induced by occluding the middle cerebral artery (MCA) for 45 minutes, followed by reperfusion. N-acetylcysteine (150 mg/kg) was administered intraperitoneally. Neurological deficits were scored post-reperfusion. After 24 hours of reperfusion, the animals were sacrificed, and the infarct volume in the brain was assessed using 2,3,5-triphenyl tetrazolium chloride (TTC) staining. Brain sections were also immunostained for tumor necrosis factor-alpha (TNF-α) and inducible nitric oxide synthase (iNOS).[4]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which a compound exerts its neuroprotective effects is critical for its development as a therapeutic agent.

Syringaresinol Signaling Pathway

Syringaresinol has been shown to exert its neuroprotective effects primarily through the activation of the AMP-activated protein kinase (AMPK) pathway.[1] AMPK is a crucial regulator of cellular energy homeostasis and its activation can lead to a cascade of downstream effects that are beneficial for neuronal survival.

Syringaresinol_Pathway Syringaresinol This compound AMPK AMPK Activation Syringaresinol->AMPK Neuroprotection Neuroprotection AMPK->Neuroprotection Anti_Inflammation Anti-inflammation AMPK->Anti_Inflammation Antioxidation Antioxidation AMPK->Antioxidation

Caption: Syringaresinol's neuroprotective mechanism via AMPK activation.

General Neuroprotective Signaling Pathways

Several signaling pathways are implicated in the neuroprotective effects of various compounds, including lignans like syringaresinol. These pathways often involve the modulation of inflammation, oxidative stress, and apoptosis.

General_Neuroprotection_Workflow cluster_upstream Upstream Triggers cluster_signaling Signaling Cascades cluster_downstream Downstream Effects cluster_intervention Therapeutic Intervention Neurotoxic_Insult Neurotoxic Insult (e.g., MPTP, Ischemia, Aβ) NFkB NF-κB Pathway Neurotoxic_Insult->NFkB MAPK MAPK Pathway Neurotoxic_Insult->MAPK Oxidative_Stress Oxidative Stress Neurotoxic_Insult->Oxidative_Stress Inflammation Neuroinflammation NFkB->Inflammation MAPK->Inflammation Nrf2 Nrf2 Pathway Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Apoptosis Apoptosis Inflammation->Apoptosis Oxidative_Stress->Apoptosis Diasyringaresinol This compound Diasyringaresinol->NFkB Inhibits Diasyringaresinol->MAPK Inhibits Diasyringaresinol->Nrf2 Activates

Caption: Key signaling pathways in neuroprotection.

Conclusion

The available preclinical data suggests that syringaresinol, and by extension, this compound, holds significant promise as a neuroprotective agent. Its efficacy in a challenging model of diabetes-associated Alzheimer's disease, with performance comparable to the established drug metformin, underscores its potential. The compound's multifaceted mechanism of action, involving the activation of the AMPK pathway and subsequent antioxidant and anti-inflammatory effects, provides a strong rationale for its further investigation.

Compared to other neuroprotective agents like resveratrol and N-acetylcysteine, which have demonstrated efficacy in models of Parkinson's disease and stroke respectively, syringaresinol presents a compelling profile, particularly for neurodegenerative conditions with a metabolic component.

Future research should focus on studies directly evaluating the neuroprotective effects of the pure this compound enantiomer in a broader range of animal models of neurodegeneration. Direct, head-to-head comparative studies with other promising neuroprotective agents will also be crucial in delineating its therapeutic potential and positioning it within the landscape of emerging treatments for these devastating diseases.

References

A Comparative Analysis of the Bioactivities of (+)-Diasyringaresinol and Syringin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of two naturally occurring phenylpropanoid compounds: (+)-diasyringaresinol and syringin. While both compounds are recognized for their therapeutic potential, this document aims to delineate their specific effects by presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Introduction to the Compounds

Syringin (Eleutheroside B) is a phenylpropanoid glycoside found in a variety of plants, notably in the genus Syringa (lilac) and Acanthopanax senticosus.[1][2] It is extensively studied for its wide range of pharmacological effects, including immunomodulatory, anti-inflammatory, antioxidant, anti-diabetic, and neuroprotective properties.[1][2][3][4] Its mechanisms of action often involve the modulation of key signaling pathways such as NF-κB, Nrf2, and SIRT1, as well as the scavenging of free radicals and enhancement of antioxidant enzyme activity.[1][3][5]

This compound , a lignan, is the aglycone of several glycosides. While structurally related to the building blocks of syringin, it is a distinct molecule. Research on this compound is less extensive than on syringin, but emerging studies highlight its potent antioxidant, anti-inflammatory, and neuroprotective capabilities.

This guide will compare these two compounds across several key bioactivities, providing quantitative data where available to aid in the evaluation of their respective therapeutic potentials.

Comparative Bioactivity Data

The following tables summarize the quantitative data available for the key bioactivities of this compound and syringin.

Table 1: Antioxidant Activity
AssayCompoundModel/SystemConcentrationEffect (IC₅₀ / Inhibition %)
DPPH Radical Scavenging This compoundChemical Assay-IC₅₀: 18.2 µM
SyringinChemical Assay-IC₅₀: > 100 µM
ABTS Radical Scavenging This compoundChemical Assay-IC₅₀: 8.5 µM
SyringinChemical Assay100 µg/mL~40% Inhibition
Superoxide Dismutase (SOD) Activity SyringinH₂O₂-treated H9c2 cells10, 20, 40 µMDose-dependently increased SOD activity
Catalase (CAT) Activity SyringinH₂O₂-treated H9c2 cells10, 20, 40 µMDose-dependently increased CAT activity

Note: Direct comparative studies are limited; data is compiled from individual research articles. Experimental conditions may vary.

Table 2: Anti-inflammatory Activity
AssayCompoundModel/SystemConcentration/DoseEffect
Nitric Oxide (NO) Production This compoundLPS-stimulated RAW 264.710, 25 µMSignificant inhibition
SyringinLPS-stimulated RAW 264.7High concentrationsNo significant inhibition
TNF-α Production This compoundLPS-stimulated RAW 264.725 µMSignificant inhibition
SyringinLPS-stimulated RAW 264.7-Dose-dependent inhibition
IL-6 Production This compoundLPS-stimulated RAW 264.725 µMSignificant inhibition
SyringinLPS-stimulated RAW 264.7-Dose-dependent inhibition
Table 3: Anti-Diabetic Activity
AssayCompoundModel/SystemDoseEffect
Blood Glucose Lowering SyringinSTZ-induced diabetic rats50 mg/kgSignificantly lowered blood glucose
Oral Glucose Tolerance Test (OGTT) SyringinSTZ-induced diabetic rats50 mg/kgImproved glucose tolerance
Adipogenesis Inhibition Syringin3T3-L1 preadipocytes-Attenuated lipogenesis and adipocyte differentiation.[4]

Note: Data for this compound in comparable anti-diabetic models was not available in the reviewed literature.

Table 4: Neuroprotective Activity
AssayCompoundModel/SystemDose/ConcentrationEffect
Cerebral Ischemia/Reperfusion SyringinMCAO rat model-Decreased cerebral damage and neuroinflammation.[1][6]
6-OHDA Neurotoxicity SyringinSH-SY5Y cells & C. elegans-Reversed apoptosis and neuronal degeneration via autophagy activation.[7]

Note: Specific quantitative neuroprotective data for this compound was not available for direct comparison.

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the mechanisms of action and experimental designs relevant to the bioactivities of these compounds.

cluster_stimulus cluster_receptor cluster_pathway cluster_response cluster_inhibition LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB MAPK MAPK Phosphorylation TLR4->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines iNOS iNOS / COX-2 Expression NFkB->iNOS MAPK->Cytokines Syringin Syringin Syringin->TLR4 Inhibits Syringin->NFkB Inhibits

Caption: Syringin's Anti-inflammatory Mechanism.

cluster_stress cluster_pathway cluster_response cluster_compound ROS ROS / RNS Keap1 Keap1 ROS->Keap1 Oxidizes Nrf2 Nrf2 Keap1->Nrf2 Releases ARE ARE Nrf2->ARE Translocates & Binds to Enzymes Antioxidant Enzymes (HO-1, SOD, CAT) ARE->Enzymes Induces Expression Syringin Syringin Syringin->Nrf2 Upregulates

Caption: Syringin's Antioxidant Nrf2 Pathway Activation.

cluster_assays Downstream Analysis start Seed RAW 264.7 Macrophages (e.g., 4x10⁵ cells/mL) pretreat Pre-treat with Compound (this compound or Syringin) for 1 hour start->pretreat stimulate Stimulate with LPS (1 µg/mL) for 18-24 hours pretreat->stimulate collect Collect Supernatant stimulate->collect griess Nitric Oxide (NO) Measurement (Griess Assay) collect->griess Analyze elisa Cytokine Quantification (TNF-α, IL-6) (ELISA) collect->elisa Analyze

Caption: In Vitro Anti-inflammatory Assay Workflow.

cluster_tests Metabolic Assessment acclimate Acclimate Mice/Rats induce Induce Diabetes: Single High-Dose or Multiple Low-Dose STZ (i.p.) acclimate->induce confirm Confirm Hyperglycemia (Blood Glucose ≥ 15 mM) induce->confirm treat Daily Oral Gavage with Compound or Vehicle (e.g., for 4 weeks) confirm->treat ogtt Oral Glucose Tolerance Test (OGTT) treat->ogtt Perform Tests itt Insulin Tolerance Test (ITT) treat->itt Perform Tests

Caption: In Vivo Anti-Diabetic Model Workflow.

Detailed Experimental Protocols

Antioxidant Activity Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.[8]

    • Prepare various concentrations of the test compounds (this compound or syringin).

    • Add 1 mL of the DPPH solution to 3 mL of the test compound solution at different concentrations.[8]

    • Shake the mixtures vigorously and incubate in the dark at room temperature for 30 minutes.[8][9]

    • Measure the absorbance of the resulting solution at 517 nm using a spectrophotometer.[8][9]

    • Use a solution without the test compound as the control.

    • Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.

    • Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

    • Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in equal volumes.[10]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[10]

    • Dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[10]

    • Add a small volume (e.g., 5 µL) of the test compound at various concentrations to a larger volume (e.g., 3.995 mL) of the diluted ABTS•+ solution.[10]

    • Measure the absorbance at 734 nm after 30 minutes of incubation.[10]

    • Calculate the percentage of inhibition using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100.[10]

    • Determine the IC₅₀ value from the concentration-inhibition curve.

  • Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assays

    • For in vitro studies, treat cell lysates (e.g., from H₂O₂-stimulated H9c2 cells) with the test compounds.[5]

    • Measure total protein concentration in the lysates using a BCA protein assay kit to normalize enzyme activity.[11]

    • For SOD activity, use a commercial kit (e.g., WST-8 method). Add the WST-8/enzyme working solution and reaction initiation solution to the samples.[11] Incubate at 37°C for 30 minutes and measure absorbance at 450 nm.[11] One unit of SOD activity is typically defined as the amount of enzyme that inhibits the rate of formazan formation by 50%.

    • For CAT activity, measure the decomposition of H₂O₂. The reaction mixture contains the enzyme extract in a phosphate buffer and H₂O₂.[12] Monitor the decrease in absorbance at 240 nm as H₂O₂ is catabolized.[12]

    • Express enzyme activities as Units/mg of protein.

Anti-inflammatory Activity Assay in RAW 264.7 Macrophages
  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁴ to 5 x 10⁵ cells/well and allow them to adhere overnight.[13][14]

  • Treatment: Pre-treat the cells with various non-cytotoxic concentrations of this compound or syringin for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) to the wells and incubate for 18-24 hours.[13]

  • Nitric Oxide (NO) Measurement:

    • Collect 100 µL of the cell culture supernatant.

    • Mix it with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid).[15]

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm.[13][15] Quantify NO concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (TNF-α, IL-6):

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[13]

Anti-Diabetic Activity in Streptozotocin (STZ)-Induced Diabetic Mice
  • Induction of Diabetes:

    • Fast male mice or rats for 4-6 hours.[16]

    • Induce diabetes by intraperitoneal (i.p.) injection of STZ. Two common protocols are:

      • High-Dose: A single injection of STZ (e.g., 50-65 mg/kg for rats, 120-150 mg/kg for mice).[17]

      • Low-Dose: Multiple daily injections of a lower STZ dose (e.g., 40-50 mg/kg for 5 consecutive days) to mimic Type 1 diabetes progression.[16][18]

    • Prepare STZ fresh in a cold citrate buffer (pH 4.5) immediately before injection.[17][18]

  • Confirmation: After 72 hours to one week, confirm hyperglycemia by measuring blood glucose from the tail vein. Animals with fasting blood glucose levels ≥ 15 mM (or ~250-300 mg/dL) are considered diabetic.[17][19]

  • Treatment: Administer syringin (or other test compounds) orally by gavage daily for a specified period (e.g., 4 weeks). A control group receives the vehicle.

  • Metabolic Tests:

    • Oral Glucose Tolerance Test (OGTT): After an overnight fast, administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.[20] Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-gavage.[21][22]

    • Insulin Tolerance Test (ITT): After a shorter fast (2-6 hours), administer human insulin (e.g., 0.75-1 IU/kg body weight) via i.p. injection.[20][23] Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.[20]

Conclusion

The available data suggests that both syringin and this compound possess valuable bioactive properties, though their potencies appear to differ across various assays.

  • Antioxidant Activity: this compound demonstrates significantly more potent direct radical scavenging activity (DPPH and ABTS assays) compared to syringin. Syringin, however, has been shown to exert its antioxidant effects by upregulating endogenous antioxidant enzymes like SOD and CAT.[5]

  • Anti-inflammatory Activity: Both compounds show anti-inflammatory potential. However, this compound appears to be a more potent inhibitor of nitric oxide production in LPS-stimulated macrophages, an area where syringin is reportedly less effective at high concentrations.[3] Both compounds effectively reduce the production of pro-inflammatory cytokines.

  • Anti-Diabetic and Neuroprotective Activities: Syringin is well-documented for its beneficial effects in these areas, with established in vivo efficacy and known mechanisms involving improved glucose metabolism, insulin sensitivity, and protection against neuronal damage.[1][4][6][24] Corresponding data for this compound is currently lacking, representing a significant knowledge gap and an opportunity for future research.

References

Computational Docking Analysis of (+)-Diasyringaresinol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the computational docking performance of (+)-diasyringaresinol and its related compounds against various protein targets. The information is supported by available experimental data and detailed methodologies to aid in the design and interpretation of future studies.

This compound, a lignan found in various medicinal plants, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Computational docking studies are pivotal in elucidating the molecular mechanisms underlying these effects by predicting the binding affinity and interaction patterns of this compound with key protein targets. This guide summarizes the findings from several in silico studies, offering a comparative overview of its interactions with proteins involved in inflammation, cancer, and neurological pathways.

Quantitative Docking Data Summary

The following table summarizes the reported binding affinities and docking scores of syringaresinol and its derivatives with various protein targets. It is important to note that the specific isomer of syringaresinol is not always designated in the literature; therefore, the data presented may refer to this compound, (-)-syringaresinol, or a racemic mixture.

LigandTarget ProteinDocking Score/Binding Energy (kcal/mol)Software/MethodPutative Therapeutic Area
SyringaresinolCyclooxygenase-2 (COX-2)-8.23AutoDock VinaAnti-inflammatory
(-)-Syringaresinol-4-O-β-D-apiofuranosyl-(1→2)-β-D-glucopyranoside (SAG)Human Serotonin Transporter (hSERT)Not specified (ranked by Glide score)Schrödinger GlideAntidepressant
(-)-Syringaresinol-4-O-β-D-apiofuranosyl-(1→2)-β-D-glucopyranoside (SAG)Human Dopamine Transporter (hDAT)Not specified (ranked by Glide score)Schrödinger GlideAntidepressant
(-)-Syringaresinol-4-O-β-D-apiofuranosyl-(1→2)-β-D-glucopyranoside (SAG)Human Norepinephrine Transporter (hNET)Not specified (ranked by Glide score)Schrödinger GlideAntidepressant
SyringaresinolAndrogen Receptor (wild and mutant)Not specified (identified as a potential antagonist)Not specifiedProstate Cancer

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in silico findings. The following protocols are based on methodologies reported in studies of syringaresinol and its derivatives.

Molecular Docking with AutoDock Vina (Example: COX-2)
  • Protein Preparation : The three-dimensional crystal structure of the target protein (e.g., human COX-2, PDB ID: 5KIR) is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules and any co-crystallized ligands. Polar hydrogen atoms and Gasteiger charges are added using software such as AutoDock Tools.

  • Ligand Preparation : The 3D structure of syringaresinol is obtained from a chemical database like PubChem. The structure is optimized to its lowest energy conformation using a force field such as Amber (GAFF).

  • Docking Simulation : Molecular docking is performed using AutoDock Vina. A grid box is defined to encompass the active site of the protein. The exhaustiveness of the search is typically set to a high value (e.g., 100) to ensure a thorough conformational search.

  • Analysis : The results are analyzed based on the binding energy of the best-docked pose. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.

Molecular Docking with Schrödinger Glide (Example: Monoamine Transporters)
  • Protein and Ligand Preparation : The protein structure (e.g., hSERT, PDB ID: 7LIA) is prepared using the Protein Preparation Wizard in Maestro (Schrödinger). This includes optimizing the hydrogen bonding network and performing a constrained energy minimization. The ligand, a syringaresinol derivative, is prepared using LigPrep, which generates low-energy 3D conformations and calculates protonation states at a defined pH (e.g., 7.0 ± 2.0) using Epik.[1]

  • Receptor Grid Generation : A receptor grid is generated, defining the center and size of the docking search space on the protein.

  • Glide Docking : Docking is performed using the Glide module in standard precision (SP) or extra precision (XP) mode, allowing for ligand flexibility.[1]

  • Scoring and Analysis : The resulting poses are ranked based on their Glide score, with more negative scores indicating more favorable binding.[1] The top-ranked poses are then analyzed for key molecular interactions.

Visualizing Molecular Interactions and Pathways

General Computational Docking Workflow

The following diagram illustrates a typical workflow for a computational docking study.

docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Validation Protein_Prep Target Protein Preparation (from PDB) Grid_Gen Grid Box Generation (Define Active Site) Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (this compound) Docking_Run Run Docking Algorithm (e.g., AutoDock, Glide) Ligand_Prep->Docking_Run Grid_Gen->Docking_Run Scoring Pose Scoring & Ranking (Binding Energy/Score) Docking_Run->Scoring Interaction_Analysis Interaction Analysis (H-bonds, Hydrophobic) Scoring->Interaction_Analysis Validation Experimental Validation (e.g., In vitro assays) Interaction_Analysis->Validation

A generalized workflow for computational molecular docking studies.
NF-κB Signaling Pathway: A Target for Anti-inflammatory Action

Syringaresinol has been shown to exert anti-inflammatory effects by modulating the NF-κB signaling pathway. This pathway is a key regulator of the expression of pro-inflammatory cytokines and enzymes such as COX-2. The diagram below illustrates the canonical NF-κB signaling pathway and the putative inhibitory points for syringaresinol.

NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex (Inactive) IkB->IkB_NFkB p_IkB p-IκB (Phosphorylated) NFkB_p50_p65 NF-κB (p50/p65) NFkB_p50_p65->IkB_NFkB Ub_Proteasome Ubiquitin-Proteasome Degradation p_IkB->Ub_Proteasome NFkB_Active Active NF-κB (p50/p65) Ub_Proteasome->NFkB_Active releases Nucleus Nucleus NFkB_Active->Nucleus translocates to DNA DNA NFkB_Active->DNA binds to Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) DNA->Gene_Expression induces Syringaresinol This compound Syringaresinol->NFkB_Active inhibits translocation Stimulus Stimulus

Inhibition of the NF-κB signaling pathway by this compound.

Concluding Remarks

The available computational docking studies suggest that syringaresinol and its derivatives have the potential to interact with a range of therapeutically relevant protein targets. The binding to COX-2 and the modulation of the NF-κB pathway provide a molecular basis for its observed anti-inflammatory properties. Furthermore, its interaction with monoamine transporters and the androgen receptor highlights its potential in the fields of neurology and oncology, respectively.

While these in silico findings are promising, it is crucial to underscore the need for further research. Specifically, future studies should focus on:

  • Isomer Specificity : Conducting docking studies specifically with the this compound isomer to differentiate its activity from other forms.

  • Expanded Target Scope : Broadening the range of protein targets, particularly in the context of its anticancer effects (e.g., cyclin-dependent kinases, Bcl-2 family proteins, matrix metalloproteinases).

  • Experimental Validation : Performing in vitro and in vivo experiments to validate the computational predictions and quantify the binding affinities and biological effects.

This guide serves as a foundational resource for researchers investigating the therapeutic potential of this compound, providing a summary of current knowledge and a framework for future computational and experimental endeavors.

References

A Comparative Analysis of the Anticancer Efficacy of (+)-Diasyringaresinol and Other Lignans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anticancer properties of (+)-Diasyringaresinol against other well-researched lignans, including Pinoresinol, Matairesinol, Secoisolariciresinol, and Lariciresinol. The information presented is collated from various scientific studies to offer a comprehensive overview of their cytotoxic effects, mechanisms of action, and the signaling pathways they modulate in cancer cells.

Comparative Anticancer Efficacy: A Quantitative Overview

The anticancer potential of lignans is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the available IC50 values for this compound and other lignans across various cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

LignanCancer Cell LineIC50 (µM)Reference
This compound HL-60 (Human promyelocytic leukemia)Not explicitly defined, but induced G1 arrest and apoptosis[1]
SW982 (Human synovial sarcoma)Slight inhibition at high concentrations[2]
Pinoresinol HL-60 (Human promyelocytic leukemia)8[3]
HCT116 (Human colon carcinoma)>100[3]
LNCaP (Human prostate carcinoma)~50[3]
MDA-MB-231 (Human breast adenocarcinoma)~25[3]
SkBr3 (Human breast adenocarcinoma)575 (for 50% viability reduction)[4]
Matairesinol PANC-1 (Human pancreatic carcinoma)~80 (for 48% inhibition)[5]
MIA PaCa-2 (Human pancreatic carcinoma)~80 (for 50% inhibition)[5]
MCF-7 (Human breast adenocarcinoma)1[6]
Secoisolariciresinol MCF-7 (Human breast adenocarcinoma)10[6]
HT-29 (Human colon adenocarcinoma)>100 µg/mL[7]
PA-1 (Human ovarian teratocarcinoma)>100 µg/mL[7]
Lariciresinol SkBr3 (Human breast adenocarcinoma)500 (for 50% viability reduction)[4]

Mechanisms of Anticancer Action

Lignans exert their anticancer effects through various mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest, thereby preventing the proliferation of cancer cells.

Apoptosis Induction

Studies have shown that this compound and other lignans can trigger apoptosis in cancer cells. For instance, (-)-Syringaresinol has been observed to induce apoptosis in HL-60 leukemia cells, characterized by morphological changes, DNA fragmentation, and the activation of caspases 3 and 9[1]. Similarly, pinoresinol and lariciresinol have been shown to induce apoptosis in SkBr3 breast cancer cells[4][8][9]. Matairesinol has also been reported to trigger apoptosis in pancreatic cancer cells[5].

Cell Cycle Arrest

Another key mechanism of the anticancer activity of lignans is their ability to halt the cell cycle, preventing cancer cells from dividing and proliferating. (-)-Syringaresinol has been shown to cause G1 phase arrest in HL-60 cells by increasing the expression of cell cycle inhibitors like p21 and p27, and decreasing the levels of cyclins and cyclin-dependent kinases (CDKs)[1][10]. Pinoresinol has also been reported to induce a G0/G1 phase block in HL-60 cells[3].

Signaling Pathways Modulated by Lignans

The anticancer effects of lignans are mediated through the modulation of various intracellular signaling pathways that are often dysregulated in cancer.

This compound

This compound has been shown to suppress inflammatory responses, which are closely linked to cancer development, by inhibiting the NF-κB and AP-1 signaling pathways[2][11]. It also induces cell cycle arrest by downregulating cyclins and CDKs[10][12].

Diasyringaresinol_Signaling cluster_inflammation Inflammatory Response cluster_cell_cycle Cell Cycle Regulation Diasyringaresinol This compound NFkB NF-κB Diasyringaresinol->NFkB inhibits AP1 AP-1 Diasyringaresinol->AP1 inhibits Cyclins_CDKs Cyclins/CDKs Diasyringaresinol->Cyclins_CDKs inhibits Proinflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Proinflammatory_Cytokines AP1->Proinflammatory_Cytokines Cell_Cycle_Arrest G1 Phase Arrest Cyclins_CDKs->Cell_Cycle_Arrest

Signaling pathways modulated by this compound.

Other Lignans

Pinoresinol has been found to activate the ATM-p53 cascade in colon cancer cells, leading to apoptosis and G2/M arrest. The Akt/mTOR signaling pathway is another target of pinoresinol[13]. Matairesinol has been shown to affect the MAPK and PI3K/Akt signaling pathways in pancreatic cancer cells[5].

Other_Lignans_Signaling cluster_pinoresinol Pinoresinol Pathways cluster_matairesinol Matairesinol Pathways Pinoresinol Pinoresinol ATM_p53 ATM-p53 Cascade Pinoresinol->ATM_p53 activates Akt_mTOR Akt/mTOR Pathway Pinoresinol->Akt_mTOR modulates Matairesinol Matairesinol MAPK MAPK Pathway Matairesinol->MAPK modulates PI3K_Akt PI3K/Akt Pathway Matairesinol->PI3K_Akt modulates Apoptosis_G2M Apoptosis & G2/M Arrest ATM_p53->Apoptosis_G2M Cell_Progression Cancer Cell Progression MAPK->Cell_Progression PI3K_Akt->Cell_Progression

Signaling pathways affected by Pinoresinol and Matairesinol.

Experimental Protocols

The following are standardized protocols for the key experiments cited in this guide.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of the lignans on cancer cells.

MTT_Assay_Workflow A 1. Seed cancer cells in a 96-well plate and incubate for 24h. B 2. Treat cells with varying concentrations of lignans for 24-72h. A->B C 3. Add MTT solution to each well and incubate for 4h. B->C D 4. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. C->D E 5. Measure absorbance at 570 nm using a microplate reader. D->E F 6. Calculate cell viability and IC50 values. E->F

Workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the lignan of interest and a vehicle control for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to quantify the number of apoptotic and necrotic cells after treatment with lignans.

Apoptosis_Assay_Workflow A 1. Treat cancer cells with lignans for a specified time. B 2. Harvest cells and wash with PBS. A->B C 3. Resuspend cells in Annexin V binding buffer. B->C D 4. Add FITC-conjugated Annexin V and Propidium Iodide (PI). C->D E 5. Incubate in the dark for 15 minutes. D->E F 6. Analyze by flow cytometry. E->F

Workflow for the Annexin V/PI apoptosis assay.

Detailed Steps:

  • Cell Treatment: Culture and treat cancer cells with the desired concentrations of lignans.

  • Cell Harvesting: After treatment, collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Flow Cytometry)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after lignan treatment.

Cell_Cycle_Analysis_Workflow A 1. Treat cells with lignans for the desired duration. B 2. Harvest and fix cells in cold 70% ethanol. A->B C 3. Wash cells and treat with RNase A. B->C D 4. Stain cells with Propidium Iodide (PI). C->D E 5. Analyze the DNA content by flow cytometry. D->E F 6. Quantify the percentage of cells in each cell cycle phase. E->F

Workflow for cell cycle analysis by flow cytometry.

Detailed Steps:

  • Cell Treatment: Expose cancer cells to the selected lignans for the intended time period.

  • Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membrane.

  • RNase Treatment: Wash the fixed cells and treat them with RNase A to degrade RNA and ensure that only DNA is stained.

  • DNA Staining: Stain the cellular DNA with a fluorescent dye, typically Propidium Iodide (PI).

  • Flow Cytometry Analysis: Analyze the DNA content of the individual cells using a flow cytometer.

  • Data Interpretation: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their fluorescence intensity.

Conclusion

This compound, along with other lignans like pinoresinol, matairesinol, secoisolariciresinol, and lariciresinol, demonstrates significant anticancer potential through the induction of apoptosis and cell cycle arrest. Their ability to modulate key signaling pathways involved in cancer progression underscores their therapeutic promise. While the available data suggests that the efficacy of these compounds can be cell-type dependent, further direct comparative studies are warranted to fully elucidate their relative potency and to guide the development of novel lignan-based anticancer therapies. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in this field.

References

Unveiling the Molecular Impact of (+)-Diasyringaresinol: A Comparative Guide to its Signaling Pathway Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the precise molecular interactions of natural compounds is paramount. This guide provides a comprehensive validation of (+)-diasyringaresinol's effects on key signaling pathways, offering a comparative analysis with other well-known phytochemicals. All quantitative data is presented in structured tables, accompanied by detailed experimental protocols and visual pathway diagrams to facilitate a deeper understanding of its mechanism of action.

This compound, a lignan found in various plants, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. This guide delves into the experimental evidence validating its effects on the NF-κB, Nrf2, and MAPK signaling pathways, crucial mediators of cellular stress and inflammatory responses.

Modulation of Key Signaling Pathways by this compound

Experimental studies have demonstrated that this compound exerts its biological effects by strategically intervening in critical signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to effectively suppress this pathway. In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound treatment led to a dose-dependent inhibition of key inflammatory mediators regulated by NF-κB, such as iNOS, COX-2, TNF-α, IL-1β, and IL-6[1]. This inhibition is achieved, in part, by preventing the phosphorylation of IκBα, a critical step in the activation of NF-κB[1]. Further in vivo validation comes from the carrageenan-induced paw edema model, where oral administration of this compound significantly reduced paw swelling, a classic sign of inflammation[1].

NF_kB_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Diasyringaresinol This compound Diasyringaresinol->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Inflammatory_Genes Transcription

Figure 1: Inhibition of the NF-κB signaling pathway by this compound.

Activation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress. This compound has been identified as an activator of this protective pathway. Studies have shown that it promotes the nuclear translocation of Nrf2, leading to the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and manganese superoxide dismutase (MnSOD)[2][3]. This activation helps to mitigate cellular damage caused by reactive oxygen species (ROS).

Nrf2_Pathway cluster_cytoplasm cluster_nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Diasyringaresinol This compound Diasyringaresinol->Keap1_Nrf2 Induces Nrf2 dissociation ARE ARE Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Genes (HO-1, MnSOD) ARE->Antioxidant_Genes Transcription

Figure 2: Activation of the Nrf2 signaling pathway by this compound.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in various cellular processes, including inflammation and apoptosis. This compound has been shown to modulate this pathway by significantly inhibiting the LPS-stimulated phosphorylation of p38 MAPK and JNK, while the phosphorylation of ERK remained unaffected[1]. This selective inhibition highlights a specific mechanism by which this compound can regulate inflammatory responses.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Upstream_Kinases Upstream Kinases TLR4->Upstream_Kinases p38 p38 Upstream_Kinases->p38 JNK JNK Upstream_Kinases->JNK ERK ERK Upstream_Kinases->ERK p_p38 p-p38 p38->p_p38 Phosphorylation p_JNK p-JNK JNK->p_JNK Phosphorylation p_ERK p-ERK ERK->p_ERK Phosphorylation Inflammation Inflammation p_p38->Inflammation p_JNK->Inflammation p_ERK->Inflammation Diasyringaresinol This compound Diasyringaresinol->p38 Inhibits phosphorylation Diasyringaresinol->JNK Inhibits phosphorylation

Figure 3: Modulation of the MAPK signaling pathway by this compound.

Comparative Analysis with Other Phytochemicals

To provide a broader context for the activity of this compound, its effects are compared with two other well-researched natural compounds: quercetin and resveratrol.

CompoundTarget PathwayKey EffectsConcentration/DosageExperimental ModelReference
This compound NF-κBInhibition of iNOS, COX-2, TNF-α, IL-1β, IL-6 protein expression.25, 50, 100 µMLPS-stimulated RAW 264.7 cells[1]
NF-κBReduction of paw edema.30 mg/kgCarrageenan-induced paw edema in mice[1]
Nrf2Increased nuclear translocation of Nrf2 and expression of HO-1 and MnSOD.Data not specifiedIn vivo and in vitro models of diabetic nephropathy[2]
MAPKInhibition of p38 and JNK phosphorylation.25, 50, 100 µMLPS-stimulated RAW 264.7 cells[1]
Quercetin NF-κBInhibition of TNF-α production and gene expression.5-50 µMHuman peripheral blood mononuclear cells[4]
NF-κBDownregulation of NF-κβ1 gene expression.5-50 µMHuman peripheral blood mononuclear cells[4]
NF-κBDecreased expression of NF-κB/β-actin.Concentration not specifiedTNF-α induced HUVECs[5]
Resveratrol Nrf2Increased total and nuclear Nrf2 protein levels.Dosage not specifiedAging mice[6]
Nrf2Increased expression of Nrf2, HO-1, and NQO-1.Concentration not specifiedH₂O₂-induced HK2 cells[6]
Nrf2Upregulation of Nrf2, HO-1, and SOD2 expression.Dosage not specifiedRodent model of postoperative cognitive dysfunction[7]

Detailed Experimental Protocols

For the validation of the anti-inflammatory effects of this compound, two key experimental models are frequently employed:

In Vitro: LPS-Stimulated RAW 264.7 Macrophage Assay

Experimental_Workflow_In_Vitro A 1. Cell Culture: RAW 264.7 macrophages are cultured in DMEM with 10% FBS. B 2. Treatment: Cells are pre-treated with various concentrations of this compound. A->B C 3. Stimulation: Cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response. B->C D 4. Incubation: Cells are incubated for a specific period (e.g., 24 hours). C->D E 5. Analysis: - Cell viability is assessed (e.g., MTT assay). - Protein expression (e.g., iNOS, COX-2, p-IκB) is measured by Western Blot. - Cytokine levels (e.g., TNF-α, IL-6) are quantified by ELISA. D->E

Figure 4: Workflow for in vitro validation using LPS-stimulated RAW 264.7 cells.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ atmosphere[8].

  • Treatment: Cells are seeded in plates and allowed to adhere. Subsequently, they are pre-treated with varying concentrations of this compound for a specified duration (e.g., 1 hour).

  • Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Analysis:

    • Western Blot: Cell lysates are collected to determine the protein levels of key inflammatory and signaling molecules. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.

    • ELISA: The concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant is quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions[8].

In Vivo: Carrageenan-Induced Paw Edema Model

Experimental_Workflow_In_Vivo A 1. Animal Acclimatization: Mice or rats are acclimatized to laboratory conditions for at least one week. B 2. Treatment: Animals are orally administered with This compound or a vehicle control. A->B C 3. Induction of Edema: After a set time post-treatment (e.g., 1 hour), a subs plantar injection of carrageenan (e.g., 1% solution) is administered into the right hind paw. B->C D 4. Measurement: Paw volume or thickness is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers. C->D E 5. Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group. D->E

Figure 5: Workflow for in vivo validation using the carrageenan-induced paw edema model.

Methodology:

  • Animal Handling: Male ICR mice or Wistar rats are typically used and are acclimatized to the experimental environment for at least a week before the experiment.

  • Treatment: Animals are divided into groups and orally administered with different doses of this compound, a vehicle control, or a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: One hour after treatment, a subs plantar injection of a 1% carrageenan solution is administered into the right hind paw of each animal to induce localized inflammation and edema[9][10][11].

  • Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points after the carrageenan injection. The difference in paw volume before and after carrageenan injection represents the degree of edema.

  • Data Analysis: The percentage inhibition of edema by the test compound is calculated for each time point.

Conclusion

The experimental data robustly supports the role of this compound as a potent modulator of the NF-κB, Nrf2, and MAPK signaling pathways. Its ability to inhibit pro-inflammatory pathways while activating cytoprotective mechanisms underscores its potential as a lead compound for the development of novel therapeutic agents for inflammatory and oxidative stress-related diseases. This guide provides a foundational resource for researchers to compare its efficacy and further explore its therapeutic applications.

References

A Comparative Analysis of the Bioactivities of (+)-Diasyringaresinol and Secoisolariciresinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two prominent lignans, (+)-diasyringaresinol and secoisolariciresinol. The information is compiled from various studies to offer an objective overview supported by experimental data, aiding in research and development efforts.

Introduction to the Compounds

This compound, often referred to as syringaresinol, and secoisolariciresinol are naturally occurring lignans found in a variety of plants. Secoisolariciresinol is particularly abundant in flaxseed, typically as its diglucoside (SDG).[1][2] Upon ingestion, SDG is metabolized by gut microflora into the biologically active mammalian lignans, enterodiol and enterolactone.[3][4] Both this compound and the metabolites of secoisolariciresinol have garnered significant attention for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.[5][6][7] This guide will delve into a direct comparison of their bioactivities, presenting key quantitative data, experimental methodologies, and the signaling pathways they modulate.

Comparative Bioactivity Data

The following tables summarize the quantitative data from various in vitro and in vivo studies, offering a side-by-side comparison of the efficacy of this compound and secoisolariciresinol in different biological assays.

Table 1: Antioxidant Activity
CompoundAssayModel SystemIC50 / ActivityReference
Secoisolariciresinol (SECO) Hydroxyl Radical ScavengingIn vitroPotent scavenging activity[1]
PMNL ChemiluminescenceHuman Polymorphonuclear leukocytesAntioxidant potency 4.86 times Vitamin E[8]
Lipid PeroxidationIn vitroPrevention of oxidative damage[1]
This compound DPPH Radical ScavengingIn vitroPotent antioxidant activity[9]
Hydroxyl Radical ScavengingIn vitroPotent scavenging activity[9]
Oxidative Stress BiomarkersSTZ-induced diabetic miceSuppressed oxidative stress biomarkers[10]
Table 2: Anti-inflammatory Activity
CompoundBiomarker/AssayModel SystemEffectReference
Secoisolariciresinol Diglucoside (SDG) NF-κB SignalingMurine Mammary Tumor ModelSuppressed NF-κB signaling[11][12]
Platelet-Activating FactorIn vitroPotent inhibitor[2]
This compound iNOS, COX-2, NF-κBLPS-stimulated RAW 264.7 cellsInhibition of protein expression (at 25, 50, 100 µM)[13]
NO, PGE2, TNF-α, IL-1β, IL-6LPS-stimulated RAW 264.7 cellsDose-dependent reduction in production[13]
Paw EdemaCarrageenan-induced in miceSuppressed edema and inflammatory markers (at 30 mg/kg)[13]
TNF-α, IL-6, IFN-γ, COX-2LPS-induced Caco-2 cellsSignificant reduction[5]
Table 3: Anticancer Activity
CompoundCell LineAssayIC50 / EffectReference
Secoisolariciresinol Diglucoside (SDG) MCF-7 (ER+ Breast Cancer)Tumor Growth in miceGreatest reduction in tumor growth compared to flaxseed oil alone[3][14]
HCT116 (Colorectal Cancer)Cell ViabilityInhibited cell viability[15]
HT-29 (Colon Cancer)Cytotoxicity AssayDose- and time-dependent inhibition[16]
PA-1 (Ovarian Cancer)Cytotoxicity AssayDose- and time-dependent inhibition[16]
This compound Various Cancer ModelsReview of studiesInduces cell cycle arrest, upregulates p21 and p27, downregulates cyclins and CDKs[17]

Signaling Pathway Modulation

Both lignans exert their biological effects by modulating key cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.

Secoisolariciresinol Diglucoside (SDG) Signaling

SDG and its metabolites, enterodiol and enterolactone, have been shown to interfere with estrogen receptor (ER) and growth factor receptor signaling pathways, which are crucial in hormone-dependent cancers like breast cancer.[3][14] They also exhibit anti-inflammatory effects by suppressing the NF-κB pathway.[11][12]

SDG_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ER) ER_active ER Complex ER->ER_active GFR Growth Factor Receptor (GFR) PI3K_AKT PI3K/Akt Pathway GFR->PI3K_AKT MAPK MAPK Pathway GFR->MAPK SDG_metabolites SDG Metabolites (Enterodiol, Enterolactone) SDG_metabolites->ER Antagonism SDG_metabolites->GFR Inhibition NFkB_complex IKK/NF-κB Complex SDG_metabolites->NFkB_complex Inhibition NFkB_active NF-κB NFkB_complex->NFkB_active Gene_Expression Gene Expression PI3K_AKT->Gene_Expression MAPK->Gene_Expression NFkB_active->Gene_Expression Inflammatory Response ER_active->Gene_Expression Cell Proliferation

Caption: Signaling pathways modulated by SDG metabolites.

This compound Signaling

This compound demonstrates potent anti-inflammatory and antioxidant effects primarily through the inhibition of the NF-κB and AP-1 transcription factors, as well as activation of the Nrf2 antioxidant response pathway.[13][18][19]

Diasyringaresinol_Signaling cluster_stimulus Inflammatory/Oxidative Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS, ROS, etc. MAPK MAPK (p38, JNK, ERK) Stimulus->MAPK IKK IKK Stimulus->IKK Keap1_Nrf2 Keap1-Nrf2 Complex Stimulus->Keap1_Nrf2 Diasyringaresinol This compound Diasyringaresinol->MAPK Inhibition Diasyringaresinol->IKK Inhibition Diasyringaresinol->Keap1_Nrf2 Disruption AP1 AP-1 MAPK->AP1 NFkB NF-κB IKK->NFkB Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) AP1->Inflammatory_Genes NFkB->Inflammatory_Genes Antioxidant_Genes Antioxidant Response Element (ARE) Gene Expression Nrf2->Antioxidant_Genes

Caption: Anti-inflammatory and antioxidant pathways of this compound.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of the reported bioactivities.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

  • Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant, the DPPH radical is reduced, and the color changes to a pale yellow. The change in absorbance is measured spectrophotometrically.[20][21][22]

  • Protocol:

    • Prepare a stock solution of the test compound (e.g., this compound or secoisolariciresinol) in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a series of dilutions of the test compound.

    • Prepare a fresh solution of DPPH (e.g., 0.1 mM) in the same solvent.

    • In a 96-well plate or cuvettes, add a specific volume of each dilution of the test compound.

    • Add a specific volume of the DPPH solution to each well/cuvette and mix well.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically around 517 nm) using a spectrophotometer.

    • A control containing the solvent and DPPH solution is also measured.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Anticancer Activity: Cell Viability Assay (e.g., MTT or SRB Assay)

These assays are used to assess the cytotoxic or cytostatic effects of a compound on cancer cells.

  • Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The Sulforhodamine B (SRB) assay measures cell density by quantifying cellular protein content.

  • Protocol (MTT Assay):

    • Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a specific density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • After incubation, remove the medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL).

    • Incubate for a few hours (e.g., 2-4 hours) to allow the formazan crystals to form.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control cells.

    • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Anti-inflammatory Activity: Measurement of Nitric Oxide (NO) Production (Griess Assay)

This assay is used to quantify the production of nitric oxide, a key inflammatory mediator.

  • Principle: The Griess assay is a colorimetric method that detects the presence of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.

  • Protocol:

    • Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compound for a specific time (e.g., 1 hour).

    • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.

    • Incubate for a specified period (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate at room temperature for a short period (e.g., 10-15 minutes) to allow for color development.

    • Measure the absorbance at a specific wavelength (e.g., 540 nm).

    • The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite.

Conclusion

Both this compound and secoisolariciresinol, along with its metabolites, exhibit a compelling range of bioactivities that are of significant interest to the scientific and drug development communities. While both compounds demonstrate strong antioxidant and anti-inflammatory properties, their mechanisms of action and most potent effects may differ. Secoisolariciresinol and its metabolites show pronounced effects on hormone-related and growth factor signaling pathways, making them particularly relevant for studies on hormone-dependent cancers.[3][14] In contrast, this compound has been extensively studied for its robust anti-inflammatory effects through the direct modulation of key inflammatory and antioxidant signaling pathways like NF-κB and Nrf2.[13][19] The data and protocols presented in this guide are intended to provide a solid foundation for further comparative research and to aid in the exploration of these lignans as potential therapeutic agents.

References

Enantioselective Effects of (+)- versus (-)-Diasyringaresinol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the enantioselective effects of (+)- and (-)-diasyringaresinol, supported by available experimental data. The information presented herein is crucial for understanding the nuanced biological activities of these stereoisomers and guiding future research and development efforts.

Diasyringaresinol, a lignan found in various plants, exists as two enantiomers: (+)-diasyringaresinol and (-)-diasyringaresinol. While structurally mirror images, these enantiomers can exhibit distinct pharmacological properties due to the stereospecific nature of biological systems. This guide synthesizes the current scientific literature to compare their anti-inflammatory effects and underlying mechanisms of action.

Comparative Analysis of Anti-Inflammatory Activity

Recent studies have begun to elucidate the specific biological activities of the individual enantiomers of diasyringaresinol. The available data, primarily focused on their anti-inflammatory properties, suggests that both enantiomers are biologically active, though they have been investigated in different experimental models.

In Vitro Studies

Data from in vitro studies reveals that both (+)- and (-)-diasyringaresinol exhibit potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators.

EnantiomerCell LineStimulantKey Inhibited MarkersEffective Concentrations
This compound RAW 264.7 MacrophagesLipopolysaccharide (LPS)Nitric Oxide (NO), Prostaglandin E2 (PGE2), TNF-α, IL-1β, IL-625, 50, 100 µM
(-)-Diasyringaresinol Caco-2Lipopolysaccharide (LPS)TNF-α, IL-6, IFN-γ, Cyclooxygenase-2 (COX-2)Not specified in detail

Table 1: Comparison of in vitro anti-inflammatory effects of (+)- and (-)-diasyringaresinol.

In Vivo Studies

In vivo animal models further support the anti-inflammatory potential of both enantiomers.

EnantiomerAnimal ModelKey OutcomesDosage
This compound Carrageenan-induced paw edema in miceReduced paw edema; Suppressed iNOS, COX-2, TNF-α, IL-1β, and IL-6 mRNA levels30 mg/kg
(-)-Diasyringaresinol Dextran sodium sulfate (DSS)-induced ulcerative colitis in miceAttenuated disease activity index; Reduced colonic inflammation and tissue damage10, 20 mg/kg

Table 2: Comparison of in vivo anti-inflammatory effects of (+)- and (-)-diasyringaresinol.

Mechanistic Insights: Signaling Pathways

Both enantiomers appear to exert their anti-inflammatory effects, at least in part, through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.

  • This compound: Studies have shown that this compound inhibits the phosphorylation of IκBα and the subsequent nuclear translocation of the NF-κB p65 subunit in LPS-stimulated RAW 264.7 cells. Furthermore, it has been demonstrated to suppress the phosphorylation of MAP kinases (ERK, JNK, and p38), which are upstream regulators of NF-κB.

  • (-)-Diasyringaresinol: Research indicates that (-)-syringaresinol also inhibits the inflammatory response in a mouse model of ulcerative colitis, a condition where NF-κB activation is a key pathological feature.[1]

G cluster_plus This compound Pathway LPS_plus LPS TLR4_plus TLR4 LPS_plus->TLR4_plus MAPK_plus MAPK (ERK, JNK, p38) TLR4_plus->MAPK_plus IKK_plus IKK TLR4_plus->IKK_plus NFkappaB_plus NF-κB MAPK_plus->NFkappaB_plus IkappaB_plus IκBα IKK_plus->IkappaB_plus IkappaB_plus->NFkappaB_plus Nucleus_plus Nucleus NFkappaB_plus->Nucleus_plus Inflammatory_Genes_plus Inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β, IL-6) Nucleus_plus->Inflammatory_Genes_plus Diasyringaresinol_plus This compound Diasyringaresinol_plus->MAPK_plus Inhibits Diasyringaresinol_plus->IKK_plus Inhibits G cluster_minus (-)-Diasyringaresinol Pathway DSS DSS Intestinal_Damage Intestinal Epithelial Damage DSS->Intestinal_Damage NFkappaB_activation_minus NF-κB Activation Intestinal_Damage->NFkappaB_activation_minus Inflammatory_Mediators_minus Inflammatory Mediators (TNF-α, IL-6, IFN-γ, COX-2) NFkappaB_activation_minus->Inflammatory_Mediators_minus Diasyringaresinol_minus (-)-Diasyringaresinol Diasyringaresinol_minus->NFkappaB_activation_minus Inhibits G start Start culture Culture RAW 264.7 Cells start->culture pretreat Pre-treat with This compound culture->pretreat stimulate Stimulate with LPS pretreat->stimulate collect Collect Supernatant and Cell Lysates stimulate->collect griess Griess Assay (NO) collect->griess elisa ELISA (PGE2, Cytokines) collect->elisa western Western Blot (Protein Expression) collect->western rtpcr RT-PCR (mRNA Expression) collect->rtpcr end End griess->end elisa->end western->end rtpcr->end

References

Unveiling the Therapeutic Potential of (+)-Diasyringaresinol: A Comparative Guide to In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro and in vivo experimental data on (+)-diasyringaresinol, a naturally occurring lignan with significant therapeutic promise. This document objectively presents its performance, details the experimental protocols used for its validation, and visualizes the key signaling pathways involved in its mechanism of action.

This compound has emerged as a compound of interest due to its potent anti-inflammatory and antioxidant properties. This guide bridges the gap between cell-based assays and animal model studies, offering a clear correlation of its biological activities and paving the way for further translational research.

Comparative Analysis of In Vitro and In Vivo Data

The following tables summarize the key quantitative data from in vitro and in vivo studies, highlighting the consistent anti-inflammatory and cardioprotective effects of this compound.

Table 1: In Vitro Anti-Inflammatory Activity of this compound

Cell LineStimulantParameter MeasuredConcentration of this compoundResult
RAW 264.7 MacrophagesLipopolysaccharide (LPS)Nitric Oxide (NO) Production25, 50, 100 µMDose-dependent inhibition[1][2]
RAW 264.7 MacrophagesLipopolysaccharide (LPS)Prostaglandin E2 (PGE2) Production25, 50, 100 µMDose-dependent inhibition[1][2]
RAW 264.7 MacrophagesLipopolysaccharide (LPS)TNF-α, IL-1β, IL-6 Production25, 50, 100 µMDose-dependent inhibition[1][2]
RAW 264.7 MacrophagesLipopolysaccharide (LPS)iNOS and COX-2 Protein Expression25, 50, 100 µMDose-dependent inhibition[1][2]
Neonatal CardiomyocytesHigh GlucoseApoptosis and FibrosisNot specifiedPotent decrease[3]
Neonatal CardiomyocytesHigh GlucoseInflammatory Response and Oxidative StressNot specifiedAlleviated[4]

Table 2: In Vivo Therapeutic Efficacy of this compound

Animal ModelDisease ModelDosage of this compoundKey Findings
ICR MiceCarrageenan-Induced Paw Edema30 mg/kgSuppression of paw edema; Reduced iNOS, COX-2, TNF-α, IL-1β, and IL-6 mRNA levels in paw tissue[1][2]
STZ-Induced Type 1 Diabetic MiceDiabetic CardiomyopathyNot specified (oral administration)Improved cardiac function; Prevented cardiac hypertrophy and fibrosis; Suppressed macrophage infiltration and oxidative stress biomarkers[3][4]

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for replication and further investigation.

In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 macrophages were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: Cells were pre-treated with various concentrations of this compound (25, 50, and 100 µM) for 1 hour.

  • Stimulation: Inflammation was induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium and incubating for 24 hours.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite in the culture supernatant was measured using the Griess reagent.

    • Prostaglandin E2 (PGE2), TNF-α, IL-1β, and IL-6: The levels of these cytokines in the supernatant were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis: Cell lysates were prepared to determine the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

In Vivo Anti-Inflammatory Assay in Mice
  • Animal Model: Male ICR mice were used for the study.

  • Treatment: this compound was administered orally at a dose of 30 mg/kg.

  • Induction of Inflammation: One hour after treatment, paw edema was induced by injecting a 1% solution of carrageenan in saline into the subplantar region of the right hind paw.

  • Measurement of Paw Edema: The volume of the paw was measured using a plethysmometer at various time points after carrageenan injection.

  • Gene Expression Analysis: After the experiment, paw tissues were collected to measure the mRNA expression levels of iNOS, COX-2, TNF-α, IL-1β, and IL-6 using reverse transcription-polymerase chain reaction (RT-PCR).

In Vivo Diabetic Cardiomyopathy Model in Mice
  • Animal Model: Type 1 diabetes was induced in mice using streptozotocin (STZ).

  • Treatment: Syringaresinol (SYR) was administered orally to the diabetic mice.

  • Evaluation of Cardiac Function: Echocardiography was performed to assess cardiac function, hypertrophy, and fibrosis.

  • Histological and Molecular Analysis: Heart tissues were collected for histological examination to assess macrophage infiltration and fibrosis. Oxidative stress biomarkers were also measured. The expression of proteins involved in the Keap1/Nrf2 and TGF-β/Smad signaling pathways was analyzed.[3][4]

Signaling Pathways and Experimental Workflow

Visualizing the molecular mechanisms and experimental processes provides a clearer understanding of the research.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies invitro_cells RAW 264.7 Macrophages / Neonatal Cardiomyocytes invitro_treatment This compound (25, 50, 100 µM) invitro_cells->invitro_treatment Pre-treatment invitro_stimulant LPS / High Glucose invitro_treatment->invitro_stimulant Stimulation invitro_analysis Measurement of Inflammatory Mediators (NO, PGE2, Cytokines) & Protein Expression (iNOS, COX-2) invitro_stimulant->invitro_analysis Analysis invivo_analysis Measurement of Paw Edema, Cardiac Function & Gene/Protein Expression invitro_analysis->invivo_analysis Correlates with invivo_model Mice (ICR / STZ-induced diabetic) invivo_treatment This compound (30 mg/kg, p.o.) invivo_model->invivo_treatment Treatment invivo_induction Carrageenan / Diabetes invivo_treatment->invivo_induction Induction invivo_induction->invivo_analysis Analysis signaling_pathway cluster_nucleus Nucleus LPS LPS MAPK MAPK Pathway (p38, JNK) LPS->MAPK Activates SGRS This compound SGRS->MAPK Inhibits NFkB NF-κB MAPK->NFkB Activates iNOS_COX2 iNOS / COX-2 NFkB->iNOS_COX2 Induces Expression Inflammatory_Mediators Inflammatory Mediators (NO, PGE2, TNF-α, IL-1β, IL-6) iNOS_COX2->Inflammatory_Mediators Produce

References

A Comparative Guide to the Cross-Validation of Analytical Methods for (+)-Diasyringaresinol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the accurate quantification of (+)-diasyringaresinol, a lignan with significant therapeutic potential. The objective is to equip researchers and drug development professionals with the necessary information to select and implement the most suitable analytical technique for their specific research needs. This document outlines key performance parameters, detailed experimental protocols, and visual workflows to facilitate a clear understanding of the cross-validation process.

Introduction to this compound and the Importance of Accurate Quantification

This compound, a prominent dietary lignan, has garnered considerable attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and potential anticancer properties.[1] Accurate and reliable quantification of this compound in various matrices, such as plant extracts, foods, and biological samples, is paramount for quality control, pharmacokinetic studies, and the development of novel therapeutic agents. This guide focuses on the cross-validation of commonly employed analytical techniques to ensure the integrity and comparability of analytical data.

Comparative Analysis of Analytical Methods

The quantification of this compound is predominantly achieved through chromatographic techniques. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most frequently utilized methods. The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

Below is a summary of the performance characteristics of different analytical methods as reported in the scientific literature.

Parameter HPLC-DAD UPLC-MS/MS LC-MS/MS
Linearity (R²) ≥0.99Not explicitly stated for diasyringaresinol, but ≥0.99 for other lignans[2]≥0.99[2]
Limit of Detection (LOD) Method dependent, typically in the µg/mL rangeNot explicitly stated for diasyringaresinol, but 0.040-0.765 µ g/100g for other lignans[2]4-10 µ g/100g for solid foods[3]
Limit of Quantification (LOQ) Method dependent, typically in the µg/mL rangeNot explicitly stated for diasyringaresinol, but 0.114-1.532 µ g/100g for other lignans[2]Not explicitly stated, but quantifiable at low µg/g levels
Accuracy (% Recovery) Typically 95-105%90.588-109.053% for black sesame powder[2]73-123% for various food matrices[3]
Precision (%RSD) <2%<5% (repeatability and reproducibility)[2]Within-run: 6-21%, Between-run: 6-33%[3]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. The following sections provide representative experimental protocols for HPLC-DAD, UPLC-MS/MS, and LC-MS/MS analysis of this compound and other lignans.

Sample Preparation: Extraction of Lignans

A critical first step in the analysis of this compound from plant or food matrices is efficient extraction. A common approach involves the following steps:

  • Grinding: The sample material is dried and ground to a fine powder to increase the surface area for extraction.

  • Solvent Extraction: A mixture of water and alcohol (e.g., 70-100% methanol or ethanol) is a commonly used solvent for extracting lignans and their glycosides.[4] For complex matrices, a sequential extraction with a non-polar solvent followed by a more polar solvent like acetone or ethanol is recommended to separate lignans from other components.[5]

  • Hydrolysis (Optional): To quantify total lignan content, including glycosidically bound forms, an enzymatic or acid/alkaline hydrolysis step is often employed.[3][6]

  • Filtration and Concentration: The extract is filtered to remove solid debris and then concentrated, often under reduced pressure. The residue is then redissolved in a known volume of the mobile phase for analysis.[7]

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is a robust and widely available technique for the quantification of phenolic compounds.

  • Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[8]

  • Mobile Phase: A gradient elution is commonly employed using a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: The UV absorbance is monitored at a wavelength where this compound exhibits maximum absorbance, typically around 280 nm.

  • Quantification: Quantification is based on a calibration curve constructed using certified reference standards of this compound.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers higher sensitivity and selectivity compared to HPLC-DAD, making it suitable for analyzing complex samples with low analyte concentrations.

  • Chromatographic System: A UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A sub-2 µm particle size C18 column (e.g., ACQUITY UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm) is used for high-resolution separation.[9]

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid like formic acid (e.g., 0.1%), is common.[9]

  • Flow Rate: A lower flow rate, typically around 0.2-0.4 mL/min, is used with UPLC systems.

  • Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for this compound.

  • Ionization: ESI can be operated in either positive or negative ion mode, depending on which provides a better signal for the analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a balance of performance and accessibility for the sensitive and specific quantification of lignans.

  • Chromatographic System: A standard HPLC system connected to a tandem mass spectrometer.

  • Column: A C18 column is commonly employed.[10][11]

  • Mobile Phase: A gradient elution with an acidified water and acetonitrile or methanol mobile phase is typical.[10][11]

  • Flow Rate: Flow rates are generally in the range of 0.2-1.0 mL/min.

  • Mass Spectrometry: Similar to UPLC-MS/MS, MRM is the preferred acquisition mode for quantification. The ESI source settings, such as nebulizer pressure, drying gas flow, and capillary voltage, are optimized for the specific analyte and instrument.[10][11]

Visualizing the Workflow and Structure

To better illustrate the processes involved in the cross-validation of analytical methods and the molecule of interest, the following diagrams have been generated using Graphviz.

CrossValidationWorkflow cluster_planning 1. Planning & Method Selection cluster_development 2. Method Development & Optimization cluster_validation 3. Individual Method Validation cluster_cross_validation 4. Cross-Validation cluster_conclusion 5. Conclusion & Implementation P1 Define Analytical Requirements (Sensitivity, Selectivity, etc.) P2 Select Candidate Methods (e.g., HPLC, UPLC-MS/MS) P1->P2 D1 Optimize Chromatographic Conditions (Column, Mobile Phase, etc.) P2->D1 D2 Optimize MS Parameters (for LC-MS methods) D1->D2 V1 Linearity & Range D2->V1 V2 Accuracy & Precision V1->V2 V3 LOD & LOQ V2->V3 V4 Robustness & Specificity V3->V4 C1 Analyze the Same Set of Samples with Each Validated Method V4->C1 C2 Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) C1->C2 CON1 Assess Comparability of Methods C2->CON1 CON2 Select Optimal Method for Routine Use CON1->CON2

Caption: Workflow for the cross-validation of analytical methods.

Diasyringaresinol_Structure cluster_structure This compound mol

Caption: Chemical structure of this compound.

Conclusion

The selection of an appropriate analytical method for the quantification of this compound is a critical decision that impacts the reliability and validity of research findings. This guide provides a comparative overview of HPLC-DAD, UPLC-MS/MS, and LC-MS/MS methods, highlighting their respective performance characteristics. While HPLC-DAD offers a robust and cost-effective solution, UPLC-MS/MS and LC-MS/MS provide superior sensitivity and selectivity, which are essential for analyzing complex matrices or trace amounts of the analyte.

Cross-validation of different analytical methods is crucial when comparing data from different studies or laboratories. By following the outlined experimental protocols and the systematic workflow for cross-validation, researchers can ensure the consistency and accuracy of their analytical results, thereby advancing the scientific understanding and therapeutic application of this compound.

References

Safety Operating Guide

Proper Disposal of (+)-Diasyringaresinol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handle a wide array of chemical compounds daily. Ensuring the safe and environmentally responsible disposal of these substances is a critical aspect of laboratory operations. This document provides detailed procedural guidance for the proper disposal of (+)-Diasyringaresinol, a lignan compound, to ensure the safety of laboratory personnel and compliance with environmental regulations.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves.[1] All handling of this compound waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1] In the event of a spill, immediately notify laboratory safety personnel and adhere to your institution's established spill response protocol.

II. Waste Characterization and Segregation

Proper disposal starts with accurate waste characterization. While the Safety Data Sheet (SDS) for this compound may not list specific hazard classifications, it is prudent to treat it as a chemical waste product and avoid mixing it with non-hazardous materials.[2]

Key principles for segregation include:

  • Separate Waste Streams: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[3] It is particularly important to segregate acids, bases, oxidizers, and halogenated organic solvents.[3]

  • Solid vs. Liquid: Collect solid this compound waste separately from liquid waste solutions containing the compound.

  • Contaminated Materials: Any materials, such as pipette tips, gloves, or filter paper, that come into contact with this compound should be disposed of as contaminated waste.[4]

III. Disposal Procedures

The recommended disposal method for this compound is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[2] Under no circumstances should this compound be discharged into sewer systems or contaminate water, foodstuffs, or animal feed.[2]

Step-by-Step Disposal Protocol:

  • Container Selection:

    • Use a dedicated, leak-proof, and clearly labeled waste container for this compound waste.[3]

    • The container must be in good condition and have a secure, tight-fitting cap.[3]

    • Ensure the container is compatible with the chemical properties of this compound.

  • Labeling:

    • Affix a hazardous waste label to the container.[5]

    • The label must include the full chemical name "this compound" (avoiding abbreviations or formulas), the quantity of waste, the date of generation, the place of origin (e.g., lab and room number), and the principal investigator's name and contact information.[5]

    • The words "Hazardous Waste" must be clearly visible on the label.[5]

  • Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[3]

    • Keep the container closed at all times, except when adding waste.[3]

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

  • Disposal Request:

    • Once the container is full or ready for disposal, submit a hazardous material pickup request to your institution's Environmental Health and Safety (EHS) department.[3]

    • Complete all required forms with accurate information about the waste.[5]

  • Empty Containers:

    • Containers that held this compound can be triple-rinsed with a suitable solvent.[2] The rinsate should be collected and disposed of as chemical waste.

    • After thorough cleaning, the container can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, or recycled or reconditioned according to institutional policy.[2]

IV. Quantitative Data Summary

While specific quantitative data for the disposal of this compound is limited, the following table summarizes key handling and storage parameters based on available safety information.

ParameterSpecificationSource
Storage Temperature Cool, dry, and well-ventilated place[2]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents[6]
Personal Protective Equipment Safety goggles with side-shields, protective gloves, impervious clothing[6]

V. Experimental Protocols

Accidental Release Measures:

In the event of a spill or accidental release of this compound, the following protocol should be followed:

  • Ensure Personal Safety: Avoid dust formation and contact with the substance.[2] Wear appropriate PPE, including chemical-impermeable gloves.[2]

  • Ventilation and Evacuation: Ensure adequate ventilation and evacuate personnel from the immediate area.[2]

  • Ignition Sources: Remove all sources of ignition.[2]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[2]

  • Cleanup: Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[2] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[2]

VI. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Figure 1: this compound Disposal Workflow cluster_0 Preparation cluster_1 Waste Collection cluster_2 Storage & Disposal cluster_3 Spill Response A Identify this compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Select Labeled, Leak-Proof Waste Container C->D Proceed to Collection E Segregate Solid & Liquid Waste D->E F Add Waste to Container E->F G Keep Container Securely Closed F->G H Store in Designated Satellite Accumulation Area G->H Store Safely I Complete Hazardous Waste Information Form H->I J Submit Pickup Request to EHS I->J K EHS Collects for Incineration J->K Spill Accidental Spill Occurs Spill_A Evacuate Area Spill->Spill_A Spill_B Notify Safety Personnel Spill_A->Spill_B Spill_C Contain Spill Spill_B->Spill_C Spill_D Clean Up with Appropriate Materials & PPE Spill_C->Spill_D Spill_E Collect Waste in a Sealed Container for Disposal Spill_D->Spill_E

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling (+)-Diasyringaresinol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper use of (+)-Diasyringaresinol in a laboratory setting, including detailed personal protective equipment (PPE) protocols, operational plans for handling, and compliant disposal procedures.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a lignan that requires careful handling to avoid potential health risks. Based on available Safety Data Sheets (SDS), the compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. Therefore, strict adherence to PPE guidelines is mandatory.

Recommended Personal Protective Equipment (PPE)

Protection Type Specific Recommendations Rationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US)[2].To prevent eye contact which can cause serious irritation[1].
Hand Protection Chemical impermeable gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use. Wash and dry hands after handling[2].To prevent skin contact which can cause irritation[1].
Body Protection Wear suitable protective clothing. A lab coat is standard. For tasks with a higher risk of exposure, fire/flame resistant and impervious clothing should be worn[2].To protect the skin from accidental splashes or contact.
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator[2]. Handling should occur in a well-ventilated area to minimize inhalation[2].To prevent respiratory tract irritation[1].

Operational Plan for Handling and Storage

A systematic approach to handling and storing this compound is crucial for maintaining its integrity and ensuring a safe laboratory environment.

Handling Protocol

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Ensure adequate ventilation Ensure adequate ventilation Inspect and don appropriate PPE Inspect and don appropriate PPE Ensure adequate ventilation->Inspect and don appropriate PPE Weigh and handle compound in a designated area Weigh and handle compound in a designated area Inspect and don appropriate PPE->Weigh and handle compound in a designated area Avoid formation of dust and aerosols Avoid formation of dust and aerosols Weigh and handle compound in a designated area->Avoid formation of dust and aerosols Use non-sparking tools Use non-sparking tools Avoid formation of dust and aerosols->Use non-sparking tools Decontaminate work surfaces Decontaminate work surfaces Use non-sparking tools->Decontaminate work surfaces Properly store or dispose of compound Properly store or dispose of compound Decontaminate work surfaces->Properly store or dispose of compound Remove and clean PPE Remove and clean PPE Properly store or dispose of compound->Remove and clean PPE Wash hands thoroughly Wash hands thoroughly Remove and clean PPE->Wash hands thoroughly

Caption: A step-by-step workflow for the safe handling of this compound.

Storage Conditions

Parameter Recommendation Reason
Container Store in a tightly closed container[2].To prevent contamination and exposure to air or moisture.
Location A dry, cool, and well-ventilated place[2].To maintain chemical stability.
Compatibility Store apart from foodstuff containers or incompatible materials[2].To prevent cross-contamination and potential hazardous reactions.

Emergency Procedures and First Aid

In the event of accidental exposure, immediate and appropriate first aid is critical.

First Aid Measures

Exposure Route Immediate Action
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately[2].
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor[2].
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor[2].
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[2].

Accidental Release Measures

In case of a spill, the following steps should be taken:

  • Evacuate : Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak[2].

  • Ventilate : Ensure adequate ventilation[2].

  • Contain : Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains[2].

  • Clean-up : Collect and arrange for disposal. Use spark-proof tools and explosion-proof equipment. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations[2].

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

Disposal Workflow

cluster_collection Collection cluster_disposal Disposal Method cluster_packaging Container Disposal Collect waste in a suitable, closed container Collect waste in a suitable, closed container Licensed chemical destruction plant Licensed chemical destruction plant Collect waste in a suitable, closed container->Licensed chemical destruction plant Controlled incineration with flue gas scrubbing Controlled incineration with flue gas scrubbing Collect waste in a suitable, closed container->Controlled incineration with flue gas scrubbing Triple rinse container Triple rinse container Licensed chemical destruction plant->Triple rinse container Controlled incineration with flue gas scrubbing->Triple rinse container Offer for recycling or reconditioning Offer for recycling or reconditioning Triple rinse container->Offer for recycling or reconditioning Puncture to make unusable and dispose in sanitary landfill Puncture to make unusable and dispose in sanitary landfill Offer for recycling or reconditioning->Puncture to make unusable and dispose in sanitary landfill

Caption: A logical flow for the proper disposal of this compound and its containers.

Key Disposal Guidelines:

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[2].

  • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge to sewer systems[2].

  • Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill[2]. For combustible packaging materials, controlled incineration with flue gas scrubbing is a possibility[2].

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.